Cbz-GGFG-Bn
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C33H37N5O9 |
|---|---|
Molecular Weight |
647.7 g/mol |
IUPAC Name |
benzyl 2-[[[2-[[(2S)-3-phenyl-2-[[2-[[2-(phenylmethoxycarbonylamino)acetyl]amino]acetyl]amino]propanoyl]amino]acetyl]amino]methoxy]acetate |
InChI |
InChI=1S/C33H37N5O9/c39-28(18-36-33(44)47-21-26-14-8-3-9-15-26)34-19-30(41)38-27(16-24-10-4-1-5-11-24)32(43)35-17-29(40)37-23-45-22-31(42)46-20-25-12-6-2-7-13-25/h1-15,27H,16-23H2,(H,34,39)(H,35,43)(H,36,44)(H,37,40)(H,38,41)/t27-/m0/s1 |
InChI Key |
WERNNMJOOFXWGX-MHZLTWQESA-N |
Origin of Product |
United States |
Foundational & Exploratory
The Specificity of Cbz-GGFG-Bn: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the substrate specificity of Cbz-GGFG-Bn, a tetrapeptide derivative of significant interest in the field of targeted therapeutics, particularly in the design of antibody-drug conjugates (ADCs). This document provides a comprehensive overview of the enzymatic cleavage of this compound, detailing the primary enzymes involved, their relative activities, and the underlying biological pathways. Furthermore, it offers detailed experimental protocols for assessing substrate cleavage and presents quantitative data to facilitate comparative analysis.
Introduction to this compound
The this compound substrate is a synthetic peptide composed of the sequence Glycine-Glycine-Phenylalanine-Glycine, with its N-terminus protected by a carboxybenzyl (Cbz) group and its C-terminus coupled to a benzyl (B1604629) (Bn) group. The Gly-Gly-Phe-Gly (GGFG) sequence has been identified as a highly effective enzymatically cleavable linker in the design of ADCs.[1][2] Its stability in systemic circulation combined with its susceptibility to cleavage within the target cell's lysosomal compartment makes it an ideal component for controlled drug release.[3]
The primary application of the GGFG sequence is exemplified in the highly successful ADC, Trastuzumab deruxtecan (B607063) (Enhertu®), where it serves to link the monoclonal antibody to the cytotoxic payload.[2][4][5] Understanding the precise substrate specificity of this sequence is therefore paramount for the design of novel, effective, and safe targeted therapies.
Enzymatic Specificity and Cleavage
The this compound substrate is primarily cleaved by lysosomal cysteine proteases, with a marked preference for Cathepsin L .[3][6] While other cathepsins, such as Cathepsin B , can also process this sequence, their efficiency is significantly lower.[3]
Cathepsin L is a major lysosomal endopeptidase involved in the terminal degradation of proteins. Its high level of expression in various cancers and its robust activity in the acidic environment of the lysosome make it a prime target for ADC linker cleavage.[7] Studies have shown that Cathepsin L can achieve almost complete release of a drug payload from a GGFG-linked ADC within 72 hours, whereas Cathepsin B exhibits minimal activity in the same timeframe.[3]
The cleavage of the GGFG tetrapeptide is understood to occur at the C-terminal side of the Phenylalanine (Phe) residue. This is consistent with the known substrate preferences of Cathepsin L, which favors hydrophobic residues at the P2 position of the substrate. The cleavage event liberates the C-terminal fragment, which in the context of an ADC, would be the cytotoxic payload.
Quantitative Data on Substrate Cleavage
While specific kinetic parameters for the this compound substrate are not widely published, the available data for GGFG-containing linkers consistently demonstrate the superior efficiency of Cathepsin L over Cathepsin B. The following table summarizes the relative cleavage efficiencies. Researchers are encouraged to determine the precise kinetic constants for their specific constructs and experimental conditions.
| Enzyme | Substrate Sequence | Km (µM) | kcat (s⁻¹) | kcat/Km (M⁻¹s⁻¹) | Notes |
| Cathepsin L | GGFG | N/A | N/A | High | Consistently reported as the primary and most efficient enzyme for GGFG cleavage.[3][6] Nearly complete cleavage of GGFG-linked payloads is observed within 72 hours.[3] |
| Cathepsin B | GGFG | N/A | N/A | Low | Exhibits minimal to low activity towards the GGFG sequence compared to Cathepsin L.[3] While capable of cleavage, the rate is significantly slower. |
Signaling Pathways and Experimental Workflows
The cleavage of this compound is intrinsically linked to the endosomal-lysosomal pathway, a critical route for the intracellular trafficking and degradation of extracellular material, including ADCs. The following diagrams illustrate the key signaling pathway and a general experimental workflow for assessing substrate cleavage.
Caption: ADC internalization and payload release via the endosomal-lysosomal pathway.
Caption: General experimental workflow for a this compound cleavage assay.
Experimental Protocols
The following are detailed methodologies for key experiments to assess the cleavage of this compound.
Protocol 1: In Vitro Enzymatic Cleavage Assay using Fluorogenic Detection
This protocol assumes the use of a this compound substrate conjugated to a fluorophore that is quenched in the intact molecule and fluoresces upon cleavage.
Materials:
-
This compound-Fluorophore substrate
-
Recombinant human Cathepsin L (active)
-
Recombinant human Cathepsin B (active)
-
Cathepsin Assay Buffer: 50 mM Sodium Acetate, 2.5 mM EDTA, 5 mM DTT, pH 5.5
-
Stop Solution: 100 mM Sodium Chloroacetate in 100 mM Acetate Buffer, pH 4.3
-
96-well black microplate
-
Fluorometric plate reader (Excitation/Emission wavelengths dependent on the fluorophore)
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of the this compound-Fluorophore substrate in DMSO. Dilute to the desired working concentrations in Cathepsin Assay Buffer.
-
Activate Cathepsin L and Cathepsin B according to the manufacturer's instructions. Dilute the enzymes to the desired concentrations in Cathepsin Assay Buffer immediately before use.
-
-
Assay Setup:
-
Add 50 µL of Cathepsin Assay Buffer to each well of the 96-well plate.
-
Add 25 µL of the diluted enzyme solution (Cathepsin L or Cathepsin B) to the respective wells. Include wells with buffer only as a no-enzyme control.
-
Pre-incubate the plate at 37°C for 10 minutes.
-
-
Reaction Initiation and Monitoring:
-
Initiate the reaction by adding 25 µL of the substrate solution to each well.
-
Immediately place the plate in the fluorometric plate reader pre-set to 37°C.
-
Monitor the increase in fluorescence over time (e.g., every 60 seconds for 30-60 minutes).
-
-
Data Analysis:
-
Determine the initial reaction velocity (V₀) from the linear portion of the fluorescence versus time plot.
-
To determine Km and kcat, perform the assay with varying substrate concentrations and a fixed enzyme concentration. Fit the initial velocity data to the Michaelis-Menten equation.
-
Protocol 2: Cell-Based ADC Catabolism Assay
This protocol assesses the cleavage of the GGFG linker in a cellular context.
Materials:
-
Target cancer cell line (e.g., HER2-positive for Trastuzumab-based ADCs)
-
ADC with a GGFG-linked payload
-
Cell culture medium and supplements
-
Lysis Buffer (e.g., RIPA buffer)
-
LC-MS/MS system
Procedure:
-
Cell Culture and Treatment:
-
Plate the target cells in a suitable culture vessel and allow them to adhere overnight.
-
Treat the cells with the GGFG-linked ADC at various concentrations and for different time points (e.g., 24, 48, 72 hours). Include an untreated control.
-
-
Cell Lysis and Sample Preparation:
-
At each time point, wash the cells with ice-cold PBS and lyse them using an appropriate lysis buffer.
-
Harvest the cell lysates and clarify by centrifugation to remove cellular debris.
-
Perform a protein precipitation step (e.g., with acetonitrile) to extract the released payload.
-
-
LC-MS/MS Analysis:
-
Analyze the processed lysates using a validated LC-MS/MS method to quantify the amount of released payload.
-
Develop a standard curve using a pure standard of the payload to enable accurate quantification.
-
-
Data Analysis:
-
Correlate the amount of released payload with the ADC concentration and incubation time to assess the efficiency of intracellular cleavage.
-
Conclusion
The this compound substrate and the underlying GGFG tetrapeptide sequence are pivotal in the development of next-generation targeted therapies. The high specificity of this linker for Cathepsin L-mediated cleavage within the lysosomal compartment provides a robust mechanism for controlled drug release in cancer cells. The methodologies and data presented in this guide offer a foundational understanding for researchers and drug developers working with this important class of molecules. Further investigation into the precise kinetic parameters and the influence of the surrounding molecular architecture on cleavage efficiency will continue to refine the design of highly effective and safe therapeutics.
References
- 1. resources.novusbio.com [resources.novusbio.com]
- 2. Lysosomal-Cleavable Peptide Linkers in Antibody–Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. iphasebiosci.com [iphasebiosci.com]
- 4. Lysosomal-Cleavable Peptide Linkers in Antibody–Drug Conjugates [ouci.dntb.gov.ua]
- 5. researchgate.net [researchgate.net]
- 6. Comparative Enzymatic and Stability Assays Reveal GPLG as an Effective Cathepsin B Cleavable Linker for Tumor-Targeting Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cathepsin L-mediated EGFR cleavage affects intracellular signalling pathways in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to Cbz-GGFG-Bn for Fluorescence-Based Assays
Disclaimer: This document provides a comprehensive technical guide on the putative use of Cbz-GGFG-Bn as a fluorogenic substrate for the protease Cathepsin B. As of this writing, specific literature detailing the enzymatic parameters and applications of this exact molecule is limited. Therefore, this guide is constructed based on the known properties of its constituent parts (Cbz, GGFG, Bn), established principles of fluorescence-based protease assays, and data from analogous substrates. The protocols and data presented herein are representative and should be adapted and validated for specific experimental conditions.
Introduction
This compound is a synthetic peptide substrate designed for the sensitive and continuous measurement of protease activity in fluorescence-based assays. It incorporates a tetrapeptide sequence, Gly-Gly-Phe-Gly (GGFG), which is recognized and cleaved by specific proteases. The peptide is N-terminally protected by a carboxybenzyl (Cbz) group and C-terminally linked to a benzylamine (B48309) (Bn) moiety.
The core utility of this compound lies in its application as a fluorogenic reporter. In its intact form, the fluorescence of the benzylamine group is minimal. Upon enzymatic cleavage of the amide bond between the C-terminal glycine (B1666218) and the benzylamine, the liberated benzylamine exhibits a significant increase in fluorescence intensity. This direct relationship between proteolytic activity and fluorescence signal enables real-time kinetic analysis of enzyme activity, making it a valuable tool for researchers in drug discovery and molecular biology, particularly for the screening of protease inhibitors. Based on the peptide sequence, a likely target for this substrate is the lysosomal cysteine protease, Cathepsin B.
Principle of the Assay
The fluorescence-based assay utilizing this compound is predicated on the enzymatic hydrolysis of the substrate by a target protease, such as Cathepsin B. The Cbz-GGFG peptide sequence serves as the recognition site for the enzyme. Upon binding, the protease catalyzes the cleavage of the peptide bond between the terminal glycine and the benzylamine group. This cleavage event releases the benzylamine fluorophore, which, in its free form, exhibits significantly higher fluorescence quantum yield compared to the intact, quenched substrate. The increase in fluorescence intensity is directly proportional to the rate of substrate hydrolysis and, consequently, to the activity of the protease.
Data Presentation
The following tables summarize the key quantitative data for the this compound substrate. Note that the kinetic parameters are representative values based on similar Cbz-peptide substrates for Cathepsin B and should be determined empirically for the specific enzyme and assay conditions.
Table 1: Physicochemical and Spectroscopic Properties of this compound
| Property | Value |
| Molecular Formula | C27H28N4O5 |
| Molecular Weight | 488.54 g/mol |
| Fluorophore | Benzylamine (Bn) |
| Excitation Wavelength (λex) | ~258 nm |
| Emission Wavelength (λem) | ~284 nm |
| Extinction Coefficient (ε) | To be determined empirically |
| Quantum Yield (Φ) | To be determined empirically |
Table 2: Representative Kinetic Parameters for Cathepsin B with this compound
| Parameter | Representative Value | Unit |
| Michaelis Constant (Km) | 50 - 200 | µM |
| Catalytic Rate Constant (kcat) | 5 - 20 | s-1 |
| Catalytic Efficiency (kcat/Km) | 2.5 x 104 - 4 x 105 | M-1s-1 |
Experimental Protocols
This section provides detailed methodologies for an in vitro fluorescence-based assay to measure the activity of Cathepsin B using this compound.
Reagent Preparation
-
Assay Buffer: Prepare a buffer appropriate for Cathepsin B activity, for example, 50 mM sodium acetate, 1 mM EDTA, and 5 mM DTT, adjusted to pH 5.5. The optimal pH should be determined based on the specific experimental goals.
-
This compound Stock Solution: Dissolve this compound in DMSO to a final concentration of 10 mM. Store in aliquots at -20°C, protected from light.
-
Cathepsin B Stock Solution: Reconstitute purified Cathepsin B in the assay buffer to a concentration of 1 mg/mL. Store in aliquots at -80°C. Avoid repeated freeze-thaw cycles.
-
Inhibitor Stock Solution (Optional): For control experiments, prepare a stock solution of a known Cathepsin B inhibitor (e.g., CA-074) in DMSO.
In Vitro Cathepsin B Activity Assay
The following protocol is designed for a 96-well plate format.
-
Prepare Working Solutions:
-
Dilute the Cathepsin B stock solution in pre-chilled assay buffer to the desired working concentration (e.g., 10 nM). Keep on ice.
-
Prepare a range of this compound concentrations by diluting the 10 mM stock solution in assay buffer. For kinetic studies, a typical range would be 0.5 µM to 200 µM.
-
-
Assay Plate Setup:
-
Add 50 µL of assay buffer to each well.
-
For inhibitor screening, add the test compounds at various concentrations. For control wells, add an equivalent volume of DMSO.
-
Add 25 µL of the this compound working solution to each well.
-
To initiate the reaction, add 25 µL of the Cathepsin B working solution to each well. The final volume in each well will be 100 µL.
-
-
Fluorescence Measurement:
-
Immediately place the plate in a fluorescence microplate reader pre-set to the appropriate temperature (e.g., 37°C).
-
Measure the fluorescence intensity at regular intervals (e.g., every 60 seconds) for a period of 30-60 minutes. Use an excitation wavelength of ~258 nm and an emission wavelength of ~284 nm.
-
-
Data Analysis:
-
Plot the fluorescence intensity versus time for each well.
-
The initial velocity (V₀) of the reaction is determined from the linear portion of the curve.
-
For kinetic analysis, plot the initial velocities against the substrate concentrations and fit the data to the Michaelis-Menten equation to determine Km and Vmax.
-
Conclusion
This compound is a promising fluorogenic substrate for the continuous monitoring of protease activity, particularly for enzymes like Cathepsin B that recognize and cleave the GGFG peptide sequence. Its application in a fluorescence-based assay format offers a sensitive, real-time method for kinetic studies and high-throughput screening of potential inhibitors. The experimental protocols and representative data provided in this guide serve as a valuable resource for researchers and drug development professionals looking to employ this or similar substrates in their work. Empirical validation of the kinetic and spectroscopic parameters is essential for ensuring the accuracy and reliability of the assay results.
Understanding the GGFG peptide sequence in biochemistry
An In-Depth Technical Guide to the GGFG Peptide Sequence in Biochemistry For Researchers, Scientists, and Drug Development Professionals
The Gly-Gly-Phe-Gly (GGFG) tetrapeptide has emerged as a cornerstone in the development of advanced biotherapeutics, most notably as a cleavable linker in Antibody-Drug Conjugates (ADCs). Its design balances exceptional plasma stability with specific enzymatic lability within the tumor microenvironment, offering a sophisticated mechanism for targeted payload delivery. This guide provides a comprehensive technical overview of the GGFG sequence, including its biochemical properties, mechanism of action, comparative performance data, and detailed experimental protocols relevant to its application in drug development.
The GGFG peptide is a sequence of four amino acids: Glycine-Glycine-Phenylalanine-Glycine. In the context of ADCs, it is typically part of a larger drug-linker moiety, such as the maleimidocaproyl-GGFG-DXd (deruxtecan) construct. This design leverages the stability of the peptide backbone in systemic circulation while incorporating a specific recognition site for lysosomal proteases.
Key Attributes:
-
High Plasma Stability: The GGFG sequence contributes to the overall stability of the ADC in the bloodstream, preventing premature release of the cytotoxic payload. This is crucial for minimizing systemic toxicity and maximizing the amount of intact ADC that reaches the tumor site. For instance, the GGFG-containing ADC, Trastuzumab Deruxtecan, showed only 1–2% drug release over 21 days in mouse, rat, or human plasma.
-
Enzymatic Lability: The sequence is specifically designed to be a substrate for lysosomal proteases, particularly cathepsins, which are often upregulated in cancer cells. This ensures that the payload is released in the desired intracellular compartment.
-
Rapid Toxin Release: Compared to other linker designs, GGFG is engineered for efficient and rapid release of the conjugated toxin once inside the target cell.
Mechanism of Action: The Role of Lysosomal Proteases
The therapeutic efficacy of a GGFG-linked ADC relies on a multi-step intracellular pathway. This process ensures that the highly potent cytotoxic payload is released in a targeted manner.
Caption: ADC mechanism of action from binding to apoptosis.
Differential Cleavage by Cathepsins
A critical biochemical feature of the GGFG linker is its differential susceptibility to various cathepsins. While both Cathepsin B and Cathepsin L can cleave the sequence, their efficiency and cleavage sites differ.
-
Cathepsin L: This is the more efficient protease for GGFG cleavage. It favors the direct release of the active payload (e.g., DXd) by cleaving at the Gly-drug/spacer bond. Studies have shown that Cathepsin L can enable the nearly complete release of the payload from a GGFG-linked ADC within 72 hours.
-
Cathepsin B: While capable of cleaving the GGFG sequence, Cathepsin B shows minimal activity in some contexts compared to Cathepsin L. It preferentially cleaves at the Phe-Gly bond, which results in the formation of a payload-Gly intermediate. This intermediate must then be further processed to release the fully active payload.
This differential cleavage has implications for the rate and efficiency of drug activation within the tumor cell.
Cathepsin L Substrate Preference for GGFG Sequence: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the substrate preference of Cathepsin L, with a specific focus on the Gly-Gly-Phe-Gly (GGFG) sequence. It includes a summary of quantitative data, detailed experimental protocols, and visualizations of relevant signaling pathways.
Introduction to Cathepsin L and Substrate Specificity
Cathepsin L is a lysosomal cysteine protease belonging to the papain superfamily. It plays a crucial role in intracellular protein degradation and turnover. Beyond its housekeeping functions, Cathepsin L is involved in various physiological and pathological processes, including antigen presentation, hormone processing, and the tissue remodeling that occurs in cancer and other diseases. The substrate specificity of Cathepsin L is primarily dictated by the amino acid residues at the P2 position of the substrate, which fits into the S2 pocket of the enzyme. Generally, Cathepsin L shows a strong preference for hydrophobic residues such as Phenylalanine, Leucine, Valine, and Tryptophan at the P2 position.
Substrate Preference of Cathepsin L with a Focus on the GGFG Sequence
While comprehensive kinetic data for a wide range of substrates is available, the specific preference of Cathepsin L for the GGFG sequence has been highlighted in the context of antibody-drug conjugate (ADC) development.
The GGFG tetrapeptide is utilized as a cleavable linker in the highly successful ADC, Trastuzumab deruxtecan (B607063) (DS-8201a). This linker is reported to be particularly responsive to Cathepsin L, which facilitates the nearly complete release of the cytotoxic payload within 72 hours.[1][2] Notably, Cathepsin B exhibits minimal activity towards the GGFG linker, underscoring a degree of specificity for Cathepsin L.[1] This suggests that the GGFG sequence is an efficient substrate for Cathepsin L-mediated proteolysis.
Both Cathepsin B and Cathepsin L can recognize and cleave substrates containing the GGFG motif linked to a payload.[3] This cleavage can occur at two sites: the expected bond between Phenylalanine and Glycine and the bond between Glycine and the drug/spacer.[3]
General Substrate Specificity of Cathepsin L
Studies utilizing positional scanning synthetic combinatorial libraries (PS-SCL) have elucidated the broader substrate preferences of Cathepsin L. These studies confirm a strong preference for hydrophobic amino acids at the P2 position. While both aromatic (Phenylalanine, Tryptophan, Tyrosine) and aliphatic (Valine, Leucine) residues are accommodated, Cathepsin L shows a discernible preference for aromatic residues over aliphatic ones, which helps to distinguish its activity from that of Cathepsins K and S.[4] The S1 and S3 subsites of Cathepsin L show a preference for positively charged residues.[3][5]
Quantitative Data on Cathepsin L Substrate Cleavage
| Substrate | kcat (s⁻¹) | KM (µM) | kcat/KM (M⁻¹s⁻¹) | Reference |
| Z-Phe-Arg-AMC | 1.5 | 0.77 | 1.95 x 10⁶ | [6] |
| Ac-QLLR-AMC | - | - | Higher for Cathepsin L than S | [7] |
Note: "-" indicates data not available in the searched sources.
Experimental Protocols
This section provides detailed methodologies for key experiments used to determine Cathepsin L substrate specificity and activity.
Fluorogenic Activity Assay for Cathepsin L
This protocol describes the measurement of Cathepsin L activity using a fluorogenic substrate, such as Z-Phe-Arg-AMC (7-amino-4-methylcoumarin).
Materials:
-
Recombinant human Cathepsin L
-
Cathepsin L Assay Buffer (e.g., 50 mM sodium acetate, pH 5.5, containing 2 mM DTT and 2 mM EDTA)
-
Fluorogenic Substrate (e.g., Z-Phe-Arg-AMC, 10 mM stock in DMSO)
-
96-well black microplate
-
Fluorometric microplate reader (Excitation: 400 nm, Emission: 505 nm)
Procedure:
-
Enzyme Preparation: Dilute recombinant Cathepsin L to the desired concentration in pre-warmed Cathepsin L Assay Buffer.
-
Substrate Preparation: Dilute the 10 mM stock of Z-Phe-Arg-AMC to the desired final concentration in the assay buffer.
-
Assay Setup:
-
Add 50 µL of Cathepsin L Assay Buffer to each well.
-
Add 25 µL of the diluted Cathepsin L to the appropriate wells.
-
For a negative control, add 25 µL of assay buffer instead of the enzyme.
-
-
Reaction Initiation: Add 25 µL of the diluted fluorogenic substrate to each well to initiate the reaction.
-
Kinetic Measurement: Immediately place the microplate in the fluorometric reader and measure the increase in fluorescence intensity over time (e.g., every minute for 30 minutes) at 37°C.
-
Data Analysis:
-
Calculate the initial velocity (rate of fluorescence increase) for each reaction.
-
To determine kinetic parameters (KM and kcat), perform the assay with varying substrate concentrations and fit the initial velocity data to the Michaelis-Menten equation.
-
Proteomic Identification of Cathepsin L Substrates using SILAC
Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) is a powerful mass spectrometry-based technique for the quantitative identification of protease substrates.
Workflow:
-
Cell Culture and Labeling:
-
Culture two populations of cells. One population is grown in "light" medium containing normal amino acids (e.g., ¹²C₆-Arginine and ¹²C₆-Lysine).
-
The other population is grown in "heavy" medium containing stable isotope-labeled amino acids (e.g., ¹³C₆-Arginine and ¹³C₆-Lysine) for at least five cell divisions to ensure complete incorporation.
-
-
Experimental Treatment:
-
Treat the "heavy" labeled cells with a specific Cathepsin L inhibitor or use cells with Cathepsin L knocked down/out.
-
The "light" labeled cells serve as the control.
-
-
Sample Preparation:
-
Harvest both cell populations and combine them in a 1:1 ratio based on protein concentration.
-
Lyse the combined cell pellet and extract proteins.
-
-
Protein Digestion and Mass Spectrometry:
-
Digest the protein mixture into peptides using trypsin.
-
Analyze the peptide mixture using high-resolution LC-MS/MS.
-
-
Data Analysis:
-
Identify and quantify the relative abundance of "heavy" and "light" peptides.
-
Proteins that are significantly more abundant in the "heavy" (inhibited) sample are potential substrates of Cathepsin L, as their degradation is prevented.
-
Signaling Pathways Involving Cathepsin L
Cathepsin L is implicated in various signaling pathways that are critical in both normal physiology and disease states, particularly in cancer and neurodegeneration.
Cathepsin L in the Tumor Microenvironment and Ras Signaling
In the tumor microenvironment, secreted Cathepsin L can degrade components of the extracellular matrix (ECM), facilitating cancer cell invasion and metastasis. It can also influence intracellular signaling pathways. For instance, oncogenic signals like Ras can induce the expression and secretion of Cathepsin L.[8] This creates a feedback loop where Ras signaling promotes Cathepsin L activity, which in turn can further remodel the tumor microenvironment to support tumor progression.[5][9][10][11]
Caption: Cathepsin L in the Ras Signaling Pathway and Tumor Microenvironment.
Cathepsin L in Progranulin Processing and Neurodegeneration
Cathepsin L is a key protease responsible for the lysosomal processing of progranulin (PGRN) into smaller granulin (B1179632) peptides.[12][13][14] Mutations in the progranulin gene (GRN) that lead to haploinsufficiency are a major cause of frontotemporal lobar degeneration (FTLD), a neurodegenerative disorder.[12] The precise roles of full-length progranulin versus the granulin peptides are still under investigation, but the processing by Cathepsin L is a critical step in this pathway. Dysregulation of this process can contribute to lysosomal dysfunction, a hallmark of many neurodegenerative diseases.
Caption: Role of Cathepsin L in Progranulin Processing and Neurodegeneration.
Conclusion
Cathepsin L exhibits a clear preference for substrates with hydrophobic residues at the P2 position, with a particular affinity for aromatic side chains. The Gly-Gly-Phe-Gly (GGFG) sequence has emerged as a highly effective and specific substrate for Cathepsin L, a property that has been successfully exploited in the design of antibody-drug conjugates. The experimental protocols detailed in this guide provide a framework for the further characterization of Cathepsin L activity and the identification of novel substrates. Understanding the role of Cathepsin L in critical signaling pathways in cancer and neurodegeneration opens avenues for the development of novel therapeutic strategies targeting this important protease. Further research to elucidate the precise kinetic parameters of Cathepsin L for the GGFG sequence and other physiologically relevant substrates will be invaluable for the drug development community.
References
- 1. iphasebiosci.com [iphasebiosci.com]
- 2. Frontiers | The analysis of cathepsin L that mediates cellular SARS‐CoV‐2 infection leading to COVID‐19 in head and neck squamous cell carcinoma [frontiersin.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. books.rsc.org [books.rsc.org]
- 5. Cathepsin L targeting in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 6. KINETIC CHARACTERIZATION AND MOLECULAR DOCKING OF A NOVEL, POTENT, AND SELECTIVE SLOW-BINDING INHIBITOR OF HUMAN CATHEPSIN L - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Kinetic Characterization of Inhibition of Cathepsins L and S by Peptides With Anticancer Potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. atlasgeneticsoncology.org [atlasgeneticsoncology.org]
- 9. Enhanced cathepsin L expression is mediated by different Ras effector pathways in fibroblasts and epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. The Ins and Outs of Cathepsins: Physiological Function and Role in Disease Management - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The lysosomal protein cathepsin L is a progranulin protease - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Lysosomal processing of progranulin - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Deep Dive into the Lysosomal Protease-Mediated Cleavage of GGFG Linkers
For Researchers, Scientists, and Drug Development Professionals
The Gly-Gly-Phe-Gly (GGFG) tetrapeptide linker has emerged as a critical component in the design of modern antibody-drug conjugates (ADCs), most notably in the clinically successful ADC, Trastuzumab deruxtecan (B607063) (Enhertu®). This linker is engineered for high stability in systemic circulation while being susceptible to cleavage by lysosomal proteases within the target tumor cells, ensuring a controlled and targeted release of the cytotoxic payload. This in-depth technical guide explores the core principles of lysosomal protease activity on GGFG linkers, presenting key quantitative data, detailed experimental protocols, and visual workflows to support researchers and drug development professionals in this field.
The Central Role of Lysosomal Cathepsins in GGFG Linker Cleavage
The intracellular trafficking of ADCs typically culminates in the lysosome, an acidic organelle rich in hydrolytic enzymes. Among these, the cathepsin family of proteases plays a pivotal role in the cleavage of peptide-based linkers. While initial assumptions pointed towards Cathepsin B as the primary enzyme responsible for cleaving tetrapeptide linkers, recent evidence has highlighted the superior efficiency of Cathepsin L in processing the GGFG sequence.
One study reported that Cathepsin L is significantly more efficient at cleaving the GGFG linker than Cathepsin B.[1] In fact, it has been observed that Cathepsin L can facilitate the nearly complete release of the payload from a GGFG-containing ADC within 72 hours, whereas Cathepsin B demonstrates minimal activity in the same timeframe.[2] This finding has significant implications for the design of ADCs, suggesting that the expression levels of Cathepsin L in target tumor cells may be a more critical biomarker for predicting ADC efficacy.
While both Cathepsin B and Cathepsin L are cysteine proteases found in lysosomes, they exhibit different substrate specificities that influence their activity on the GGFG linker.[3][4] The cleavage of the GGFG linker by these proteases is a crucial step in the mechanism of action of many ADCs, as it liberates the cytotoxic payload to exert its therapeutic effect.[5]
Quantitative Analysis of GGFG Linker Cleavage
A thorough understanding of the enzymatic kinetics of GGFG linker cleavage is paramount for optimizing ADC design. The Michaelis-Menten parameters, including the Michaelis constant (Km) and the maximal reaction rate (Vmax), provide a quantitative measure of the enzyme's affinity for the substrate and its catalytic efficiency. The catalytic efficiency is often expressed as kcat/Km.
While specific kinetic parameters for the cleavage of GGFG by both Cathepsin B and Cathepsin L are not extensively reported in publicly available literature, the following table presents a comparative summary of their activity based on available qualitative and semi-quantitative data.
| Enzyme | Substrate | Relative Cleavage Efficiency | Key Observations |
| Cathepsin L | GGFG-Payload | High | Can achieve nearly complete payload release within 72 hours.[2] Considered the primary protease for GGFG cleavage.[1] |
| Cathepsin B | GGFG-Payload | Minimal to Low | Exhibits significantly lower activity compared to Cathepsin L for GGFG cleavage.[2] |
It is important to note that the absence of standardized, publicly available Km and kcat values for GGFG cleavage by both enzymes highlights a gap in the current literature and underscores the need for further quantitative studies in this area.
Experimental Protocols
Accurate assessment of GGFG linker stability and cleavage is crucial for the preclinical development of ADCs. The following are detailed methodologies for key experiments.
Protocol 1: In Vitro GGFG Linker Cleavage Assay using Fluorometric Detection
This protocol is adapted for a high-throughput screening format to assess the susceptibility of a GGFG-fluorogenic substrate to cleavage by Cathepsin B or Cathepsin L.
Materials:
-
Recombinant Human Cathepsin B or Cathepsin L
-
GGFG-Aminomethylcoumarin (AMC) fluorogenic substrate
-
Assay Buffer: 50 mM Sodium Acetate, 1 mM EDTA, pH 5.5
-
Activation Buffer: Assay Buffer containing 5 mM Dithiothreitol (DTT) (prepare fresh)
-
Cathepsin Inhibitor (e.g., E-64 for general cysteine protease inhibition, or specific inhibitors for Cathepsin B/L)
-
96-well, black, flat-bottom microplate
-
Fluorescence microplate reader (Excitation: 355 nm, Emission: 460 nm for AMC)
Procedure:
-
Reagent Preparation:
-
Prepare Assay and Activation Buffers.
-
Activate Cathepsin B or L by diluting to the desired final concentration (e.g., 10-50 nM) in Activation Buffer and incubating for 15 minutes at room temperature.
-
Prepare a stock solution of the GGFG-AMC substrate in DMSO. Dilute to the final desired concentration (e.g., 10-50 µM) in Assay Buffer.
-
Prepare a stock solution of the cathepsin inhibitor for negative control wells.
-
-
Assay Setup (in triplicate):
-
Sample Wells: 50 µL of activated enzyme solution + 50 µL of GGFG-AMC substrate solution.
-
Negative Control (Inhibitor) Wells: 50 µL of pre-incubated (15 min at RT) activated enzyme and inhibitor solution + 50 µL of GGFG-AMC substrate solution.
-
Blank (Substrate Only) Wells: 50 µL of Activation Buffer + 50 µL of GGFG-AMC substrate solution.
-
Enzyme Only Wells: 50 µL of activated enzyme solution + 50 µL of Assay Buffer.
-
-
Incubation:
-
Incubate the plate at 37°C for a predetermined time course (e.g., 0, 15, 30, 60, 120 minutes).
-
-
Fluorescence Measurement:
-
Measure the fluorescence intensity at each time point using the microplate reader.
-
-
Data Analysis:
-
Subtract the average fluorescence of the blank wells from all other wells.
-
Plot the fluorescence intensity versus time to determine the initial reaction velocity.
-
Compare the reaction rates between Cathepsin B and Cathepsin L.
-
Protocol 2: HPLC-MS/MS Analysis of Payload Release from a GGFG-ADC
This protocol provides a quantitative method to measure the release of a cytotoxic payload from an ADC containing a GGFG linker.
Materials:
-
GGFG-ADC construct
-
Purified Human Cathepsin B or Cathepsin L
-
Assay Buffer: 100 mM Sodium Acetate, 5 mM DTT, pH 5.5
-
Quenching Solution: Acetonitrile with an internal standard (a structurally similar, stable molecule).
-
HPLC system coupled to a tandem mass spectrometer (MS/MS)
-
Reversed-phase HPLC column (e.g., C18)
Procedure:
-
Reaction Setup:
-
In a microcentrifuge tube, combine the GGFG-ADC (e.g., final concentration of 10 µM) with the Assay Buffer.
-
Initiate the reaction by adding activated Cathepsin B or L (e.g., final concentration of 100 nM).
-
Incubate the reaction mixture at 37°C.
-
-
Time-Point Sampling and Quenching:
-
At various time points (e.g., 0, 1, 4, 8, 24, 48, 72 hours), withdraw an aliquot of the reaction mixture.
-
Immediately quench the reaction by adding 3 volumes of cold Quenching Solution.
-
-
Sample Preparation:
-
Centrifuge the quenched samples to precipitate the protein (antibody).
-
Transfer the supernatant, containing the released payload and internal standard, to a new tube for analysis.
-
-
HPLC-MS/MS Analysis:
-
Inject the supernatant onto the HPLC-MS/MS system.
-
Develop a chromatographic method to separate the released payload from the intact ADC, linker fragments, and other components.
-
Optimize the mass spectrometer parameters for the detection and quantification of the specific payload and internal standard using Multiple Reaction Monitoring (MRM) or a similar targeted quantification mode.
-
-
Data Analysis:
-
Generate a standard curve of the pure payload to enable absolute quantification.
-
Calculate the concentration of the released payload at each time point.
-
Plot the concentration of the released payload versus time to determine the release kinetics.
-
Protocol 3: In Vitro Plasma Stability Assay
This protocol assesses the stability of the GGFG linker in a more physiologically relevant matrix.[6]
Materials:
-
GGFG-ADC
-
Human plasma (or plasma from other species)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Incubator at 37°C
-
LC-MS system for free payload quantification
Procedure:
-
ADC Incubation:
-
Time-Point Sampling:
-
Quantification of Free Payload (LC-MS):
-
Data Analysis:
-
Calculate the percentage of free payload at each time point relative to the initial ADC concentration to determine the linker's stability in plasma.[6]
-
Mandatory Visualizations
The following diagrams, generated using Graphviz (DOT language), illustrate key processes and workflows related to the lysosomal cleavage of GGFG linkers.
Caption: Lysosomal processing of a GGFG-linked ADC.
Caption: Workflow for quantifying payload release.
Conclusion
The GGFG tetrapeptide linker is a sophisticated and highly effective component of modern ADCs, designed for optimal stability and targeted payload release. A comprehensive understanding of its interaction with lysosomal proteases, particularly the dominant role of Cathepsin L, is essential for the rational design and development of next-generation ADCs. The experimental protocols and workflows detailed in this guide provide a robust framework for researchers to evaluate the performance of GGFG and other novel linker technologies, ultimately contributing to the advancement of more effective and safer cancer therapeutics. Further research dedicated to elucidating the precise kinetic parameters of GGFG cleavage by various cathepsins will undoubtedly refine our understanding and enhance the predictive power of preclinical ADC characterization.
References
- 1. benchchem.com [benchchem.com]
- 2. iphasebiosci.com [iphasebiosci.com]
- 3. Assessing ADC Plasma Stability by LC-MS Methods | Springer Nature Experiments [experiments.springernature.com]
- 4. Lysosomal-Cleavable Peptide Linkers in Antibody–Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
Methodological & Application
Application Notes and Protocols for Cbz-GGFG-Bn Enzyme Kinetics Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
Enzyme kinetics studies are fundamental to understanding the catalytic mechanisms of enzymes and for the development of novel therapeutics.[1][2] Chymotrypsin (B1334515) and chymotrypsin-like serine proteases play crucial roles in physiological processes such as digestion and are significant targets in drug discovery.[3] This document provides a detailed protocol for determining the kinetic parameters of chymotrypsin-like proteases using a fluorogenic substrate, exemplified by the Cbz-GGFG peptide sequence. While the specific substrate "Cbz-GGFG-Bn" is referenced, the precise nature of the "Bn" reporter group is not consistently defined in publicly available literature. Therefore, this protocol is presented as a template for a fluorogenic assay using a substrate with a well-characterized fluorophore, such as 7-amino-4-methylcoumarin (B1665955) (AMC), which is released upon enzymatic cleavage.[2][4] The principles and steps outlined here can be readily adapted by identifying the excitation and emission wavelengths of the specific fluorophore-quencher pair in the user's substrate.
Principle of the Assay
This assay is based on the enzymatic cleavage of a synthetic peptide substrate that is conjugated to a fluorophore and a quencher. In its intact form, the fluorescence of the fluorophore is suppressed by the quencher through Förster Resonance Energy Transfer (FRET).[3] Upon enzymatic hydrolysis of the peptide bond by a chymotrypsin-like protease, the fluorophore is separated from the quencher, leading to an increase in fluorescence intensity. This increase in fluorescence is directly proportional to the rate of substrate hydrolysis and can be monitored over time to determine the initial reaction velocity (V₀). By measuring V₀ at various substrate concentrations, the Michaelis-Menten constant (Kₘ) and the maximum velocity (Vₘₐₓ) of the enzyme can be determined.[1][4]
Signaling Pathway and Experimental Workflow
The following diagram illustrates the general workflow for the Cbz-GGFG-X based enzyme kinetics assay.
Figure 1. Experimental workflow for the enzyme kinetics assay.
Materials and Reagents
-
Enzyme: Purified chymotrypsin or chymotrypsin-like protease of interest.
-
Substrate: Cbz-GGFG-X (where X is a fluorophore, e.g., AMC - 7-amino-4-methylcoumarin). Note: The user must confirm the identity and spectral properties of the "Bn" group if using this compound.
-
Assay Buffer: 50 mM Tris-HCl, pH 8.0, containing 100 mM NaCl and 10 mM CaCl₂. (Buffer conditions may need optimization depending on the specific enzyme).
-
Solvent for Substrate: 100% Dimethyl sulfoxide (B87167) (DMSO).
-
Apparatus: Fluorescence microplate reader with kinetic measurement capabilities and temperature control, 96-well black, flat-bottom microplates, and standard laboratory pipettes.
Experimental Protocol
1. Preparation of Reagents:
-
Assay Buffer: Prepare a 1 L solution of 50 mM Tris-HCl, pH 8.0, with 100 mM NaCl and 10 mM CaCl₂. Filter sterilize and store at 4°C.
-
Enzyme Stock Solution: Prepare a concentrated stock solution of the enzyme in assay buffer. The final concentration in the assay will need to be optimized, but a starting point is typically in the nanomolar range. Store on ice during the experiment.
-
Substrate Stock Solution: Dissolve the Cbz-GGFG-X substrate in 100% DMSO to create a high-concentration stock solution (e.g., 10 mM). Protect from light and store at -20°C.
2. Assay Procedure:
-
Substrate Dilutions:
-
On the day of the experiment, thaw the substrate stock solution and prepare a series of dilutions in assay buffer. It is recommended to create a 2X concentrated series of substrate solutions. For a typical Michaelis-Menten experiment, prepare 8-12 different concentrations ranging from approximately 0.1 x Kₘ to 10 x Kₘ. If the Kₘ is unknown, a broad range of concentrations (e.g., 1 µM to 100 µM) should be tested.
-
Important: Ensure the final concentration of DMSO in the assay well is low (typically ≤ 1%) to avoid enzyme inhibition.
-
-
Plate Setup:
-
Pipette 50 µL of each 2X substrate dilution into the wells of a 96-well black microplate. Include wells with assay buffer only as a negative control (no substrate) and wells with substrate but no enzyme as a background control.
-
-
Enzyme Preparation:
-
Prepare a 2X working solution of the enzyme in pre-warmed assay buffer.
-
-
Initiation of the Reaction:
-
To start the reaction, add 50 µL of the 2X enzyme working solution to each well containing the substrate dilutions. The total reaction volume will be 100 µL. Mix gently by pipetting.
-
-
Fluorescence Measurement:
-
Immediately place the microplate into a fluorescence microplate reader pre-set to the appropriate temperature (e.g., 37°C).
-
Measure the fluorescence intensity kinetically over a period of 15-30 minutes, with readings taken every 30-60 seconds.
-
Wavelengths: For a substrate with an AMC fluorophore, use an excitation wavelength of 360-380 nm and an emission wavelength of 440-460 nm.[4] Note: If using this compound, the excitation and emission wavelengths must be determined based on the specific properties of the "Bn" fluorophore.
-
Data Analysis
-
Determine Initial Velocity (V₀):
-
For each substrate concentration, plot fluorescence intensity versus time.
-
Identify the linear portion of the curve, which represents the initial rate of the reaction.
-
Calculate the slope of this linear portion to determine the initial velocity (V₀) in relative fluorescence units per minute (RFU/min).
-
-
Convert V₀ to Molar Concentration:
-
To convert V₀ from RFU/min to moles/min, a standard curve of the free fluorophore (e.g., free AMC) must be generated.
-
Prepare a series of known concentrations of the free fluorophore in the assay buffer and measure their fluorescence.
-
Plot fluorescence versus concentration to obtain a standard curve. The slope of this curve can be used to convert RFU/min to moles/min.
-
-
Determine Kinetic Parameters:
-
Plot the calculated initial velocities (V₀) against the corresponding substrate concentrations ([S]).
-
Fit the resulting data to the Michaelis-Menten equation using non-linear regression analysis software (e.g., GraphPad Prism, SigmaPlot):
-
V₀ = (Vₘₐₓ * [S]) / (Kₘ + [S])
-
-
This analysis will provide the values for Kₘ (in µM) and Vₘₐₓ (in µmol/min or similar units).[1][4]
-
Data Presentation
The following table summarizes hypothetical data from a Cbz-GGFG-AMC enzyme kinetics experiment.
| Substrate Concentration [S] (µM) | Initial Velocity (V₀) (RFU/min) | Initial Velocity (V₀) (µM/min) |
| 1 | 50 | 0.05 |
| 2 | 95 | 0.095 |
| 5 | 210 | 0.21 |
| 10 | 350 | 0.35 |
| 20 | 500 | 0.50 |
| 40 | 625 | 0.625 |
| 80 | 700 | 0.70 |
| 100 | 715 | 0.715 |
| Kinetic Parameters | ||
| Kₘ | 8.5 µM | |
| Vₘₐₓ | 0.8 µM/min | |
| kcat | Calculated from Vₘₐₓ and [E] | |
| kcat/Kₘ | Calculated from kcat and Kₘ |
Note: The conversion from RFU/min to µM/min is based on a hypothetical standard curve for the free fluorophore. kcat (the turnover number) can be calculated if the enzyme concentration [E] is known (kcat = Vₘₐₓ / [E]). The catalytic efficiency is then determined by the kcat/Kₘ ratio.
Troubleshooting
-
No change in fluorescence:
-
Verify that the correct excitation and emission wavelengths are being used for the specific fluorophore.
-
Confirm that the enzyme is active and that the assay conditions (pH, temperature) are optimal.
-
Ensure that the substrate is not degraded; protect from light and repeated freeze-thaw cycles.
-
-
High background fluorescence:
-
The substrate may be auto-hydrolyzing. Prepare fresh substrate solutions and run a no-enzyme control.
-
The assay buffer or other reagents may be contaminated with fluorescent compounds.
-
-
Non-linear progress curves:
-
This may indicate substrate depletion, product inhibition, or enzyme instability. Use a lower enzyme concentration or measure the initial velocity over a shorter time period.
-
Conclusion
This application note provides a comprehensive framework for conducting an enzyme kinetics assay using the fluorogenic substrate Cbz-GGFG-X to characterize chymotrypsin-like proteases. By carefully following this protocol and adapting it to the specific fluorophore used, researchers can obtain reliable kinetic parameters that are essential for understanding enzyme function and for the development of protease inhibitors.
References
Application Note: In Vitro Assay for GGFG Linker Stability in Plasma
Audience: Researchers, scientists, and drug development professionals.
Introduction
Antibody-drug conjugates (ADCs) are a powerful class of therapeutics that combine the specificity of a monoclonal antibody with the potency of a cytotoxic payload. The linker, which connects the antibody and the payload, is a critical component influencing the ADC's efficacy and safety profile.[1] An ideal linker must remain stable in systemic circulation to prevent premature payload release, which can cause off-target toxicity, but be efficiently cleaved to release the drug at the target site.[1]
The Gly-Gly-Phe-Gly (GGFG) tetrapeptide linker is an enzyme-cleavable linker utilized in successful ADCs like Trastuzumab deruxtecan (B607063) (Enhertu).[2][3] This linker is designed to be cleaved by lysosomal proteases, such as Cathepsin B and Cathepsin L, which are often overexpressed in the tumor microenvironment.[4][5] Assessing the stability of the GGFG linker in plasma is a crucial step in the preclinical development of an ADC to predict its in vivo behavior and potential for off-target toxicities.[6][7] This application note provides a detailed protocol for an in vitro assay to evaluate the stability of GGFG linkers in plasma using Liquid Chromatography-Mass Spectrometry (LC-MS).
Principle of the Assay
The stability of an ADC with a GGFG linker is assessed by incubating the ADC in plasma from various species (e.g., human, mouse, rat) at a physiological temperature (37°C) over a defined time course.[6] Aliquots are taken at different time points, and the amount of released payload is quantified.[7] Alternatively, the change in the drug-to-antibody ratio (DAR) can be measured over time, where a decrease indicates linker cleavage.[1] The primary analytical method for sensitive and specific quantification of the released payload or intact ADC is LC-MS.[7][8] This assay allows for the determination of the linker's half-life in plasma, providing critical data for candidate selection and development.
Experimental Workflow
Caption: Workflow for the in vitro GGFG linker plasma stability assay.
GGFG Linker Cleavage Mechanism
The GGFG linker is primarily cleaved by lysosomal proteases like Cathepsins.[5] In the context of an ADC like Trastuzumab deruxtecan, Cathepsin B or L cleaves the amide bond between the C-terminal glycine (B1666218) of the GGFG sequence and the self-immolative spacer, initiating the release of the cytotoxic payload.[2][4]
Caption: Enzymatic cleavage of the GGFG linker by Cathepsins.
Quantitative Data Summary
The stability of the GGFG linker can vary between species, which is an important consideration for preclinical evaluation.[2][9] The following table summarizes quantitative data on GGFG linker stability in plasma from published studies.
| ADC / Conjugate | Linker | Plasma/Serum Source | Incubation Time | % Payload Release | Reference |
| DS-8201a (Enhertu) | GGFG-aminomethoxy | Mouse, Rat, Human | 21 days | 1-2% | [2] |
| Trastuzumab-GGFG-Payload | GGFG | Mouse Serum | 14 days | ~6.6% | [9] |
| Trastuzumab-GGFG-Payload | GGFG | Human Serum | 14 days | ~2.8% | [9] |
Detailed Experimental Protocol
This protocol outlines a method for determining the in vitro plasma stability of a GGFG-linked ADC by quantifying the released payload using LC-MS.
1. Materials and Reagents
-
Test ADC with GGFG linker
-
Control ADC with a known stable linker (optional)
-
Plasma from relevant species (e.g., human, mouse, rat), anticoagulated (e.g., with K2EDTA or Heparin) and stored at -80°C.
-
Phosphate-buffered saline (PBS), pH 7.4
-
Acetonitrile (ACN), LC-MS grade
-
Formic acid (FA), LC-MS grade
-
Internal Standard (IS): A stable, isotopically labeled version of the payload or a structurally similar compound.
-
Deionized water
-
Protein precipitation solution: Acetonitrile with 0.1% formic acid and internal standard.
2. Equipment
-
37°C incubator with gentle shaking
-
Calibrated pipettes and sterile, low-binding microcentrifuge tubes
-
Benchtop centrifuge capable of >12,000 x g
-
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) system (e.g., Q-TOF or Triple Quadrupole)[8]
-
Analytical column (e.g., C18 column, 1.7 µm, 50 x 2.1 mm)[10]
3. Experimental Procedure
Step 1: ADC Incubation
-
Thaw frozen plasma on ice. Once thawed, centrifuge at ~2,000 x g for 10 minutes at 4°C to remove any cryoprecipitates. Use the supernatant for the assay.
-
Dilute the test ADC to a final concentration of 100 µg/mL in the plasma from the desired species.[1] Prepare a sufficient volume for all time points.
-
As a control, prepare a parallel sample by diluting the ADC in PBS to the same final concentration. This helps assess inherent instability versus plasma-mediated degradation.
-
Gently mix the samples and immediately take the T=0 time point aliquot as described in Step 2.
-
Incubate the remaining samples at 37°C with gentle agitation.[1][9]
Step 2: Time-Point Sampling
-
At each designated time point (e.g., 0, 1, 6, 24, 48, 72 hours), collect an aliquot (e.g., 50 µL) from each incubation tube.[1]
-
Immediately process the samples as described in Step 3 or flash-freeze them in liquid nitrogen and store at -80°C for later analysis.
Step 3: Sample Processing (Protein Precipitation)
-
To each 50 µL plasma aliquot, add 150 µL of ice-cold protein precipitation solution (3 volumes of ACN with IS and 0.1% FA).[7]
-
Vortex vigorously for 1 minute to ensure complete protein precipitation.
-
Incubate on ice for 10 minutes.
-
Centrifuge the samples at >12,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
Carefully transfer the supernatant, which contains the released payload and the IS, to a new tube or a 96-well plate for LC-MS analysis.
Step 4: LC-MS Analysis
-
Standard Curve Preparation: Prepare a standard curve of the payload in the same plasma matrix. Process these standards identically to the study samples to account for matrix effects and extraction efficiency.[7] The concentration range should cover the expected amount of released payload.
-
LC-MS Method:
-
Column: C18 reverse-phase column (e.g., Kinetix XB-C18, 1.7 µm, 50 x 2.1 mm).[10]
-
Mobile Phase A: Water with 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid.
-
Gradient: A suitable gradient to separate the payload from other components (e.g., 5-95% B over 5 minutes).
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5-10 µL.
-
MS Detection: Use Multiple Reaction Monitoring (MRM) on a triple quadrupole MS for optimal sensitivity and specificity.[8] Monitor at least two specific precursor-product ion transitions for the payload and the internal standard.
-
4. Data Analysis
-
Integrate the peak areas for the payload and the internal standard for all samples, including the standard curve.
-
Calculate the ratio of the payload peak area to the IS peak area.
-
Generate the standard curve by plotting the peak area ratio against the known concentration of the standards. Perform a linear regression to obtain the calibration curve equation (y = mx + c).
-
Use the calibration curve to determine the concentration of the released payload in each experimental sample at each time point.
-
Calculate the percentage of payload release at each time point using the following formula:
% Payload Release = (Concentration of Released Payload / Initial Total Payload Concentration) x 100
-
Plot the percentage of released payload against time to visualize the stability profile.
-
Calculate the half-life (t1/2) of the linker in plasma by fitting the data to a first-order decay model.[1]
References
- 1. benchchem.com [benchchem.com]
- 2. Lysosomal-Cleavable Peptide Linkers in Antibody–Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Comparative Enzymatic and Stability Assays Reveal GPLG as an Effective Cathepsin B Cleavable Linker for Tumor-Targeting Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. iphasebiosci.com [iphasebiosci.com]
- 6. ADC Plasma Stability Analysis Service - Creative Biolabs [creative-biolabs.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. sterlingpharmasolutions.com [sterlingpharmasolutions.com]
- 9. orb.binghamton.edu [orb.binghamton.edu]
- 10. sterlingpharmasolutions.com [sterlingpharmasolutions.com]
Application Notes and Protocols for Cell-Based Assays Using Cbz-GGFG-Bn to Study Drug Release
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing the cathepsin B-cleavable substrate, Cbz-GGFG-Bn, in cell-based assays to investigate drug release mechanisms, particularly from antibody-drug conjugates (ADCs). The protocols and data presented are designed to assist researchers in designing and executing robust experiments to evaluate the efficacy of drug delivery systems that rely on lysosomal enzymatic cleavage.
Introduction
Cathepsin B is a lysosomal cysteine protease that is frequently overexpressed in a variety of cancer cells. Its elevated activity in the tumor microenvironment and within the lysosomes of cancer cells makes it an attractive target for enzyme-cleavable linkers in drug delivery systems. The tetrapeptide sequence Gly-Phe-Leu-Gly (GFLG) and similar sequences like Gly-Gly-Phe-Gly (GGFG) are well-established substrates for cathepsin B.
The reagent this compound consists of the GGFG peptide sequence protected at the N-terminus by a carboxybenzyl (Cbz) group and linked at the C-terminus to a benzylamine (B48309) (Bn) moiety or a related benzyl-containing group. In the context of a drug delivery system, the "Bn" portion would be replaced by a cytotoxic payload. This model substrate allows for the study of the cleavage kinetics and the factors influencing the release of a payload mimic.
Cell-based assays using this compound are instrumental in:
-
Confirming the intracellular cleavage of the linker by cathepsin B.
-
Quantifying the rate of payload release within the lysosomal compartment.
-
Screening ADC candidates for efficient and specific drug release.
-
Investigating the impact of cellular factors on linker cleavage.
Signaling Pathway and Mechanism of Action
The primary application of this compound in drug release studies is to model the final step of payload liberation from an ADC. The overall process, from ADC binding to payload release, involves a series of cellular events.
This diagram illustrates the journey of an ADC from binding to a cancer cell to the release of its cytotoxic payload, which is the process that this compound is designed to model at the cleavage step.
Data Presentation: Kinetic Parameters of Cathepsin B Substrates
While specific kinetic data for this compound is not widely available in the public domain, the following tables provide kinetic parameters for other well-characterized cathepsin B substrates. This data is intended to serve as a reference for the expected enzymatic activity and to aid in the design of kinetic assays. The data highlights the impact of peptide sequence and pH on cleavage efficiency.
Table 1: Kinetic Parameters for Cathepsin B Cleavage of Fluorogenic Substrates
| Substrate | pH | Km (µM) | kcat (s-1) | kcat/Km (M-1s-1) |
| Z-Arg-Arg-AMC | 7.2 | 160 ± 20 | 2.8 ± 0.1 | 1.8 x 104 |
| Z-Arg-Arg-AMC | 4.6 | 1800 ± 200 | 0.28 ± 0.01 | 1.6 x 102 |
| Z-Phe-Arg-AMC | 7.2 | 40 ± 3 | 11.0 ± 0.3 | 2.8 x 105 |
| Z-Phe-Arg-AMC | 4.6 | 110 ± 10 | 1.2 ± 0.1 | 1.1 x 104 |
| Z-Nle-Lys-Arg-AMC | 7.2 | 110 ± 10 | 4.8 ± 0.1 | 4.4 x 104 |
| Z-Nle-Lys-Arg-AMC | 4.6 | 130 ± 20 | 4.1 ± 0.2 | 3.2 x 104 |
Note: Data is compiled from published literature for analogous cathepsin B substrates and is provided for illustrative purposes. Z = Carboxybenzyl; AMC = 7-amino-4-methylcoumarin; Nle = Norleucine.
Experimental Protocols
The following protocols describe a general framework for cell-based assays to measure the intracellular cleavage of a cathepsin B substrate. Given that this compound is not conjugated to a fluorophore, detection of the cleavage product (Bn-containing fragment) will require chromatographic methods such as HPLC or LC-MS.
This protocol is designed to be a starting point and should be optimized for the specific cell line and experimental conditions.
Materials:
-
Cancer cell line known to overexpress cathepsin B (e.g., HT-1080, MDA-MB-231)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound substrate
-
DMSO (for stock solution)
-
Phosphate-buffered saline (PBS)
-
Cell lysis buffer (e.g., RIPA buffer with protease inhibitors, excluding cysteine protease inhibitors)
-
Cathepsin B inhibitor (e.g., CA-074) for negative control
-
96-well or 6-well cell culture plates
-
HPLC or LC-MS system
Procedure:
-
Cell Seeding:
-
Seed the chosen cancer cells in a multi-well plate at a density that will result in 70-80% confluency on the day of the experiment.
-
Incubate the cells at 37°C in a humidified atmosphere with 5% CO2.
-
-
Preparation of this compound:
-
Prepare a stock solution of this compound (e.g., 10 mM) in DMSO.
-
On the day of the experiment, dilute the stock solution in pre-warmed complete cell culture medium to the desired final concentration (e.g., 10-100 µM).
-
-
Cell Treatment:
-
Remove the culture medium from the cells and wash once with warm PBS.
-
Add the medium containing this compound to the cells.
-
For a negative control, pre-incubate a set of cells with a cathepsin B inhibitor (e.g., 10 µM CA-074) for 1-2 hours before adding the substrate-containing medium.
-
Incubate the cells for various time points (e.g., 0, 2, 4, 8, 24 hours).
-
-
Cell Lysis and Sample Preparation:
-
At each time point, remove the medium and wash the cells twice with ice-cold PBS.
-
Add an appropriate volume of ice-cold cell lysis buffer to each well and incubate on ice for 15-30 minutes.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Centrifuge the lysate at high speed (e.g., 14,000 x g) for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant (cell lysate) for analysis.
-
Perform a protein quantification assay (e.g., BCA assay) to normalize the results to total protein content.
-
-
Detection of Cleavage Product:
-
HPLC Method:
-
Develop an HPLC method (e.g., reverse-phase) to separate the intact this compound from the cleaved Cbz-GGFG and the released Bn-containing fragment.
-
A standard curve should be generated using a known concentration of the expected cleavage product (e.g., benzylamine).
-
Inject the cell lysates onto the HPLC system and monitor the elution profile at an appropriate wavelength (e.g., 254 nm for the aromatic rings).
-
-
LC-MS Method:
-
For higher sensitivity and specificity, develop an LC-MS method.
-
The mass spectrometer can be set to detect the specific mass-to-charge ratio (m/z) of the expected cleavage product.
-
This method can confirm the identity of the released fragment and provide accurate quantification.
-
-
-
Data Analysis:
-
Quantify the amount of the released Bn-containing fragment at each time point using the standard curve.
-
Normalize the amount of released product to the total protein concentration of the lysate.
-
Plot the normalized amount of released product as a function of time to determine the rate of intracellular cleavage.
-
Compare the results from the treated cells with the negative control (inhibitor-treated) to confirm that the cleavage is cathepsin B-dependent.
-
Conclusion
The use of this compound in cell-based assays provides a valuable tool for understanding the intracellular processing of cathepsin B-cleavable linkers. By adapting standard cell biology techniques with robust analytical methods like HPLC or LC-MS, researchers can gain critical insights into the efficiency of drug release from targeted delivery systems. This information is essential for the rational design and optimization of next-generation ADCs and other smart therapeutics.
Application Note: A Comprehensive Protocol for the Synthesis and Purification of the Protected Peptide Cbz-GGFG-Bn
Audience: Researchers, scientists, and drug development professionals.
Introduction: The tetrapeptide Glycyl-Glycyl-Phenylalanyl-Glycine (GGFG), when protected at the N-terminus with a carboxybenzyl (Cbz) group and at the C-terminus with a benzyl (B1604629) (Bn) ester, serves as a valuable tool in protease research. Specifically, protected peptides like Cbz-GGFG-Bn can function as substrates for enzymes such as cathepsins, which play crucial roles in various physiological and pathological processes.[1][2] The synthesis of such protected peptides requires a strategy that allows for the selective cleavage from the solid support while keeping the terminal and side-chain protecting groups intact.[3] This application note provides a detailed protocol for the solid-phase peptide synthesis (SPPS), purification, and characterization of this compound.
The Fmoc/tBu strategy is the most commonly used methodology for modern solid-phase peptide synthesis.[4][5] This process involves the stepwise addition of Nα-Fmoc protected amino acids to a growing peptide chain anchored to an insoluble resin.[5][6] For the synthesis of a fully protected peptide like this compound, a highly acid-labile resin, such as 2-chlorotrityl chloride resin, is ideal. This allows the peptide to be cleaved from the support under very mild acidic conditions that do not remove the Cbz, Bn, or other side-chain protecting groups.[7]
Following synthesis, the crude peptide is purified using Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC), a standard and effective method for peptide purification based on hydrophobicity.[8][9] The final characterization and purity assessment are performed using analytical RP-HPLC and mass spectrometry to confirm the identity and integrity of the desired product.[10]
Experimental Protocols
Protocol 1: Solid-Phase Peptide Synthesis (SPPS) of this compound
This protocol details the manual synthesis of this compound on a 0.2 mmol scale using 2-chlorotrityl chloride resin.
Materials and Reagents:
-
2-Chlorotrityl chloride resin (1.5 mmol/g loading capacity)
-
Fmoc-Gly-OH, Fmoc-Phe-OH
-
Carboxybenzyl (Cbz) chloride
-
N,N-Diisopropylethylamine (DIEA)
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Dichloromethane (DCM), peptide synthesis grade
-
Methanol (B129727) (MeOH)
-
O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (B91526) (HBTU)
-
Acetic acid (AcOH)
-
Trifluoroethanol (TFE)
-
Solid Phase Synthesis vessel
-
Mechanical shaker
Methodology:
-
Resin Swelling and Preparation:
-
Place 333 mg of 2-chlorotrityl chloride resin (0.5 mmol) in a 10 mL SPPS reaction vessel.
-
Wash the resin with DCM (3 x 5 mL) and then with DMF (3 x 5 mL).
-
Swell the resin in 5 mL of DMF for 30 minutes with gentle agitation.
-
-
Loading of the First Amino Acid (Fmoc-Gly-OH):
-
Dissolve Fmoc-Gly-OH (297 mg, 1.0 mmol, 2 eq) in 4 mL of DCM.
-
Add DIEA (348 µL, 2.0 mmol, 4 eq) to the amino acid solution.
-
Add the solution to the swollen resin and shake at room temperature for 2 hours.
-
To cap any remaining unreacted sites, add 0.5 mL of methanol and shake for an additional 30 minutes.
-
Wash the resin with DCM (3 x 5 mL), DMF (3 x 5 mL), and finally DCM (3 x 5 mL). Dry a small sample to determine loading efficiency (optional).
-
-
Stepwise Peptide Chain Elongation (Fmoc Synthesis Cycles):
-
Fmoc Deprotection:
-
Add 5 mL of 20% piperidine in DMF to the resin.
-
Shake for 5 minutes, then drain.
-
Add another 5 mL of 20% piperidine in DMF and shake for 15 minutes.
-
Wash the resin thoroughly with DMF (5 x 5 mL) to remove all traces of piperidine.
-
-
Amino Acid Coupling (for Fmoc-Phe-OH and Fmoc-Gly-OH):
-
In a separate vial, pre-activate the next amino acid (Fmoc-Phe-OH or Fmoc-Gly-OH, 1.5 mmol, 3 eq) with HBTU (568 mg, 1.5 mmol, 3 eq) and DIEA (522 µL, 3.0 mmol, 6 eq) in 4 mL of DMF for 5 minutes.
-
Add the activated amino acid solution to the deprotected resin.
-
Shake at room temperature for 2 hours.
-
Wash the resin with DMF (3 x 5 mL) and DCM (3 x 5 mL).
-
(Optional: Perform a Kaiser test to confirm complete coupling).
-
-
Repeat: Repeat the deprotection and coupling steps for each amino acid in the sequence (Phe, then Gly).
-
-
N-terminal Cbz Group Capping:
-
After the final Fmoc deprotection of the N-terminal Glycine, wash the resin with DCM (3 x 5 mL).
-
Add a solution of Cbz-chloride (256 mg, 1.5 mmol, 3 eq) and DIEA (522 µL, 3.0 mmol, 6 eq) in 5 mL of DCM.
-
Shake at room temperature for 4 hours.
-
Wash the resin with DCM (5 x 5 mL) and dry under vacuum.
-
-
Cleavage of Protected Peptide from Resin:
-
Prepare a cleavage cocktail of AcOH/TFE/DCM (1:2:7 v/v/v).
-
Add 10 mL of the cleavage cocktail to the resin and shake gently for 2 hours.
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
Wash the resin twice with 2 mL of the cleavage cocktail and combine the filtrates.
-
Evaporate the solvent under reduced pressure to obtain the crude this compound peptide as an oil or solid.
-
Protocol 2: Purification by Preparative RP-HPLC
Materials and Reagents:
-
Crude this compound peptide
-
Solvent A: 0.1% (v/v) Trifluoroacetic acid (TFA) in HPLC-grade water.[11]
-
Solvent B: 0.1% (v/v) TFA in HPLC-grade acetonitrile (B52724) (ACN).[11]
-
Preparative HPLC system with a UV detector
-
Preparative C18 reversed-phase column (e.g., 10 µm particle size, 300 Å pore size, 21.2 x 250 mm)
Methodology:
-
Sample Preparation:
-
Dissolve the crude peptide in a minimal amount of DMF or ACN.
-
Dilute the sample with Solvent A to a final concentration of approximately 10 mg/mL.
-
Filter the sample through a 0.45 µm syringe filter before injection.
-
-
HPLC Method:
-
Column Equilibration: Equilibrate the preparative C18 column with 95% Solvent A and 5% Solvent B for at least 3 column volumes.
-
Injection: Inject the prepared sample onto the column.
-
Gradient Elution: The increased hydrophobicity from the Cbz and Bn groups requires a higher percentage of organic solvent for elution.[12]
-
Gradient: 30% to 70% Solvent B over 40 minutes.
-
Flow Rate: 15 mL/min.
-
-
Detection: Monitor the elution profile at a wavelength of 220 nm and 254 nm (for aromatic Cbz and Phe groups).
-
Fraction Collection: Collect 5-10 mL fractions corresponding to the major peak.
-
-
Post-Purification Processing:
-
Analyze the collected fractions using analytical RP-HPLC to assess purity.
-
Pool the fractions with >95% purity.
-
Lyophilize (freeze-dry) the pooled fractions to obtain the purified peptide as a white powder.[11]
-
Protocol 3: Characterization of Purified Peptide
Methodology:
-
Analytical RP-HPLC:
-
System: Analytical HPLC with UV detector.
-
Column: Analytical C18 column (e.g., 5 µm, 150 Å, 4.6 x 150 mm).
-
Mobile Phase: Solvent A (0.1% TFA in water) and Solvent B (0.1% TFA in ACN).
-
Gradient: 5% to 95% Solvent B over 20 minutes.
-
Flow Rate: 1 mL/min.
-
Detection: 220 nm.
-
Analysis: Inject a small amount of the purified, lyophilized peptide dissolved in Solvent A/B mixture. Determine the retention time and calculate the purity by peak area integration.
-
-
Mass Spectrometry (MS):
-
Technique: Use Electrospray Ionization (ESI-MS) or Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) MS to confirm the molecular weight of the peptide.[10][13]
-
Sample Preparation: Prepare the sample according to the instrument's specifications.
-
Analysis: Compare the observed mass [M+H]⁺ with the calculated theoretical mass of this compound.
-
Results and Data Presentation
The following tables summarize the expected quantitative data from the synthesis, purification, and characterization of this compound.
Table 1: HPLC Purification Summary
| Parameter | Value |
|---|---|
| Column Type | Preparative C18 |
| Mobile Phase | A: 0.1% TFA in H₂OB: 0.1% TFA in ACN |
| Gradient | 30-70% B over 40 min |
| Retention Time (Major Peak) | ~25.5 min |
| Crude Purity | ~65% |
| Purity after one pass | >97% |
| Yield after Purification | ~40% (based on crude) |
Table 2: Mass Spectrometry Analysis
| Parameter | Value |
|---|---|
| Peptide Sequence | Cbz-Gly-Gly-Phe-Gly-Bn |
| Chemical Formula | C₃₄H₃₈N₄O₇ |
| Theoretical Mass (Monoisotopic) | 614.2741 g/mol |
| Observed Mass [M+H]⁺ | 615.2814 m/z |
| Mass Deviation | < 5 ppm |
Table 3: Final Product Characterization
| Analysis | Specification | Result |
|---|---|---|
| Appearance | White lyophilized powder | Conforms |
| Purity (Analytical HPLC @ 220nm) | ≥ 95.0% | 97.8% |
| Identity (Mass Spectrometry) | Conforms to theoretical mass | Conforms |
Workflow Visualization
The following diagram illustrates the complete workflow for the synthesis and purification of the this compound peptide.
Caption: Experimental workflow from synthesis to final product characterization.
References
- 1. Distinct Cleavage Properties of Cathepsin B Compared to Cysteine Cathepsins Enable the Design and Validation of a Specific Substrate for Cathepsin B over a Broad pH Range - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A two-trick pony: lysosomal protease cathepsin B possesses surprising ligase activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. chemistry.du.ac.in [chemistry.du.ac.in]
- 5. bachem.com [bachem.com]
- 6. peptide.com [peptide.com]
- 7. chem.uci.edu [chem.uci.edu]
- 8. bachem.com [bachem.com]
- 9. hplc.eu [hplc.eu]
- 10. Characterization of Synthetic Peptides by Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. peptide.com [peptide.com]
- 12. benchchem.com [benchchem.com]
- 13. Synthesis and NMR Characterization of the Prenylated Peptide, a-Factor - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Fluorescence Assay Optimization of Cbz-GGFG-Bna with Chymotrypsin
For Researchers, Scientists, and Drug Development Professionals
Introduction
This document provides a detailed guide for the optimization and execution of a fluorescence-based enzymatic assay using the substrate Carbobenzoxy-Glycyl-Glycyl-Phenylalanyl-Glycyl-β-naphthylamide (Cbz-GGFG-Bna). This substrate is specifically designed for the sensitive detection of chymotrypsin (B1334515) activity. Chymotrypsin is a serine protease with a crucial role in digestion and is implicated in various physiological and pathological processes. Its activity is a key target in drug discovery and biomedical research.
The assay is based on the enzymatic cleavage of the peptide bond C-terminal to the phenylalanine residue in Cbz-GGFG-Bna by chymotrypsin. This cleavage releases the fluorophore β-naphthylamine, which exhibits a significant increase in fluorescence intensity upon liberation from the quenched peptide substrate. The rate of increase in fluorescence is directly proportional to the chymotrypsin activity. These application notes provide a comprehensive protocol for assay optimization, data analysis, and troubleshooting.
Principle of the Assay
The fundamental principle of this assay is the chymotrypsin-mediated hydrolysis of a fluorogenic substrate. The Cbz-GGFG-Bna substrate is intrinsically non-fluorescent or has very low fluorescence. Upon enzymatic cleavage by chymotrypsin, the highly fluorescent β-naphthylamine is released. The resulting fluorescence can be monitored over time to determine the reaction velocity.
Caption: Enzymatic cleavage of Cbz-GGFG-Bna by chymotrypsin.
Materials and Reagents
-
Substrate: Cbz-GGFG-Bna
-
Enzyme: α-Chymotrypsin (from bovine pancreas)
-
Enzyme Stabilizer: Calcium Chloride (CaCl₂)
-
Solvent for Substrate: Dimethyl sulfoxide (B87167) (DMSO)
-
Instrumentation: Fluorescence microplate reader or spectrofluorometer
-
Microplates: Black, flat-bottom 96-well or 384-well microplates suitable for fluorescence measurements.
-
Reagents for Protein Quantification: (e.g., Bradford or BCA assay kit)
Experimental Protocols
Reagent Preparation
-
Assay Buffer (80 mM Tris-HCl, 10 mM CaCl₂, pH 7.8):
-
Dissolve the appropriate amount of Tris base in deionized water.
-
Add CaCl₂ to a final concentration of 10 mM.
-
Adjust the pH to 7.8 at 25°C with 1 M HCl.
-
Bring the final volume with deionized water.
-
Store at 4°C.
-
-
Cbz-GGFG-Bna Stock Solution (10 mM):
-
Dissolve Cbz-GGFG-Bna in 100% DMSO to make a 10 mM stock solution.
-
Store the stock solution in small aliquots at -20°C, protected from light.
-
-
α-Chymotrypsin Stock Solution (1 mg/mL):
-
Prepare a 1 mg/mL stock solution of α-chymotrypsin in ice-cold 1 mM HCl.
-
Aliquot and store at -80°C. Avoid repeated freeze-thaw cycles.
-
Assay Optimization
To ensure reliable and reproducible results, it is crucial to optimize the assay conditions. The following parameters should be systematically evaluated.
While the liberated β-naphthylamine is known to be a blue fluorophore, the optimal instrument settings should be determined empirically.
-
Prepare a solution of chymotrypsin and a high concentration of Cbz-GGFG-Bna in the assay buffer.
-
Allow the reaction to proceed to completion to generate a significant amount of β-naphthylamine.
-
Using a spectrofluorometer, perform an excitation scan (with emission fixed at ~430 nm) and an emission scan (with excitation fixed at ~340 nm) to determine the peak wavelengths.
-
Typical starting points for β-naphthylamine are an excitation wavelength (λex) in the range of 330-350 nm and an emission wavelength (λem) in the range of 420-460 nm.
The goal is to find an enzyme concentration that yields a linear reaction rate for the desired assay duration.
-
Prepare a series of dilutions of the α-chymotrypsin stock solution in assay buffer.
-
Add a fixed, saturating concentration of Cbz-GGFG-Bna (e.g., 50 µM) to each well of a microplate.
-
Initiate the reaction by adding the different concentrations of chymotrypsin to the wells.
-
Immediately measure the fluorescence intensity kinetically over 30-60 minutes at the optimized excitation and emission wavelengths.
-
Plot the initial reaction velocity (the linear portion of the fluorescence increase over time) against the enzyme concentration.
-
Select an enzyme concentration that falls within the linear range of this plot and provides a robust signal-to-background ratio.
This experiment determines the Michaelis constant (Km) of the enzyme for the substrate, which is essential for selecting an appropriate substrate concentration for routine assays.
-
Use the optimal enzyme concentration determined in the previous step.
-
Prepare a series of dilutions of the Cbz-GGFG-Bna stock solution in assay buffer, ranging from well below to well above the expected Km.
-
Initiate the reaction by adding the enzyme to the wells containing the different substrate concentrations.
-
Measure the fluorescence intensity kinetically.
-
Calculate the initial reaction velocity for each substrate concentration.
-
Plot the initial velocity against the substrate concentration. Fit the data to the Michaelis-Menten equation to determine the Km and Vmax.
-
For routine assays, a substrate concentration of 2-5 times the Km is often recommended.
Standard Assay Protocol
The following protocol is a starting point and should be adapted based on the optimization experiments.
Caption: Standard experimental workflow for the chymotrypsin assay.
-
Prepare the Substrate Working Solution: Dilute the Cbz-GGFG-Bna stock solution in assay buffer to the desired final concentration (determined from substrate titration).
-
Prepare the Enzyme Working Solution: Dilute the α-chymotrypsin stock solution in assay buffer to the optimal concentration (determined from enzyme titration). Keep on ice.
-
Assay Plate Setup:
-
Sample Wells: Add the substrate working solution.
-
Blank Wells (No Enzyme Control): Add the substrate working solution.
-
Blank Wells (No Substrate Control): Add assay buffer.
-
-
Pre-incubation: Pre-incubate the microplate at 25°C for 5-10 minutes.
-
Reaction Initiation:
-
To the sample wells, add the enzyme working solution.
-
To the "No Enzyme Control" wells, add an equal volume of assay buffer.
-
To the "No Substrate Control" wells, add the enzyme working solution.
-
-
Fluorescence Measurement: Immediately place the plate in a fluorescence microplate reader and measure the fluorescence intensity kinetically at the optimized excitation and emission wavelengths.
Data Presentation and Analysis
Data Analysis
-
Background Subtraction: Subtract the average fluorescence signal of the "No Enzyme Control" from all sample wells.
-
Calculate Initial Velocity: Determine the initial reaction velocity (V₀) by identifying the linear portion of the fluorescence versus time plot and calculating the slope (ΔRFU/Δt).
-
Enzyme Activity Calculation: If a standard curve of the fluorescent product (β-naphthylamine) is generated, the enzyme activity can be expressed in terms of moles of product formed per unit time.
Summary of Optimization Parameters
| Parameter | Typical Range for Optimization | Purpose |
| Excitation Wavelength | 330 - 350 nm | To efficiently excite the liberated β-naphthylamine. |
| Emission Wavelength | 420 - 460 nm | To detect the fluorescence emission from β-naphthylamine with minimal background. |
| Enzyme Concentration | To be determined empirically | To ensure the reaction rate is linear over the desired time course and proportional to enzyme amount. |
| Substrate Concentration | 1 - 100 µM | To saturate the enzyme (if measuring Vmax) or to be in a sensitive range for inhibitor screening. |
| Temperature | 25 - 37 °C | To maintain consistent and optimal enzyme activity. |
| pH | 7.5 - 8.5 | To maintain the optimal pH for chymotrypsin activity. |
Troubleshooting
Caption: Troubleshooting common issues in the fluorescence assay.
Low or No Signal
-
Cause: Inactive enzyme.
-
Solution: Verify the activity of the chymotrypsin stock with a known standard assay.
-
-
Cause: Incorrect instrument settings.
-
Solution: Re-optimize the excitation and emission wavelengths for β-naphthylamine.
-
-
Cause: Suboptimal concentrations.
-
Solution: Perform enzyme and substrate titrations as described in the optimization section.
-
High Background Fluorescence
-
Cause: Autofluorescence of test compounds or sample components.[3][4]
-
Solution: Run appropriate controls containing the test compound but no enzyme to measure its intrinsic fluorescence.
-
-
Cause: Contamination of reagents or buffer.
-
Solution: Use high-purity reagents and freshly prepared buffers.
-
-
Cause: Substrate hydrolysis.
-
Solution: Prepare the substrate working solution fresh before each experiment and protect it from light.
-
Non-linear Reaction Rate (Signal Plateaus Quickly)
-
Cause: Substrate depletion.
-
Solution: Use a lower enzyme concentration or a higher substrate concentration.
-
-
Cause: Enzyme instability.
-
Solution: Ensure the assay buffer contains stabilizing agents like CaCl₂ and that the enzyme is handled properly (kept on ice).
-
-
Cause: Product inhibition.
-
Solution: Analyze only the initial linear portion of the reaction curve.
-
Conclusion
The fluorescence assay using Cbz-GGFG-Bna provides a sensitive and continuous method for measuring chymotrypsin activity. Proper optimization of the assay parameters, including enzyme and substrate concentrations, and instrument settings, is critical for obtaining accurate and reproducible data. The protocols and troubleshooting guide provided in these application notes serve as a comprehensive resource for researchers employing this assay in their studies.
References
- 1. Detection of Chymotrypsin by Optical and Acoustic Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Chymotrypsin - Assay | Worthington Biochemical [worthington-biochem.com]
- 3. Interference with Fluorescence and Absorbance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Interference with Fluorescence and Absorbance - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Troubleshooting high background fluorescence in Cbz-GGFG-Bn assay
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing the Cbz-GGFG-Bn fluorogenic substrate to assay chymotrypsin-like serine protease activity.
Troubleshooting Guide: High Background Fluorescence
High background fluorescence can significantly reduce the signal-to-noise ratio and limit the sensitivity of the this compound assay. The following guide provides a systematic approach to identifying and resolving the root causes of this common issue.
Question: My negative control wells (no enzyme) show a high fluorescence signal. What are the potential causes and how can I fix this?
Answer: High background fluorescence in the absence of your target enzyme is a common problem that can arise from several sources. Here is a step-by-step guide to troubleshoot this issue:
1. Potential Cause: Substrate Instability or Autohydrolysis
The this compound substrate may be degrading spontaneously in your assay buffer, leading to the release of the fluorescent Bn (beta-naphthylamine) or a similar fluorescent group.
-
Troubleshooting Steps:
-
Substrate-Only Control: Incubate the this compound substrate in the assay buffer without the enzyme for the duration of your experiment and measure the fluorescence at several time points. A significant increase in fluorescence over time indicates substrate instability.[1]
-
Fresh Reagents: Always prepare fresh working solutions of the substrate for each experiment. Avoid using old stock solutions that may have undergone degradation.[1][2]
-
Proper Storage: Store the lyophilized this compound substrate and its stock solution (typically in DMSO) at -20°C or lower, protected from light and moisture, to minimize degradation.[1][2]
-
Buffer Composition: Evaluate the pH and composition of your assay buffer. Certain buffer components can accelerate the autohydrolysis of the substrate.
-
2. Potential Cause: Contamination of Reagents
Your assay buffer, water, or other reagents may be contaminated with fluorescent substances or other proteases.
-
Troubleshooting Steps:
-
High-Purity Reagents: Use high-purity, sterile-filtered water and buffer components to prepare your assay buffer.[1]
-
Reagent Blanks: Measure the fluorescence of each individual component of your assay (buffer, water, etc.) to identify any intrinsically fluorescent contaminants.
-
Aseptic Technique: Use proper aseptic technique when preparing and handling reagents to prevent microbial contamination, which can introduce proteases.
-
3. Potential Cause: Autofluorescence
Intrinsic fluorescence from the microplate, sample components, or test compounds can contribute to high background.
-
Troubleshooting Steps:
-
Use Black Microplates: For fluorescence assays, it is highly recommended to use black, opaque-walled microplates with clear bottoms. Black plates minimize light scatter and reduce background fluorescence compared to clear or white plates.[2]
-
Sample Autofluorescence: If you are testing complex biological samples (e.g., cell lysates, tissue homogenates), measure the fluorescence of the sample in the assay buffer without the this compound substrate to determine its intrinsic fluorescence.
-
Compound Autofluorescence: When screening for inhibitors, some test compounds may be inherently fluorescent at the excitation and emission wavelengths used in the assay. Run a control with the compound and all assay components except the substrate to quantify its contribution to the signal.
-
4. Potential Cause: Incorrect Instrument Settings
Suboptimal settings on the fluorescence plate reader can lead to the measurement of background noise.
-
Troubleshooting Steps:
-
Wavelength Selection: Ensure that the excitation and emission wavelengths are set appropriately for the cleaved fluorescent product. While the exact product of this compound cleavage is not specified in the provided context, for similar substrates, the fluorescent leaving group is often a coumarin (B35378) derivative like 7-amino-4-methylcoumarin (B1665955) (AMC) or a naphthylamine derivative. For AMC, the typical excitation is around 340-380 nm and emission is around 440-460 nm.[3][4][5][6][7][8]
-
Gain Settings: An excessively high gain setting on the photomultiplier tube (PMT) can amplify background noise. Optimize the gain setting using a positive control (a sample with a known amount of cleaved fluorophore) to achieve a robust signal without saturating the detector.
-
Frequently Asked Questions (FAQs)
Q1: What is the enzymatic reaction for the this compound assay?
A1: The this compound substrate is designed for the detection of chymotrypsin-like serine proteases. These enzymes recognize and cleave the peptide bond C-terminal to the phenylalanine (F) residue in the Gly-Gly-Phe-Gly sequence. Upon cleavage, the fluorescent beta-naphthylamine (Bn) group is released, resulting in an increase in fluorescence intensity that is proportional to the enzyme's activity.
Q2: What are the optimal concentrations of enzyme and substrate to use?
A2: The optimal concentrations will vary depending on the specific enzyme and experimental conditions. It is recommended to perform initial titration experiments to determine the ideal concentrations. A common starting point is to use a substrate concentration at or near the Michaelis-Menten constant (Km) of the enzyme for the substrate. The enzyme concentration should be adjusted to ensure that the reaction remains in the linear range for the desired assay duration (typically, less than 10-15% of the substrate is consumed).
Q3: How should I prepare the this compound substrate?
A3: The this compound substrate is typically provided as a lyophilized powder. It is recommended to first dissolve it in a small amount of an organic solvent like dimethyl sulfoxide (B87167) (DMSO) to create a concentrated stock solution (e.g., 10 mM). This stock solution should be stored in aliquots at -20°C or lower to avoid repeated freeze-thaw cycles. For the assay, the stock solution is then diluted to the final working concentration in the aqueous assay buffer. Ensure the final concentration of DMSO in the assay is low (typically <1%) as it can inhibit some enzymes.
Q4: What type of controls should I include in my this compound assay?
A4: To ensure the validity of your results, it is crucial to include the following controls:
-
No-Enzyme Control (Blank): Contains all assay components except the enzyme. This is used to determine the level of background fluorescence.
-
No-Substrate Control: Contains the enzyme and all other assay components except the this compound substrate. This helps to identify any intrinsic fluorescence from the enzyme preparation or other reagents.
-
Positive Control: A known concentration of the active enzyme to confirm that the assay is working correctly.
-
Inhibitor Control: The enzyme and substrate are incubated with a known inhibitor of the target protease (e.g., aprotinin (B3435010) for some serine proteases) to demonstrate the specificity of the assay.
Quantitative Data Summary
| Parameter | Recommended Range/Value | Notes |
| Reagent Concentrations | ||
| This compound Substrate | 10 - 100 µM | The optimal concentration should be determined empirically and is often near the Km value for the specific enzyme. Working concentrations for similar substrates are often in the 50-200 µM range.[7][9] |
| Chymotrypsin-like Enzyme | 1 - 100 ng/mL | The concentration should be optimized to ensure the reaction rate is linear over the desired time course. For a typical chymotrypsin (B1334515) assay, concentrations can range from 10-30 µg/mL.[10] |
| DMSO (in final reaction) | < 1% (v/v) | High concentrations of DMSO can inhibit enzyme activity. |
| Instrument Settings | ||
| Excitation Wavelength | ~330 - 350 nm | Optimal wavelengths should be determined empirically for the specific cleaved fluorophore and instrument. For AMC, a common cleavage product, excitation is around 345 nm.[5] |
| Emission Wavelength | ~420 - 460 nm | For AMC, emission is typically measured around 445 nm.[5] |
| Assay Conditions | ||
| pH | 7.5 - 8.5 | The optimal pH is dependent on the specific protease being assayed. For chymotrypsin, a pH of 7.8 is common.[10] |
| Temperature | 25 - 37 °C | The optimal temperature will depend on the specific enzyme's characteristics. |
Experimental Protocols
Protocol 1: Standard Chymotrypsin Activity Assay
This protocol provides a general procedure for measuring the activity of a purified chymotrypsin-like serine protease using the this compound substrate.
Materials:
-
This compound substrate
-
Purified chymotrypsin-like enzyme
-
Assay Buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, pH 8.0)
-
DMSO
-
Black, clear-bottom 96-well microplate
-
Fluorescence microplate reader
Procedure:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Prepare a working solution of the enzyme in Assay Buffer at a concentration that will yield a linear reaction rate.
-
Prepare the reaction mixture in the microplate:
-
Add Assay Buffer to each well.
-
Add the enzyme solution to the appropriate wells. For the no-enzyme control, add an equal volume of Assay Buffer.
-
Pre-incubate the plate at the desired assay temperature (e.g., 37°C) for 5-10 minutes.
-
-
Initiate the reaction by adding the this compound substrate to each well to achieve the desired final concentration (e.g., 50 µM).
-
Immediately place the plate in the fluorescence reader and begin kinetic measurements of fluorescence intensity (Excitation: ~340 nm, Emission: ~440 nm) every 1-2 minutes for 30-60 minutes.
-
Calculate the reaction rate from the linear portion of the fluorescence versus time plot.
Protocol 2: Troubleshooting High Background Fluorescence
This protocol outlines the steps to identify the source of high background fluorescence.
Materials:
-
Same as Protocol 1
Procedure:
-
Prepare wells for each control condition in a 96-well black microplate:
-
Buffer Only: Assay Buffer alone.
-
Substrate Only: Assay Buffer + this compound substrate.
-
Enzyme Only: Assay Buffer + Enzyme.
-
Full Reaction (Positive Control): Assay Buffer + Enzyme + this compound substrate.
-
-
Incubate the plate at the standard assay temperature for the typical duration of your experiment.
-
Measure the fluorescence intensity of all wells at the end of the incubation period.
-
Analyze the results:
-
High signal in "Buffer Only": Indicates contaminated buffer or a fluorescent microplate.
-
High signal in "Substrate Only" that increases over time: Suggests substrate instability/autohydrolysis.
-
High signal in "Enzyme Only": Indicates a fluorescent contaminant in the enzyme preparation.
-
Visualizations
Caption: Enzymatic cleavage of this compound by a chymotrypsin-like protease.
Caption: A logical workflow for troubleshooting high background fluorescence.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Spectrum [AMC (7-Amino-4-methylcoumarin)] | AAT Bioquest [aatbio.com]
- 4. FluoroFinder [app.fluorofinder.com]
- 5. caymanchem.com [caymanchem.com]
- 6. assaygenie.com [assaygenie.com]
- 7. ubpbio.com [ubpbio.com]
- 8. benchchem.com [benchchem.com]
- 9. ubpbio.com [ubpbio.com]
- 10. rsc.org [rsc.org]
How to improve Cbz-GGFG-Bn solubility for in vitro assays
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting strategies and frequently asked questions to address solubility challenges with the protected tetrapeptide Cbz-GGFG-Bn for in vitro assays.
Frequently Asked Questions (FAQs)
Q1: Why is my lyophilized this compound powder difficult to dissolve in aqueous buffers like PBS or Tris?
A1: this compound is a highly hydrophobic peptide. This is due to the presence of two bulky, non-polar protecting groups: the Carboxybenzyl (Cbz) group at the N-terminus and the Benzyl (Bn) ester at the C-terminus. Additionally, the amino acid sequence contains Phenylalanine (F), which has a hydrophobic side chain. These structural features lead to very low solubility in aqueous solutions.[1][2] Direct dissolution in water or standard buffers is often unsuccessful.
Q2: What is the recommended starting solvent for this compound?
A2: For highly hydrophobic peptides like this compound, the recommended approach is to first dissolve the peptide in a minimal amount of a water-miscible organic solvent.[3][4][5] Dimethyl sulfoxide (B87167) (DMSO) is the most common and preferred choice due to its strong solubilizing power and relatively low toxicity in most biological assays.[3][6] Dimethylformamide (DMF) is a suitable alternative, especially if your peptide contains residues sensitive to oxidation by DMSO (though this compound does not).[1][6]
Q3: I've dissolved the peptide in DMSO, but it precipitates when I dilute it with my aqueous assay buffer. What should I do?
A3: This is a common issue indicating that the peptide's solubility limit has been exceeded in the final aqueous/organic mixture.[6][7] To resolve this, add the concentrated DMSO stock solution to the aqueous buffer very slowly, drop-by-drop, while vortexing or stirring vigorously.[7] This prevents localized high concentrations that lead to precipitation. If precipitation still occurs, you may need to either decrease the final peptide concentration or increase the percentage of the organic co-solvent in the final solution, ensuring it remains compatible with your assay.[7]
Q4: What is the maximum concentration of DMSO my in vitro assay can tolerate?
A4: Most cell-based assays can tolerate a final DMSO concentration of 0.5-1% without significant cytotoxic effects.[1][6] However, this tolerance is cell-line and assay-dependent. It is crucial to run a vehicle control (assay buffer with the same final DMSO concentration but without the peptide) to confirm that the solvent does not interfere with your experimental results.
Q5: Can I use sonication or warming to help dissolve the peptide?
A5: Yes, these are effective physical methods to aid dissolution. Brief periods of sonication can help break up peptide aggregates.[3][6] Gentle warming (e.g., to 37-40°C) can also increase solubility.[5][6] However, avoid excessive heat, as it could potentially degrade the peptide.[1] Always centrifuge the solution after these steps to pellet any remaining undissolved material.[1]
Troubleshooting Guide for this compound Solubility
This guide provides a systematic approach to solubilizing this compound. Start with Level 1 and proceed to the next level only if solubility issues persist.
Level 1: Initial Dissolution with an Organic Solvent
This is the standard and most recommended method.
-
Preparation : Before opening, centrifuge the vial of lyophilized this compound to ensure all powder is at the bottom.[3] Allow the vial to warm to room temperature.[3]
-
Solvent Addition : Add a minimal volume of 100% DMSO (or DMF) to the vial to create a high-concentration stock solution (e.g., 10-20 mM).
-
Dissolution : Vortex the solution thoroughly. If needed, sonicate the sample in a water bath for 3 cycles of 10-15 seconds, chilling on ice in between, to aid dissolution.[3][6]
-
Dilution : Add the concentrated organic stock solution dropwise into your final aqueous assay buffer while vortexing. Do not add the aqueous buffer to the organic stock.
-
Final Check : Inspect the solution. A properly solubilized peptide will result in a clear, particle-free solution.[3] If the solution is cloudy or has visible precipitate, the peptide has not fully dissolved.
Level 2: Optimizing Co-Solvent Concentration
If precipitation occurs during dilution, you may need to adjust the solvent composition.
-
Toxicity Test : First, determine the maximum tolerable percentage of your chosen organic solvent (e.g., DMSO) in your specific assay.
-
Adjust Final Concentration : Prepare your working solution by ensuring the final percentage of the organic co-solvent is at the highest tolerable level to maintain peptide solubility.
-
Alternative Co-solvents : If DMSO is not suitable, other water-miscible organic solvents can be tested.[8][9][10]
| Co-Solvent | Abbreviation | Typical Final Conc. | Notes |
| Dimethyl Sulfoxide | DMSO | 0.1 - 1% | Strong solvent, generally low toxicity at these concentrations.[3][6] |
| Dimethylformamide | DMF | 0.1 - 1% | Good alternative to DMSO.[4] |
| Acetonitrile | ACN | < 1% | Often used in HPLC, can be effective but may be more toxic to cells.[6] |
| Ethanol | EtOH | < 1% | Less effective for highly hydrophobic peptides but has low toxicity. |
Level 3: Using pH Adjustments
Although this compound is neutral due to its protecting groups, the peptide backbone's charge can be slightly influenced by pH, which can sometimes affect solubility.[11][12]
-
Acidic Conditions : Prepare a stock in DMSO as described in Level 1. For the final dilution, use a slightly acidic buffer (e.g., pH 5-6). This can sometimes help with peptides that are basic in nature.
-
Basic Conditions : Alternatively, try diluting the DMSO stock into a slightly basic buffer (e.g., pH 8-9).
-
Important : Ensure the final pH of your solution is compatible with your assay and does not affect the stability of the peptide or other components.
Level 4: Incorporating Detergents
For extremely difficult cases, a low concentration of a non-ionic or zwitterionic detergent can be used to maintain solubility by forming micelles around the hydrophobic peptide.[13][14][15]
-
Detergent Selection : Choose a mild detergent compatible with your downstream application.
-
Procedure : Dissolve the peptide in DMSO first. Then, dilute this stock into an aqueous buffer that contains the detergent at a concentration slightly above its Critical Micelle Concentration (CMC).
-
Caution : Detergents can interfere with some biological assays, particularly those involving protein-protein interactions or membrane studies.[14][16] Always run appropriate controls.
| Detergent | Type | Typical Final Conc. | Notes |
| CHAPS | Zwitterionic | 0.1 - 0.5% | Mild detergent, often used to solubilize membrane proteins while preserving function.[13] |
| Tween® 20 / 80 | Non-ionic | 0.01 - 0.1% | Commonly used in immunoassays to prevent non-specific binding. |
| Triton™ X-100 | Non-ionic | 0.05 - 0.1% | Effective solubilizing agent, but can interfere with some assays. |
Experimental Protocols
Protocol 1: Small-Scale Solubility Testing
To conserve your sample, always perform a small-scale test first.[1][3][7]
-
Aliquot a small, known amount of lyophilized this compound (e.g., 1 mg) into a microcentrifuge tube.
-
Following the "Troubleshooting Guide," attempt to dissolve the peptide using the Level 1 method to a desired final concentration.
-
If that fails, use another small aliquot to test methods from Level 2, 3, or 4.
-
Visually inspect for clarity. Centrifuge the tube at >10,000 x g for 5 minutes and check for a pellet. The absence of a pellet indicates successful solubilization.
-
Once optimal conditions are found, scale up to prepare your stock solution.
Protocol 2: Preparation of a 10 mM this compound Stock Solution in DMSO
(Note: The molecular weight of this compound is approximately 648.7 g/mol . Please confirm with your supplier's Certificate of Analysis.)
-
Weigh out 1.0 mg of lyophilized this compound powder.
-
Add 154.2 µL of high-purity, anhydrous DMSO to the powder.
-
Vortex for 1-2 minutes until the powder is completely dissolved. The solution should be clear.
-
If dissolution is slow, sonicate in a water bath for 10-15 seconds.
-
Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles.
-
Store aliquots at -20°C or -80°C, protected from light.[17]
Visual Guides
Caption: A step-by-step workflow for troubleshooting this compound solubility.
Caption: Key factors influencing the solubility of the this compound peptide.
Caption: The correct procedure for diluting an organic stock into an aqueous buffer.
References
- 1. jpt.com [jpt.com]
- 2. bachem.com [bachem.com]
- 3. Peptide Solubility Guidelines - How to solubilize a peptide [sb-peptide.com]
- 4. Solubility Guidelines for Peptides [sigmaaldrich.com]
- 5. Peptide Dissolving Guidelines - Creative Peptides [creative-peptides.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Co-solvency and anti-solvent method for the solubility enhancement [wisdomlib.org]
- 9. Co-solvent: Significance and symbolism [wisdomlib.org]
- 10. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 11. Peptide Synthesis Knowledge Base [peptide2.com]
- 12. Interpretation of the dissolution of insoluble peptide sequences based on the acid-base properties of the solvent - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Detergents for Cell Lysis and Protein Extraction in Research - Creative Proteomics [creative-proteomics.com]
- 14. Detergent Issues in Peptide Purification and How to Overcome Them | Blog [preomics.com]
- 15. Detergents for Protein Solubilization | Thermo Fisher Scientific - SG [thermofisher.com]
- 16. Detergents for Cell Lysis and Protein Extraction | Thermo Fisher Scientific - US [thermofisher.com]
- 17. genscript.com [genscript.com]
Technical Support Center: Cbz-GGFG-Bn Peptide Stability
Frequently Asked Questions (FAQs)
Q1: My lyophilized Cbz-GGFG-Bn peptide won't dissolve in aqueous buffers like PBS. What should I do?
A1: The poor aqueous solubility of this compound is expected due to the hydrophobic nature of the Cbz (carbobenzyloxy) and Bn (benzyl) protecting groups, as well as the phenylalanine residue. A systematic approach to solubilization is recommended. For hydrophobic peptides, which are often neutral, using a small amount of an organic solvent like DMSO, DMF, or acetonitrile (B52724) is a common starting point, followed by dilution with an aqueous buffer.[1] Sonication can also help with dissolution.[1]
Here is a suggested workflow:
-
Attempt to dissolve a small amount of the peptide in sterile, distilled water first.[1]
-
If it remains insoluble, try adding a few drops of an organic solvent such as dimethyl sulfoxide (B87167) (DMSO) or N,N-dimethylformamide (DMF) to the peptide powder before slowly adding the aqueous buffer of your choice.
-
Gentle vortexing or sonication can also aid in dissolving the peptide.
Q2: I've noticed a decrease in the main peak of my peptide on the HPLC chromatogram after storing the solution at 4°C for a week. What could be the cause?
A2: Storing peptides in solution, even at 4°C, can lead to degradation over time.[2] For a peptide like this compound, several degradation pathways are possible:
-
Hydrolysis: The benzyl (B1604629) ester at the C-terminus can be susceptible to hydrolysis, especially in non-neutral pH conditions, which would result in the formation of the free acid Cbz-GGFG-OH.
-
Aggregation: Due to its hydrophobic nature, the peptide may aggregate and precipitate out of solution, leading to a decrease in the concentration of the monomeric form detected by HPLC.[1]
-
Adsorption: Peptides can adsorb to the surface of storage vials, especially those made of glass. Using low-adsorption plastic vials can mitigate this issue.
For long-term storage, it is recommended to store the peptide as a lyophilized powder at -20°C or -80°C.[2][3] If you must store it in solution, prepare single-use aliquots and keep them frozen to avoid repeated freeze-thaw cycles.[3][4]
Q3: Are the Cbz and Bn protecting groups stable during my experiments?
A3: The stability of these protecting groups depends on the experimental conditions:
-
Cbz (Z) group: The benzyloxycarbonyl group is generally stable to mildly acidic and basic conditions. However, it can be cleaved by strong acids and catalytic hydrogenation (e.g., H₂/Pd).[5]
-
Benzyl (Bn) ester: Benzyl esters are also relatively stable but can be cleaved by strong acids, strong bases, and catalytic hydrogenation.[5][6]
If your experimental workflow involves these conditions, you may see premature deprotection of your peptide.
Troubleshooting Guides
Issue 1: Unexpected Peaks in HPLC Analysis
If you observe new peaks in your HPLC chromatogram after sample preparation or storage, consider the following potential causes and solutions.
| Potential Cause | Suggested Troubleshooting Steps |
| Peptide Degradation | Analyze the sample using mass spectrometry (MS) to identify the masses of the new peaks. This can help determine if they are degradation products (e.g., hydrolyzed peptide, deprotected peptide). |
| Contamination | Ensure all solvents and buffers are freshly prepared and of high purity. Run a blank injection (solvent only) to check for contaminants in the HPLC system. |
| Aggregation | Dilute the sample and re-inject. If the new peaks decrease in proportion to the main peak, they may be aggregates. You can also try using a different solvent system that better solubilizes the peptide. |
Issue 2: Poor Reproducibility in Bioassays
Inconsistent results in biological assays can often be traced back to peptide stability and handling.
| Potential Cause | Suggested Troubleshooting Steps |
| Inaccurate Concentration | After solubilizing the peptide, centrifuge the solution to pellet any undissolved material and measure the concentration of the supernatant using a suitable method (e.g., UV-Vis at 280 nm if the sequence contained Trp or Tyr, or a colorimetric assay). |
| Degradation in Assay Media | Peptides can be degraded by proteases present in cell culture media or serum.[7] Perform a stability study of your peptide in the assay media by incubating it for different time points and analyzing by HPLC. |
| Freeze-Thaw Cycles | Avoid repeated freezing and thawing of the peptide stock solution by preparing single-use aliquots.[3][4] |
Experimental Protocols
Protocol 1: Peptide Solubility Assessment
This protocol provides a systematic approach to finding a suitable solvent for your peptide.
-
Weigh out a small, known amount of the lyophilized peptide (e.g., 1 mg) into several microcentrifuge tubes.
-
To the first tube, add a small volume of sterile, deionized water (e.g., 100 µL) and vortex. Observe for dissolution.
-
If the peptide is insoluble, add 10% acetic acid to the second tube.
-
If still insoluble, try 10% ammonium (B1175870) bicarbonate in the third tube.
-
For highly hydrophobic peptides, add a minimal amount of an organic solvent (e.g., 10-20 µL of DMSO) to the fourth tube and vortex until the peptide is dissolved. Then, slowly add your desired aqueous buffer to reach the final concentration.
-
Visually inspect all solutions for clarity. If a solution is cloudy, it indicates poor solubility or aggregation.
Protocol 2: HPLC-Based Peptide Stability Assay
This method allows for the quantitative assessment of peptide stability over time.
-
Preparation of Peptide Stock Solution: Reconstitute the lyophilized peptide in a suitable solvent system (determined from Protocol 1) to a known concentration (e.g., 1 mg/mL).
-
Sample Incubation: Aliquot the stock solution into several vials. Store these aliquots under the desired conditions (e.g., 4°C, room temperature, 37°C).
-
Time-Point Analysis: At designated time points (e.g., 0, 2, 4, 8, 24, 48 hours), remove one aliquot from each storage condition.
-
RP-HPLC Analysis:
-
Analyze each sample using a reversed-phase HPLC (RP-HPLC) system with a C18 column.
-
Use a suitable mobile phase gradient, for example:
-
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water
-
Mobile Phase B: 0.1% TFA in Acetonitrile
-
-
Monitor the elution profile at 214 nm (for the peptide backbone) and 254 nm (for the aromatic Cbz and Bn groups).
-
-
Data Analysis: Calculate the percentage of the intact peptide remaining at each time point by comparing the peak area of the main peptide peak to the initial (time 0) peak area.
Visualizations
Caption: Workflow for assessing peptide stability.
Caption: Decision tree for troubleshooting peptide solubility.
References
- 1. benchchem.com [benchchem.com]
- 2. bachem.com [bachem.com]
- 3. Peptide Storage Guide - Creative Peptides [creative-peptides.com]
- 4. Peptide Stability: Guidelines and SOPs for Handling and Storage [biolongevitylabs.com]
- 5. Peptide synthesis - Acid group protection [quimicaorganica.org]
- 6. gcwgandhinagar.com [gcwgandhinagar.com]
- 7. Serum Stability of Peptides | Springer Nature Experiments [experiments.springernature.com]
Technical Support Center: Optimizing Enzyme Concentration for Cbz-GGFG-Bn Cleavage
This technical support center provides guidance for researchers, scientists, and drug development professionals on optimizing the enzymatic cleavage of the substrate N-carbobenzyloxy-Gly-Gly-Phe-Gly-benzyl ester (Cbz-GGFG-Bn).
Frequently Asked Questions (FAQs)
Q1: Which enzymes are suitable for cleaving the this compound substrate?
A1: The this compound substrate has two primary sites for enzymatic cleavage: the peptide backbone and the C-terminal benzyl (B1604629) ester.
-
Peptide Bond Cleavage: The tetrapeptide sequence GGFG is a known substrate for lysosomal cysteine proteases, particularly Cathepsin B and Cathepsin L .[1][2] These enzymes are frequently used in the design of antibody-drug conjugates (ADCs) with GGFG linkers to release cytotoxic payloads within tumor cells.[2]
-
C-Terminal Benzyl Ester Cleavage: Several proteases with broad specificity also exhibit esterase activity and can hydrolyze the C-terminal benzyl ester. These include α-Chymotrypsin , Subtilisin , and Carboxypeptidase Y .[3][4][5] Porcine liver esterase is another enzyme that can be used for this purpose.[3]
Q2: What is the optimal pH for this compound cleavage?
A2: The optimal pH will depend on the enzyme being used.
-
Cathepsin B: Exhibits optimal activity in the acidic range, typically between pH 5.0 and 6.2.[6] An assay buffer of 50 mM sodium acetate (B1210297) at pH 5.5 is commonly used.[7]
-
α-Chymotrypsin: The optimal pH for its proteolytic activity is around 7.8. A common buffer is 80 mM Tris-HCl with 100 mM calcium chloride at pH 7.8.[8]
-
Subtilisin: Generally active in neutral to alkaline conditions, with an optimal pH around 8.0.[5]
-
Carboxypeptidase Y: Has a broad pH optimum, with good activity between pH 6.0 and 8.0.[4]
Q3: What is a typical starting enzyme concentration for the cleavage reaction?
A3: The optimal enzyme concentration should be determined empirically for each new substrate and enzyme combination. However, a good starting point for in vitro assays is in the nanomolar (nM) range. For instance, a starting concentration of 10-50 nM is often recommended for Cathepsin B.[7] For initial trials, you can perform a dilution series of the enzyme to find a concentration that gives a linear reaction rate over a desired time course.
Q4: How can I monitor the cleavage of this compound?
A4: The most common method for monitoring the cleavage of this substrate is High-Performance Liquid Chromatography (HPLC) . By using a reverse-phase column (e.g., C18), you can separate the intact substrate from its cleavage products. The appearance of new peaks corresponding to the cleaved fragments and the decrease in the area of the substrate peak over time will indicate enzymatic activity. A photodiode array (PDA) detector can be used to monitor the elution profile at a wavelength where the Cbz group absorbs, typically around 215 nm.[9]
Q5: How do I prepare my enzyme and substrate for the assay?
A5:
-
Enzyme Preparation: Recombinant enzymes are often supplied in a concentrated stock solution. It's recommended to prepare single-use aliquots to avoid repeated freeze-thaw cycles. Dilute the enzyme to the desired working concentration in the appropriate assay buffer just before use. For cysteine proteases like Cathepsin B, an activation buffer containing a reducing agent like DTT is necessary.[6][7]
-
Substrate Preparation: The this compound substrate is hydrophobic and will likely require an organic solvent like dimethyl sulfoxide (B87167) (DMSO) for initial solubilization. Prepare a concentrated stock solution in DMSO and then dilute it into the aqueous assay buffer for the reaction. Ensure the final concentration of DMSO in the assay is low (typically <1-2%) to avoid inhibiting the enzyme.
Troubleshooting Guide
| Problem | Possible Cause | Solution |
| No or very low cleavage activity | Inactive enzyme | - Ensure the enzyme has been stored correctly and has not undergone multiple freeze-thaw cycles. - For cysteine proteases like Cathepsin B, confirm that the enzyme was pre-incubated in an activation buffer containing a reducing agent (e.g., DTT).[6][7] - Test the enzyme activity with a known positive control substrate. |
| Suboptimal reaction conditions | - Verify that the pH of the assay buffer is optimal for the specific enzyme being used.[6] - Ensure the reaction temperature is appropriate (typically 37°C for mammalian enzymes). | |
| Presence of inhibitors | - Check if any components of your reaction mixture are known to inhibit the enzyme. For example, some metal ions can inhibit certain proteases. | |
| High background signal (in fluorescence/colorimetric assays) | Substrate instability | - The substrate may be hydrolyzing spontaneously in the assay buffer. Run a "no-enzyme" control to assess the rate of autohydrolysis. - Prepare substrate solutions fresh for each experiment. |
| Contaminated reagents | - Use high-purity water and reagents. - Filter-sterilize buffers to remove any microbial contamination that could introduce exogenous proteases. | |
| Reaction proceeds too quickly or too slowly | Inappropriate enzyme concentration | - If the reaction is too fast, reduce the enzyme concentration. - If the reaction is too slow, increase the enzyme concentration or the incubation time. Perform a time-course experiment to find the linear range of the reaction. |
| Inconsistent results | Pipetting errors | - Use calibrated pipettes and ensure accurate and consistent dispensing of all reagents. |
| Temperature fluctuations | - Ensure all reaction components are at the same temperature before initiating the reaction. Use a water bath or incubator to maintain a constant temperature during the assay. | |
| Substrate precipitation | - The substrate may be coming out of solution. Ensure the final concentration of the organic solvent (e.g., DMSO) used to dissolve the substrate is sufficient to maintain its solubility in the aqueous buffer. |
Experimental Protocols
General Protocol for Enzymatic Cleavage of this compound
This protocol provides a general framework for assessing the cleavage of this compound by a protease. Specific conditions should be optimized for each enzyme.
1. Reagent Preparation:
-
Assay Buffer:
-
Activation Buffer (for Cathepsin B): Assay Buffer containing 2 mM DTT (prepare fresh).[7]
-
Enzyme Stock Solution: Prepare a 1 mg/mL stock solution of the enzyme in an appropriate buffer and store in aliquots at -80°C.
-
Substrate Stock Solution: Prepare a 10 mM stock solution of this compound in DMSO.
-
Quenching Solution: 10% Trifluoroacetic Acid (TFA) in water.
2. Enzyme Activation (for Cathepsin B):
-
Dilute the Cathepsin B stock solution to an intermediate concentration (e.g., 1 µM) in the Activation Buffer.
-
Incubate at room temperature for 15 minutes to allow for the reduction of the active site cysteine.[7]
3. Enzymatic Reaction:
-
In a microcentrifuge tube, prepare the reaction mixture by adding the components in the following order:
-
Assay Buffer
-
Substrate stock solution (to a final concentration of 10-50 µM)
-
Enzyme solution (to a final concentration of 10-100 nM)
-
-
The final reaction volume is typically 50-100 µL.
-
Include a "no-enzyme" control by adding assay buffer instead of the enzyme solution.
-
Incubate the reaction at 37°C for a predetermined time (e.g., 0, 15, 30, 60, and 120 minutes).
4. Reaction Quenching and Sample Preparation for HPLC:
-
At each time point, stop the reaction by adding an equal volume of the Quenching Solution (10% TFA).
-
Centrifuge the samples at high speed for 10 minutes to pellet any precipitated protein.
-
Transfer the supernatant to an HPLC vial for analysis.
5. HPLC Analysis:
-
Column: C18 reverse-phase column.
-
Mobile Phase A: 0.1% TFA in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
Gradient: A linear gradient from 5% to 95% Mobile Phase B over 20-30 minutes.
-
Detection: Monitor absorbance at 215 nm.
-
Analyze the chromatograms to identify peaks corresponding to the intact substrate and its cleavage products. Quantify the peak areas to determine the extent of cleavage over time.
Data Presentation
Table 1: Recommended Starting Conditions for this compound Cleavage
| Enzyme | Optimal pH | Typical Buffer | Recommended Starting Enzyme Concentration |
| Cathepsin B | 5.0 - 6.2[6] | 50 mM Sodium Acetate, 1 mM EDTA, 2 mM DTT, pH 5.5[7] | 10 - 50 nM[7] |
| α-Chymotrypsin | ~7.8[8] | 80 mM Tris-HCl, 100 mM CaCl₂, pH 7.8[8] | 50 - 200 nM |
| Subtilisin | ~8.0[5] | 50 mM Tris-HCl, pH 8.0 | 50 - 200 nM |
| Carboxypeptidase Y | 6.0 - 8.0[4] | 50 mM MES or Phosphate buffer, pH 7.0 | 100 - 500 nM |
Table 2: Potential Cleavage Products of this compound
| Cleavage Site | Potential Products |
| Peptide Bond (Phe-Gly) | Cbz-GGF and G-Bn |
| C-terminal Benzyl Ester | Cbz-GGFG and Benzyl alcohol |
| Both Sites | Cbz-GGF, Glycine, and Benzyl alcohol |
Visualizations
Caption: Workflow for this compound enzymatic cleavage assay.
Caption: Troubleshooting logic for low or no cleavage activity.
References
- 1. iphasebiosci.com [iphasebiosci.com]
- 2. iphasebiosci.com [iphasebiosci.com]
- 3. Hydrolysis of peptide esters by different enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Carboxypeptidase Y activity and maintenance is modulated by a large helical structure - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scielo.br [scielo.br]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. rsc.org [rsc.org]
- 9. Determination of total and free carbamazepine and the principal metabolites in serum by high-performance liquid chromatography with photodiode-array detection - PubMed [pubmed.ncbi.nlm.nih.gov]
Cbz-GGFG-Bn assay variability and reproducibility
This technical support center provides troubleshooting guidance and frequently asked questions for researchers utilizing the Cbz-GGFG-Bn assay. The information is tailored for professionals in research, discovery, and drug development.
Frequently Asked Questions (FAQs)
Q1: What is the this compound assay used for?
A1: The this compound assay is a biochemical method used to measure the activity of specific proteases. It employs a synthetic peptide substrate (GGFG) that is cleaved by the enzyme of interest. This cleavage event generates a detectable signal, which is proportional to the enzyme's activity.
Q2: How does the this compound assay work?
A2: While the exact reporting mechanism for "this compound" can vary by manufacturer, it is typically a fluorogenic assay. The peptide is flanked by a fluorophore and a quencher molecule. In the intact substrate, the quencher suppresses the fluorophore's signal. Upon enzymatic cleavage of the peptide, the fluorophore is separated from the quencher, resulting in an increase in fluorescence.[1] This increase is measured over time to determine the rate of the enzymatic reaction.
Q3: What are the key components of this assay?
A3: The core components include the target enzyme, the this compound substrate, and an assay buffer that provides the optimal pH and ionic strength for the enzyme's activity. Controls are also essential, including a negative control (no enzyme) and a positive control (a known active enzyme or compound).
Q4: What are the primary sources of variability in this assay?
A4: Variability can arise from several factors, including inaccurate pipetting, temperature fluctuations, substrate instability, and variations in enzyme concentration or activity. Contamination of reagents with other proteases or fluorescent compounds can also be a significant source of error.[1]
Troubleshooting Guide
Issue 1: High Background Fluorescence
Symptoms:
-
High fluorescence signal in the negative control wells (without enzyme).
-
Reduced dynamic range of the assay.
Potential Causes & Solutions:
| Potential Cause | Troubleshooting Steps |
| Substrate Instability | The substrate may be degrading spontaneously. Test for this by incubating the substrate in the assay buffer without the enzyme and monitoring for an increase in fluorescence. If unstable, consider preparing the substrate solution fresh for each experiment and storing the stock solution under recommended conditions.[1] |
| Reagent Contamination | The assay buffer, water, or other reagents may be contaminated with fluorescent substances. Use high-purity, nuclease-free water and fresh, high-quality reagents.[1] Test individual components for autofluorescence. |
| Autofluorescence | Components of the assay mixture (e.g., test compounds) may be inherently fluorescent at the assay's excitation and emission wavelengths. Measure the fluorescence of each component individually to identify the source. |
Issue 2: Low Signal-to-Noise Ratio
Symptoms:
-
The difference between the signal from the enzymatic reaction and the background is too small for reliable measurements.[1]
Potential Causes & Solutions:
| Potential Cause | Troubleshooting Steps |
| Suboptimal Enzyme or Substrate Concentration | The concentrations may not be in the optimal range. Titrate both the enzyme and the substrate to determine the optimal concentrations that yield a robust signal without saturating the detector. |
| Incorrect Instrument Settings | The gain setting on the fluorescence reader may be too low. Increase the gain setting to amplify the signal, ensuring it does not saturate the detector with the highest expected signal. |
| Inactive Enzyme | The enzyme may have lost activity due to improper storage or handling. Verify the enzyme's activity with a known positive control substrate or a new lot of enzyme. |
Issue 3: High Well-to-Well Variability (High CV%)
Symptoms:
-
Inconsistent results across replicate wells.
-
High coefficient of variation (CV%) for controls and samples.
Potential Causes & Solutions:
| Potential Cause | Troubleshooting Steps |
| Pipetting Inaccuracy | Inaccurate or inconsistent pipetting, especially of small volumes, can lead to significant variability. Ensure pipettes are calibrated, use appropriate pipette sizes for the volumes being dispensed, and use reverse pipetting for viscous solutions. |
| Temperature Gradients | Temperature differences across the microplate can affect enzyme activity. Allow all reagents and the plate to equilibrate to the assay temperature before starting the reaction. Incubate the plate in a temperature-controlled environment. |
| Substrate Precipitation | The peptide substrate may precipitate out of solution, leading to inconsistent results.[1] Ensure the substrate is fully dissolved in the appropriate solvent before diluting it in the assay buffer. If solubility is an issue, gentle sonication may help.[1] Check the final concentration of any organic solvent to ensure it does not inhibit the enzyme.[1] |
Experimental Protocols
Standard Protocol for Measuring Protease Activity
-
Reagent Preparation:
-
Prepare a concentrated stock solution of the this compound substrate in an appropriate solvent (e.g., DMSO).
-
Prepare the assay buffer (e.g., 50 mM Tris, pH 7.5, with any required cofactors or salts).
-
Prepare the enzyme stock solution in the assay buffer.
-
-
Assay Procedure:
-
Add 50 µL of assay buffer to all wells of a 96-well black microplate.
-
Add 10 µL of test compounds (inhibitors or activators) or vehicle control to the appropriate wells.
-
Add 20 µL of the enzyme solution to the sample and positive control wells. Add 20 µL of assay buffer to the negative control wells.
-
Mix gently and incubate for 15 minutes at the optimal temperature for the enzyme.
-
Initiate the reaction by adding 20 µL of the this compound substrate solution to all wells.
-
Immediately place the plate in a fluorescence plate reader.
-
-
Data Acquisition:
-
Measure the fluorescence intensity kinetically every 1-2 minutes for 30-60 minutes. Use the appropriate excitation and emission wavelengths for the fluorophore released from the substrate.
-
The rate of reaction is determined from the linear portion of the fluorescence versus time curve.
-
Quantitative Data Presentation
The following tables provide examples of how to structure quantitative data for this assay.
Table 1: Example Assay Performance Metrics
| Parameter | Value | Acceptance Criteria |
| Z'-factor | 0.85 | > 0.5 |
| Signal to Background (S/B) | 12 | > 5 |
| CV% (Positive Control) | 4.5% | < 10% |
| CV% (Negative Control) | 6.2% | < 10% |
Table 2: Example IC50 Data for a Test Inhibitor
| Inhibitor Concentration (nM) | % Inhibition |
| 1000 | 98.2 |
| 300 | 95.1 |
| 100 | 82.4 |
| 30 | 55.6 |
| 10 | 21.3 |
| 3 | 5.8 |
| 1 | 1.2 |
| IC50 (nM) | 27.5 |
Visualizations
Caption: A generalized workflow for a fluorogenic protease assay.
Caption: A hypothetical signaling pathway involving protease activation.
References
Technical Support Center: Cbz-GGFG-Bn Fluorescence Assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using the fluorogenic substrate Cbz-GGFG-Bn.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is it used for?
This compound is a fluorogenic substrate primarily used to measure the activity of the enzyme chymotrypsin (B1334515) and other chymotrypsin-like proteases. The substrate consists of a peptide sequence (GGFG) linked to a fluorescent reporter group that is quenched in the intact molecule. Upon cleavage by the enzyme, the fluorophore is released, resulting in a measurable increase in fluorescence.
Q2: What is the fluorophore released from this compound upon cleavage?
While the exact fluorophore can vary depending on the synthesis, it is often a coumarin (B35378) derivative, such as 7-amino-4-methylcoumarin (B1665955) (AMC). Free AMC has a characteristic fluorescence with excitation and emission maxima in the ultraviolet and blue regions of the spectrum, respectively.[1][2][3]
Q3: What are the optimal excitation and emission wavelengths for detecting the product of this compound cleavage?
The optimal wavelengths depend on the specific fluorophore released. For assays releasing 7-amino-4-methylcoumarin (AMC), the typical excitation maximum is in the range of 340-380 nm, and the emission maximum is between 440-460 nm.[4][5][6] It is always recommended to determine the optimal wavelengths empirically using your specific instrument and assay conditions.
Q4: How should I prepare and store this compound?
This compound is typically a lyophilized powder. For storage, it should be kept at -20°C, protected from light and moisture. To prepare a stock solution, dissolve the powder in a small amount of an organic solvent like dimethyl sulfoxide (B87167) (DMSO) before diluting it into the aqueous assay buffer.[2] Avoid repeated freeze-thaw cycles of the stock solution.[4]
Experimental Protocol: Chymotrypsin Activity Assay
This protocol provides a general procedure for measuring chymotrypsin activity using a this compound-like fluorogenic substrate that releases AMC.
Materials:
-
Chymotrypsin enzyme
-
This compound substrate
-
Assay Buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, pH 8.0)
-
DMSO
-
Black, clear-bottom 96-well microplate
-
Fluorescence microplate reader
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of this compound (e.g., 10 mM) in DMSO.
-
Prepare a series of chymotrypsin dilutions in Assay Buffer to determine the optimal enzyme concentration.
-
Prepare a working solution of the substrate by diluting the stock solution in Assay Buffer to the desired final concentration (e.g., 100 µM).
-
-
Assay Setup:
-
Add 50 µL of Assay Buffer to each well of the microplate.
-
Add 25 µL of the chymotrypsin dilution to the sample wells.
-
For negative control wells, add 25 µL of Assay Buffer instead of the enzyme solution.
-
Pre-incubate the plate at the desired temperature (e.g., 37°C) for 5 minutes.
-
-
Initiate the Reaction:
-
Add 25 µL of the substrate working solution to all wells to initiate the enzymatic reaction.
-
-
Fluorescence Measurement:
-
Immediately place the microplate in a fluorescence reader.
-
Measure the fluorescence intensity kinetically over a set period (e.g., 30-60 minutes) with readings every 1-2 minutes. Use an excitation wavelength of ~360 nm and an emission wavelength of ~460 nm.
-
-
Data Analysis:
-
Determine the rate of the reaction (increase in fluorescence per unit time) from the linear portion of the kinetic curve.
-
Subtract the rate of the negative control (no enzyme) from the rates of the sample wells to obtain the enzyme-specific activity.
-
Troubleshooting Guide
This guide addresses common issues encountered during this compound fluorescence assays.
Issue 1: High Background Fluorescence
High background fluorescence can significantly reduce the signal-to-noise ratio and the sensitivity of the assay.
| Potential Cause | Troubleshooting Steps |
| Substrate Autohydrolysis | The this compound substrate may be unstable and hydrolyze spontaneously in the assay buffer.[4] To test for this, incubate the substrate in the assay buffer without the enzyme and monitor fluorescence over time. If significant autohydrolysis is observed, prepare the substrate solution fresh before each experiment and consider optimizing the buffer pH. |
| Contaminated Reagents | The assay buffer, water, or other reagents may be contaminated with fluorescent compounds.[4] Prepare fresh reagents using high-purity water and check the fluorescence of each component individually. |
| Autofluorescence of Assay Components | The microplate, sample components, or test compounds can exhibit intrinsic fluorescence. Use black microplates designed for fluorescence assays to minimize background.[7] Run a "no-substrate" control to assess the background from the enzyme and sample. |
Issue 2: Low or No Fluorescence Signal
A weak or absent signal can indicate a problem with the enzyme, the substrate, or the instrument settings.
| Potential Cause | Troubleshooting Steps |
| Incorrect Wavelength Settings | Ensure the fluorescence reader is set to the optimal excitation and emission wavelengths for the released fluorophore (e.g., AMC).[4] |
| Enzyme Inactivity | The chymotrypsin may have lost activity due to improper storage or handling. Verify the enzyme's activity with a known positive control substrate or a new lot of enzyme. |
| Substrate Degradation | The this compound substrate may have degraded due to exposure to light or improper storage. Store the substrate protected from light and at the recommended temperature. |
| Suboptimal Concentrations | The concentrations of the enzyme or substrate may be too low for a detectable signal. Perform a titration of both the enzyme and substrate to determine the optimal concentrations. |
Issue 3: Signal Quenching or Inhibition
A decrease in the expected fluorescence signal can be caused by interfering substances in the sample.
| Potential Cause | Troubleshooting Steps |
| Fluorescence Quenching by Test Compounds | Some compounds being screened for inhibitory activity may themselves quench the fluorescence of the released fluorophore. To identify quenchers, add the compound to a solution of the free fluorophore (e.g., AMC) and measure the fluorescence. |
| Inner Filter Effect | At high concentrations, the substrate or other components in the assay well can absorb the excitation or emission light, leading to a non-linear relationship between fluorophore concentration and signal. Dilute the sample or use a microplate with a shorter pathlength. |
| Presence of Inhibitors | The sample may contain known or unknown inhibitors of chymotrypsin. For example, some benzimidazole (B57391) derivatives have been shown to inhibit α-chymotrypsin.[8] If inhibition is suspected, perform control experiments with known inhibitors and consider sample purification steps. |
Visualizations
Signaling Pathway of this compound Cleavage
Caption: Enzymatic cleavage of this compound by chymotrypsin.
Experimental Workflow for Chymotrypsin Assay
Caption: General workflow for a chymotrypsin fluorescence assay.
Troubleshooting Logic for High Background
Caption: Decision tree for troubleshooting high background fluorescence.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. caymanchem.com [caymanchem.com]
- 4. benchchem.com [benchchem.com]
- 5. caymanchem.com [caymanchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Synthesis and in vitro α-chymotrypsin inhibitory activity of 6-chlorobenzimidazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
Low signal-to-noise ratio in Cbz-GGFG-Bn enzyme assay
This technical support center provides troubleshooting guidance and frequently asked questions for researchers utilizing the Cbz-GGFG-Bn substrate in enzyme assays. The information is designed to help diagnose and resolve common issues related to low signal-to-noise ratios.
Frequently Asked Questions (FAQs)
Q1: What is the this compound substrate and how does it work?
A1: this compound is a quenched fluorescent peptide substrate. It consists of a tetrapeptide sequence (Gly-Gly-Phe-Gly) that is recognized and cleaved by certain proteases. The N-terminus is protected by a carbobenzyloxy (Cbz) group. The C-terminus is linked to a fluorophore that is "quenched" by a nearby benzyl (B1604629) (Bn) group-containing quencher. In the intact substrate, the fluorescence is minimal. Upon enzymatic cleavage of the peptide backbone, the fluorophore and quencher are separated, resulting in an increase in fluorescence. This signal is directly proportional to the enzyme's activity.[1][2]
Q2: Which enzymes are known to cleave the GGFG peptide sequence?
A2: The Gly-Gly-Phe-Gly (GGFG) sequence is a known substrate for several lysosomal proteases, particularly Cathepsin B and Cathepsin L.[3][4] The specific enzyme activity will depend on the experimental conditions and the source of the enzyme.
Q3: What are the optimal excitation and emission wavelengths for the this compound substrate?
A3: The optimal wavelengths depend on the specific fluorophore and quencher pair used in the synthesis of the substrate. Since "Bn" refers to a benzyl group, which is part of the quencher, the fluorophore is the key determinant. Researchers should consult the manufacturer's data sheet for their specific substrate. If this information is unavailable, a wavelength scan of the cleaved (unquenched) fluorophore is recommended. The table below lists common fluorophore/quencher pairs used in similar assays.
| Fluorophore | Quencher | Typical Excitation (nm) | Typical Emission (nm) |
| 2-Aminobenzoyl (Abz) | 3-Nitro-tyrosine (NitroTyr) | 320 | 420 |
| 2-Aminobenzoyl (Abz) | 2,4-Dinitrophenyl (Dnp) | 320 | 420 |
| 7-Methoxycoumarin-4-yl acetyl (Mca) | 2,4-Dinitrophenyl (Dnp) | 325 | 392 |
| EDANS | Dabcyl | 340 | 490 |
| Carboxyfluorescein (FAM) | Dabcyl | 492 | 517 |
Q4: How can I be sure my enzyme is active?
A4: The best way to confirm enzyme activity is to use a positive control. This could be a well-characterized batch of the same enzyme known to be active, or a different, robust protease known to cleave the GGFG sequence. Additionally, ensure that the enzyme has been stored correctly according to the manufacturer's instructions to prevent loss of activity.
Troubleshooting Guide: Low Signal-to-Noise Ratio
A low signal-to-noise ratio can manifest as either a weak signal from your enzymatic reaction or a high background fluorescence, both of which hinder accurate measurement.
Problem 1: Low or No Fluorescence Signal
This indicates that the enzymatic reaction is not proceeding as expected or that the detection of the fluorescent signal is compromised.
| Potential Cause | Recommended Solution |
| Incorrect Plate Reader Settings | Verify that the excitation and emission wavelengths are set correctly for the fluorophore in your substrate. Run a standard of the free fluorophore to confirm instrument sensitivity and settings. Increase the gain or sensitivity setting on the plate reader if the signal is consistently low. |
| Enzyme Inactivity | Prepare fresh enzyme dilutions for each experiment. Avoid repeated freeze-thaw cycles. Confirm the activity of your enzyme stock with a known positive control substrate or a new batch of enzyme. |
| Substrate Degradation | This compound should be stored protected from light and at the recommended temperature. Dissolve the substrate in an appropriate solvent like DMSO and prepare fresh dilutions in assay buffer just before use. |
| Inhibitors in Sample | Samples may contain endogenous inhibitors of the protease. Try diluting the sample or using a purification step to remove potential inhibitors. |
| Sub-optimal Assay Conditions | Ensure the pH, temperature, and buffer composition are optimal for your enzyme of interest. Perform a literature search for the optimal conditions for the specific protease you are studying. |
| Photobleaching | Minimize the exposure of the samples to the excitation light. If possible, take endpoint readings rather than continuous kinetic measurements. Use a mounting medium with an antifade agent if applicable.[5] |
Problem 2: High Background Fluorescence
High background fluorescence can mask the true signal from the enzymatic reaction, leading to a poor signal-to-noise ratio.
| Potential Cause | Recommended Solution |
| Substrate Autohydrolysis | The substrate may be unstable in the assay buffer and hydrolyze spontaneously. Run a "no-enzyme" control (substrate in assay buffer) to measure the rate of spontaneous cleavage. If significant, prepare the substrate solution immediately before use or test alternative buffer conditions (e.g., different pH). |
| Contaminated Reagents | Buffers or other reagents may be contaminated with fluorescent compounds. Prepare fresh reagents using high-purity water. |
| Autofluorescence of Sample Components | Components in your sample (e.g., cell lysates, test compounds) may be inherently fluorescent at the assay wavelengths. Run a "sample only" control (without substrate) to measure this autofluorescence and subtract it from your experimental readings. |
| Incorrect Plate Type | For fluorescence assays, always use black, opaque microplates to minimize well-to-well crosstalk and background from the plate itself. |
| Well-to-Well Contamination | Be careful during pipetting to avoid cross-contamination, especially from wells containing high concentrations of free fluorophore (e.g., standard curve wells). |
Experimental Protocols
General Protocol for this compound Protease Assay
This protocol provides a general framework. Optimal concentrations of enzyme and substrate, as well as incubation times, should be determined empirically for each specific enzyme and experimental setup.
Materials:
-
This compound substrate
-
Protease of interest
-
Assay Buffer (e.g., Tris-HCl or PBS, pH optimized for the enzyme)
-
DMSO (for dissolving the substrate)
-
96-well black, opaque microplate
-
Fluorescence plate reader
Procedure:
-
Prepare Substrate Stock Solution: Dissolve the this compound substrate in DMSO to a concentration of 1-10 mM. Store this stock solution protected from light at -20°C.
-
Prepare Working Solutions:
-
Substrate Working Solution: Dilute the substrate stock solution in Assay Buffer to the desired final concentration (e.g., 2-20 µM). Prepare this solution fresh before each experiment.
-
Enzyme Working Solution: Dilute the enzyme in cold Assay Buffer to a concentration that will yield a linear reaction rate over the desired time course.
-
-
Set up Assay Plate:
-
Test Wells: Add your enzyme working solution and any test compounds to the wells.
-
Positive Control: Add a known active protease to wells.
-
Negative Control (No Enzyme): Add Assay Buffer instead of the enzyme working solution to determine the rate of substrate autohydrolysis.
-
Blank (Buffer Only): Add Assay Buffer only to determine the background fluorescence of the buffer and plate.
-
-
Initiate the Reaction: Add the Substrate Working Solution to all wells to start the reaction. The final volume in each well should be consistent (e.g., 100-200 µL).
-
Incubate: Incubate the plate at the optimal temperature for your enzyme (e.g., 37°C), protected from light.
-
Measure Fluorescence: Read the fluorescence intensity at appropriate intervals (for a kinetic assay) or at a single time point (for an endpoint assay) using the predetermined optimal excitation and emission wavelengths.
References
Technical Support Center: Purity Analysis of Cbz-GGFG-Bn by HPLC
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals performing HPLC purity analysis of the protected peptide, Cbz-GGFG-Bn.
Frequently Asked Questions (FAQs)
Q1: My main peak for this compound is showing significant tailing. What are the common causes and solutions?
A1: Peak tailing is a common issue in reverse-phase HPLC of peptides and can be caused by several factors:
-
Secondary Interactions: The peptide may be interacting with residual free silanol (B1196071) groups on the silica-based column packing. To mitigate this, try adding a competing agent like trifluoroacetic acid (TFA) at a low concentration (e.g., 0.1%) to both mobile phase solvents. This can help to protonate the silanols and reduce these secondary interactions.
-
Column Overload: Injecting too much sample can lead to peak distortion. Try reducing the injection volume or the concentration of your sample.
-
Column Degradation: The column itself may be degrading, especially if operated at a high pH. If the problem persists and is accompanied by a loss of resolution, consider replacing the column.[1][2]
-
Contamination: A contaminated guard column or analytical column can also cause peak tailing. Try flushing the column with a strong solvent or replacing the guard column.[3]
Q2: I am observing a drifting baseline in my chromatogram. How can I fix this?
A2: A drifting baseline can interfere with accurate peak integration and is often due to one of the following:
-
Column Temperature Fluctuation: Ensure that a column oven is being used and that the temperature is stable. Even small changes in ambient temperature can affect the mobile phase viscosity and refractive index, leading to drift.[3]
-
Mobile Phase Issues: The mobile phase may not be properly mixed or equilibrated. If you are preparing the mobile phase online, ensure the mixer is functioning correctly. If preparing it manually, ensure it is thoroughly mixed. Additionally, ensure the column is fully equilibrated with the starting mobile phase conditions before each injection.[3]
-
Contaminated Detector Flow Cell: Contaminants from previous analyses can slowly leach out, causing the baseline to drift. Flush the flow cell with a strong, appropriate solvent to clean it.[3]
Q3: My retention times are shifting from one injection to the next. What should I investigate?
A3: Inconsistent retention times are a critical issue for peak identification and quantification. The primary causes include:
-
Inconsistent Mobile Phase Composition: The preparation of the mobile phase must be precise for every run. Small variations in the organic-to-aqueous ratio or buffer concentration can cause significant shifts. Prepare fresh mobile phase carefully.[3]
-
Flow Rate Fluctuation: Check for leaks in the HPLC system, as this can cause a drop in pressure and an inconsistent flow rate.[4] Worn pump seals can also lead to flow rate inaccuracies.
-
Poor Column Equilibration: If you are running a gradient, it is crucial to allow the column to fully re-equilibrate to the initial conditions before the next injection. Insufficient equilibration time is a common cause of retention time drift.[3]
Q4: I see "ghost peaks" in my blank runs (injection of mobile phase or solvent). Where are they coming from?
A4: Ghost peaks are peaks that appear in blank runs and can be traced to several sources:
-
Contaminated Mobile Phase: Impurities in the solvents (especially water) or buffer reagents can concentrate on the column during equilibration and elute as peaks during the gradient. Use high-purity HPLC-grade solvents and reagents.
-
Carryover from Previous Injections: If a component from a previous, more concentrated sample was not fully eluted, it can appear in subsequent runs. To address this, run a blank gradient with a strong solvent wash at the end of each sample sequence.
-
Autosampler Contamination: The autosampler needle or injection port may be contaminated. Clean the autosampler components according to the manufacturer's instructions.
Experimental Protocol and Data
This section outlines a typical reverse-phase HPLC method for the purity analysis of this compound.
Data Presentation: HPLC Method Parameters
| Parameter | Value |
| Column | C18, 4.6 x 150 mm, 5 µm particle size |
| Mobile Phase A | 0.1% TFA in Water |
| Mobile Phase B | 0.1% TFA in Acetonitrile (B52724) |
| Gradient | 20% to 80% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 220 nm |
| Injection Volume | 10 µL |
| Sample Preparation | 1 mg/mL in 50:50 Acetonitrile/Water |
Detailed Experimental Protocol
-
Mobile Phase Preparation:
-
To prepare Mobile Phase A, add 1.0 mL of Trifluoroacetic Acid (TFA) to 1 L of HPLC-grade water. Mix thoroughly and degas.
-
To prepare Mobile Phase B, add 1.0 mL of TFA to 1 L of HPLC-grade acetonitrile. Mix thoroughly and degas.
-
-
Sample Preparation:
-
Accurately weigh approximately 1 mg of this compound.
-
Dissolve the sample in 1.0 mL of a 50:50 mixture of acetonitrile and water to achieve a final concentration of 1 mg/mL.
-
Vortex the solution until the peptide is fully dissolved.
-
Filter the sample through a 0.45 µm syringe filter into an HPLC vial.
-
-
HPLC System Setup and Execution:
-
Install the C18 column into the column oven and set the temperature to 30 °C.
-
Purge the HPLC pumps with the prepared mobile phases to remove any air bubbles.[3]
-
Set the flow rate to 1.0 mL/min and the detection wavelength to 220 nm.
-
Equilibrate the column with the initial mobile phase conditions (20% B) for at least 15-20 minutes or until a stable baseline is achieved.
-
Program the gradient profile: 20% B to 80% B over 20 minutes.
-
Inject 10 µL of the prepared sample.
-
Run the analysis and collect the data.
-
-
Data Analysis:
-
Integrate the peaks in the resulting chromatogram.
-
Calculate the purity of this compound by dividing the area of the main peak by the total area of all peaks and multiplying by 100.
-
Troubleshooting Workflow
The following diagram provides a logical workflow for diagnosing and resolving common HPLC issues encountered during the analysis of this compound.
Caption: A troubleshooting workflow for common HPLC issues.
References
Technical Support Center: Peptide Substrate-Based Assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common pitfalls in peptide substrate-based assays.
Frequently Asked Questions (FAQs)
Q1: What are the most common causes of inconsistent results in peptide-based assays?
Inconsistent results in peptide-based assays can stem from several factors, broadly categorized as issues with the peptide substrate, experimental conditions, and reagent handling.[1] Key contributors include:
-
Peptide Quality and Handling: Problems such as poor peptide solubility, improper storage, contamination (e.g., with TFA or endotoxins), and oxidation of sensitive residues like cysteine and methionine can lead to variability.[2][3] Repeated freeze-thaw cycles should be avoided as they can degrade the peptide.[2][4]
-
Experimental Conditions: Variations in temperature, pH, incubation times, and the concentration of critical reagents like ATP in kinase assays can significantly impact enzyme activity and assay outcomes.[5][6][7]
-
Pipetting and Plate Effects: Inaccurate pipetting, especially of small volumes, and "edge effects" in microplates due to evaporation can introduce significant variability between replicate wells.[8][9]
Q2: How can I troubleshoot high background signals in my fluorescence-based assay?
High background in fluorescence-based assays can obscure the true signal. Here are steps to identify and mitigate the causes:
-
Identify the Source of Autofluorescence: Measure the fluorescence of individual assay components (buffer, peptide substrate, enzyme, test compounds) to pinpoint the source of the background signal.[10]
-
Optimize Assay Conditions:
-
Wavelength Selection: If possible, choose excitation and emission wavelengths that maximize the product signal while minimizing background fluorescence.[10]
-
Control Wells: Use appropriate controls, such as "no-enzyme" and "no-substrate" wells, to determine the contribution of substrate degradation and enzyme-related background.[10]
-
-
Reduce Non-Specific Binding:
-
Check for Compound Interference: Test compounds themselves can be fluorescent, leading to false positives. Measure the fluorescence of compounds in the assay buffer without the enzyme or substrate.[12]
Q3: My peptide substrate won't dissolve. What should I do?
Poor peptide solubility is a common issue that can lead to inaccurate concentration calculations and assay variability.[2][13][14]
-
Review Peptide Characteristics: The amino acid composition is a key determinant of solubility. Peptides with a high proportion of hydrophobic amino acids will be less soluble in aqueous buffers.[14]
-
Follow Recommended Solubility Guidelines:
-
Use Solubilization Aids: Gentle warming or sonication can help dissolve stubborn peptides.[14] Always centrifuge the peptide solution before use to pellet any undissolved material.[14]
-
Request a Solubility Test: When ordering custom peptides, consider requesting a solubility test from the manufacturer to determine the optimal solvent and pH.[2]
Q4: What is the significance of ATP concentration in kinase assays?
The ATP concentration is a critical parameter in kinase assays, especially when screening for inhibitors.[16][17]
-
For ATP-Competitive Inhibitors: The measured IC50 value is highly dependent on the ATP concentration.[16][17] Assays are often performed at an ATP concentration close to the K_m value of the kinase for ATP. This condition makes the assay more sensitive to competitive inhibitors.[7]
-
Physiological Relevance: Cellular ATP concentrations are in the millimolar range, which is often much higher than the K_m of many kinases.[16][17] An inhibitor that appears potent in a low-ATP in-vitro assay may be less effective in the high-ATP environment of a cell.[1] Therefore, it is often recommended to perform assays at physiological ATP concentrations (e.g., 1 mM) to better predict cellular efficacy.[18]
The relationship between IC50, K_i, K_m, and ATP concentration is described by the Cheng-Prusoff equation: IC_50 = K_i * (1 + [ATP] / K_m) .[16][17]
Troubleshooting Guides
Issue 1: Low Signal-to-Noise Ratio
A low signal-to-noise (S/N) ratio can result from either a weak signal or high background noise, making it difficult to discern true enzymatic activity.[11]
| Potential Cause | Troubleshooting Steps |
| Suboptimal Reagent Concentrations | Titrate the concentrations of the enzyme, peptide substrate, and ATP (for kinases) to find the optimal conditions for a robust signal.[11] |
| Inactive Enzyme | Verify the activity of your enzyme stock. Improper storage or repeated freeze-thaw cycles can lead to a loss of activity.[5][6] |
| High Background | Refer to the "High Background" troubleshooting guide below. |
| Incompatible Buffer Conditions | Ensure the pH and salt concentrations of your buffer are optimal for your enzyme. Some buffer components, like DTT, can interfere with certain detection methods.[10][11] |
| Short Incubation Time | Increase the incubation time to allow for more product formation, ensuring the reaction remains in the linear range.[11] |
Issue 2: High Variability Between Replicates
High variability between replicate wells can compromise the reliability of your data.[1]
| Potential Cause | Troubleshooting Steps |
| Pipetting Inaccuracy | Use calibrated pipettes and be mindful of technique, especially with small volumes. Prepare a master mix of reagents to be added to all wells to minimize pipetting errors.[1][8] |
| Edge Effects | Avoid using the outer wells of the microplate, which are more susceptible to evaporation and temperature fluctuations. Alternatively, use plate sealers and ensure a humidified environment during incubation.[7][9] |
| Incomplete Mixing | Ensure thorough mixing of reagents in each well, but avoid introducing bubbles.[19] |
| Inconsistent Incubation Times | Use a multichannel pipette or automated liquid handler to start and stop reactions simultaneously for all wells.[1] |
Issue 3: False Positives in Inhibitor Screening
False positives in inhibitor screening can waste significant time and resources.[20]
| Potential Cause | Troubleshooting Steps |
| Compound Interference | Test compounds may be fluorescent or absorb light at the detection wavelength, leading to a false signal. Run controls with the compound in the absence of the enzyme.[1][12] |
| Compound Aggregation | Some compounds can form aggregates that inhibit enzymes non-specifically. Including a small amount of non-ionic detergent (e.g., 0.01% Triton X-100) in the assay buffer can help mitigate this.[21] |
| Contaminating Activities | The enzyme preparation may be contaminated with other enzymes (e.g., proteases or phosphatases) that can affect the assay signal. Use highly purified enzyme preparations.[22][23] |
| Lack of Specificity | The observed activity may be due to off-target effects of the compound. Counterscreen hits in orthogonal assays and cell-based models to confirm specificity.[20] |
Quantitative Data Summary
Table 1: Common Interfering Substances in Enzymatic Assays
| Substance | Interfering Concentration |
| EDTA | > 0.5 mM |
| Ascorbic Acid | > 0.2% |
| SDS | > 0.2% |
| Sodium Azide | > 0.2% |
| NP-40 | > 1% |
| Tween-20 | > 1% |
| Data sourced from Abcam's Troubleshooting Guide for Enzymatic Assay Kits.[8] |
Table 2: Typical ATP Concentrations in Kinase Assays
| Assay Type | Typical ATP Concentration | Rationale |
| Biochemical IC50 Determination | K_m value for ATP | Maximizes sensitivity for ATP-competitive inhibitors.[16][17] |
| Cellular Efficacy Prediction | 1-10 mM | Mimics physiological ATP levels.[16][17][18] |
Experimental Protocols
Protocol 1: Standard Kinase Assay using a Peptide Substrate (Fluorescence-Based)
This protocol describes a generic fluorescence-based kinase assay in a 96-well format.
Materials:
-
Kinase of interest
-
Peptide substrate (fluorescently labeled)
-
ATP
-
Kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)
-
Stop solution (e.g., 100 mM EDTA)
-
96-well black microplate
-
Fluorescence plate reader
Procedure:
-
Prepare Reagents: Thaw all reagents on ice. Prepare serial dilutions of your test compound (inhibitor) in the kinase reaction buffer.
-
Add Reagents to Plate:
-
Add 5 µL of the test compound dilution or vehicle control to the appropriate wells.
-
Add 10 µL of the peptide substrate solution (at 2x the final desired concentration) to all wells.
-
Add 10 µL of the kinase solution (at 2.5x the final desired concentration) to all wells except the "no-enzyme" control. Add 10 µL of reaction buffer to the "no-enzyme" control wells.
-
-
Initiate Reaction: Add 5 µL of ATP solution (at 5x the final desired concentration) to all wells to start the reaction.
-
Incubate: Incubate the plate at the optimal temperature for the kinase (e.g., 30°C) for the desired time (e.g., 60 minutes). Ensure the reaction is in the linear range.
-
Stop Reaction: Add 25 µL of stop solution to all wells.
-
Read Plate: Read the fluorescence on a plate reader at the appropriate excitation and emission wavelengths for your fluorescent label.
-
Data Analysis: Subtract the background fluorescence (from "no-enzyme" controls) from all other readings. Plot the percent inhibition versus the compound concentration and fit the data to a suitable model to determine the IC50.
Protocol 2: Standard Protease Assay using a FRET Peptide Substrate
This protocol outlines a general protease assay using a Förster Resonance Energy Transfer (FRET) peptide substrate. Cleavage of the peptide separates a fluorophore and a quencher, resulting in an increase in fluorescence.
Materials:
-
Protease of interest
-
FRET peptide substrate
-
Protease reaction buffer (e.g., 50 mM Tris-HCl pH 8.0, 150 mM NaCl, 10 mM CaCl₂, 0.05% Tween-20)
-
Inhibitor (for control)
-
96-well black microplate
-
Fluorescence plate reader
Procedure:
-
Prepare Reagents: Prepare a stock solution of the FRET peptide substrate in DMSO and dilute it to the working concentration in the reaction buffer. Prepare serial dilutions of the test inhibitor.
-
Add Reagents to Plate:
-
Add 50 µL of reaction buffer to all wells.
-
Add 10 µL of the inhibitor dilution or vehicle control to the appropriate wells.
-
Add 20 µL of the protease solution to all wells except the "no-enzyme" control.
-
-
Pre-incubate: Pre-incubate the plate at 37°C for 10-15 minutes to allow the inhibitor to bind to the protease.
-
Initiate Reaction: Add 20 µL of the FRET peptide substrate solution to all wells to start the reaction.
-
Monitor Fluorescence: Immediately place the plate in a fluorescence plate reader pre-set to the reaction temperature. Measure the fluorescence intensity kinetically (e.g., every minute for 30-60 minutes) at the appropriate excitation and emission wavelengths for the fluorophore.
-
Data Analysis:
-
For each well, calculate the initial reaction velocity (rate of fluorescence increase) from the linear portion of the kinetic curve.
-
Subtract the rate of the "no-enzyme" control (substrate auto-hydrolysis).
-
Plot the reaction velocity against the inhibitor concentration to determine the IC50.
-
Visualizations
Caption: A troubleshooting decision tree for common peptide assay issues.
Caption: A typical experimental workflow for a peptide-based kinase assay.
Caption: Simplified Protein Kinase A (PKA) signaling pathway.
References
- 1. benchchem.com [benchchem.com]
- 2. genscript.com [genscript.com]
- 3. youtube.com [youtube.com]
- 4. How to Troubleshoot Inconsistent Results in Your ELISA Kit Protocol? | Science-Environment [devdiscourse.com]
- 5. youtube.com [youtube.com]
- 6. m.youtube.com [m.youtube.com]
- 7. benchchem.com [benchchem.com]
- 8. docs.abcam.com [docs.abcam.com]
- 9. bosterbio.com [bosterbio.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. tandfonline.com [tandfonline.com]
- 14. jpt.com [jpt.com]
- 15. organic chemistry - What can I do if a peptide won't go in solution in a biological assay? - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 16. shop.carnabio.com [shop.carnabio.com]
- 17. kinaselogistics.com [kinaselogistics.com]
- 18. reactionbiology.com [reactionbiology.com]
- 19. bioassaysys.com [bioassaysys.com]
- 20. De-risking Drug Discovery of Intracellular Targeting Peptides: Screening Strategies to Eliminate False-Positive Hits - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Substrate-Free High-Throughput Screening Identifies Selective Inhibitors for Uncharacterized Enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Assay Development for Protein Kinase Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 23. Phosphatase-Coupled Universal Kinase Assay and Kinetics for First-Order-Rate Coupling Reaction - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to Cathepsin Substrates: Cbz-GGFG-Bn vs. Val-Cit
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of two prominent peptide substrates used in cathepsin research and drug development: the tetrapeptide Cbz-Gly-Gly-Phe-Gly-Bn and the dipeptide Val-Cit. This analysis is based on available experimental data to objectively evaluate their performance as cathepsin substrates, particularly in the context of enzyme activity assays and their application in antibody-drug conjugates (ADCs).
Introduction
Cathepsins are a family of proteases that play crucial roles in various physiological and pathological processes, including protein degradation, antigen presentation, and cancer progression. Their dysregulation in diseases has made them attractive targets for therapeutic intervention and diagnostic applications. The development of specific substrates is paramount for accurately measuring cathepsin activity and for designing targeted drug delivery systems, such as ADCs, where cathepsin-mediated cleavage of a linker releases a cytotoxic payload within tumor cells.
This guide focuses on two such cleavable peptide sequences:
-
Cbz-GGFG-Bn : A tetrapeptide sequence protected at the N-terminus with a carboxybenzyl (Cbz) group and at the C-terminus with a benzyl (B1604629) (Bn) group. The Gly-Gly-Phe-Gly (GGFG) sequence is a known substrate for lysosomal proteases, including cathepsin B, and is notably utilized in the clinically successful ADC, Enhertu (DS-8201a).
-
Val-Cit : A dipeptide composed of valine and citrulline. This sequence is one of the most widely used cathepsin-cleavable linkers in ADCs, recognized for its susceptibility to cleavage by cathepsin B and other lysosomal cathepsins.
Quantitative Performance Data
Direct, publicly available kinetic data (Km, kcat, kcat/Km) for the this compound substrate is limited in the reviewed literature. However, the GGFG sequence is an established and efficient substrate for cathepsin B.
For the Val-Cit dipeptide, while kinetic parameters for the bare dipeptide are not always readily available, data for closely related and highly relevant derivatives, such as Val-Cit-PABC (para-aminobenzyl carbamate), have been reported. The following table presents hypothetical but illustrative kinetic parameters for the cleavage of a Val-Cit-PABC fluorogenic substrate by cathepsin B, providing a quantitative insight into its performance.
| Substrate | Km (µM) | kcat (s⁻¹) | kcat/Km (M⁻¹s⁻¹) |
| Val-Cit-PABC-Fluorophore | 15.2 | 1.8 | 1.18 x 10⁵ |
Note: The values presented in this table are based on hypothetical data for illustrative purposes and may not represent the exact kinetic parameters for all Val-Cit-PABC conjugates under all experimental conditions.
Comparative Analysis
Specificity and Selectivity:
-
This compound : The GGFG tetrapeptide is recognized and cleaved by lysosomal proteases, with a notable efficacy by Cathepsin B[1]. The longer peptide sequence may offer additional interaction points with the enzyme's active site, potentially influencing specificity.
-
Val-Cit : The Val-Cit dipeptide is a well-established substrate for Cathepsin B[2]. However, it is also known to be cleaved by other lysosomal cysteine proteases such as Cathepsin L, S, and F[2]. This broader specificity can be advantageous in ensuring payload release in a heterogeneous lysosomal environment but may be a drawback if high specificity for a single cathepsin is desired.
Application in Antibody-Drug Conjugates (ADCs):
Both peptide sequences have been successfully implemented as cleavable linkers in ADCs.
-
The GGFG linker is a key component of the highly effective ADC, Enhertu, demonstrating its clinical viability for targeted cancer therapy[1].
-
The Val-Cit linker is the most common cleavable linker in clinically approved and investigational ADCs, valued for its balance of stability in circulation and efficient cleavage within the lysosome[3].
Experimental Protocols
General Experimental Workflow for Cathepsin Activity Assay
The following is a generalized protocol for determining the kinetic parameters of a cathepsin substrate using a fluorogenic assay. This can be adapted for both this compound and Val-Cit attached to a fluorophore like 7-amino-4-methylcoumarin (B1665955) (AMC).
dot
Caption: General workflow for a cathepsin activity assay.
Materials:
-
Recombinant human Cathepsin B
-
Activation Buffer (e.g., 25 mM MES, 5 mM DTT, pH 5.0)
-
Assay Buffer (e.g., 25 mM MES, pH 5.0)
-
Fluorogenic peptide substrate (e.g., Cbz-GGFG-AMC or Val-Cit-AMC)
-
96-well black microplate
-
Fluorescence microplate reader
Procedure:
-
Enzyme Activation: Dilute Cathepsin B in Activation Buffer and incubate at room temperature for 15 minutes.
-
Substrate Preparation: Prepare serial dilutions of the fluorogenic substrate in Assay Buffer.
-
Reaction Setup: In a 96-well plate, add the activated Cathepsin B solution.
-
Reaction Initiation: Add the substrate dilutions to the wells containing the enzyme to start the reaction. Include a substrate blank (Assay Buffer + substrate) for background fluorescence correction.
-
Kinetic Measurement: Immediately place the plate in a fluorescence microplate reader pre-heated to 37°C. Measure the increase in fluorescence over time in kinetic mode (e.g., for AMC, excitation ~350-380 nm, emission ~440-460 nm).
-
Data Analysis:
-
Calculate the initial reaction velocity (V₀) from the linear portion of the fluorescence versus time plot.
-
Plot V₀ against the substrate concentration.
-
Fit the data to the Michaelis-Menten equation to determine the Km and Vmax values.
-
Calculate kcat from the equation: kcat = Vmax / [E], where [E] is the enzyme concentration.
-
Determine the catalytic efficiency (kcat/Km).
-
Signaling Pathway: Cathepsin-Mediated Cleavage of ADC Linkers
The following diagram illustrates the mechanism of action for an antibody-drug conjugate employing a cathepsin-cleavable linker.
dot
References
A Comparative Analysis of GGFG and GPLG Linker Cleavage Efficiency for Advanced Drug Development
For Immediate Release
This guide provides a detailed comparison of the cleavage efficiency of two prominent peptide linkers used in drug development, Gly-Gly-Phe-Gly (GGFG) and Gly-Pro-Leu-Gly (GPLG). This publication is intended for researchers, scientists, and drug development professionals seeking to optimize the targeted release of therapeutic payloads.
Introduction
The efficacy of antibody-drug conjugates (ADCs) and other targeted drug delivery systems is critically dependent on the linker that connects the targeting moiety to the cytotoxic payload. An ideal linker remains stable in systemic circulation and undergoes efficient cleavage to release the drug only upon reaching the target site, such as the lysosomal compartment of cancer cells. This guide focuses on two such cathepsin-cleavable linkers, GGFG and GPLG, providing a comparative analysis of their cleavage kinetics and stability to aid in the rational design of next-generation therapeutics.
The GGFG linker is a key component in several successful ADCs, recognized for its susceptibility to cleavage by lysosomal proteases like Cathepsin B and L.[1][2] The GPLG linker has emerged as a promising alternative, with studies suggesting rapid cleavage by Cathepsin B and favorable stability profiles.[3]
Comparative Analysis of Cleavage Efficiency
The enzymatic cleavage of GGFG and GPLG linkers is a critical determinant of their payload-release kinetics. While both are substrates for lysosomal cathepsins, their efficiency of cleavage by specific proteases differs.
Cleavage by Cathepsin B
Cathepsin B is a key lysosomal protease often overexpressed in tumor cells, making it a primary target for linker cleavage. Studies indicate that the GPLG linker is rapidly cleaved by Cathepsin B. In a direct comparative study, the GPLG linker demonstrated faster initial cleavage than a structurally similar GFLG linker, as well as Val-Cit and Val-Ala linkers.[3][4]
Information on the specific kinetics of GGFG cleavage by Cathepsin B is less defined, with some reports suggesting it is a substrate, while others indicate that its cleavage by Cathepsin B is minimal compared to Cathepsin L.[2][5]
| Linker | Enzyme | % Cleavage (Time) | Kinetic Parameters (Kcat/Km) | Source |
| GPLG | Cathepsin B | ~50% (30 min) | Not Reported | [3] |
| GFLG (similar to GGFG) | Cathepsin B | ~20% (30 min) | Not Reported | [3] |
| GGFG | Cathepsin B | Minimal activity reported | Not Reported | [5] |
Cleavage by Cathepsin L
Cathepsin L is another important lysosomal protease involved in linker cleavage. For the GGFG linker, Cathepsin L appears to be a more efficient enzyme than Cathepsin B. One study reported that Cathepsin L enables the nearly complete release of a payload from a GGFG-containing ADC within 72 hours.[5] This suggests that for GGFG-based ADCs, Cathepsin L may be the primary driver of payload release in the lysosome. Quantitative kinetic data for GPLG cleavage by Cathepsin L is not as readily available, highlighting an area for further investigation.
| Linker | Enzyme | % Cleavage (Time) | Kinetic Parameters (Kcat/Km) | Source |
| GGFG | Cathepsin L | Near complete release (72 hours) | Not Reported | [5] |
| GPLG | Cathepsin L | Data not available | Not Reported |
Stability in Human Plasma
The stability of the linker in systemic circulation is paramount to prevent premature drug release and associated off-target toxicities. Both GGFG and GPLG linkers have been designed for high stability at physiological pH.
The GPLG linker has demonstrated high stability in human plasma.[3] Similarly, the GGFG linker is known for its greater stability in the bloodstream compared to some other cleavable linkers.[5]
| Linker | Matrix | % Remaining (Time) | Source |
| GPLG | Human Plasma | >95% (24 hours) | [3] |
| GGFG | Human Plasma | High stability reported | [5] |
Experimental Protocols
In Vitro Enzymatic Cleavage Assay (General Protocol)
This protocol outlines a general procedure for assessing the enzymatic cleavage of peptide linkers.
Materials:
-
Purified recombinant human Cathepsin B or Cathepsin L
-
Linker-payload conjugate
-
Assay Buffer (e.g., 50 mM sodium acetate, 1 mM EDTA, 5 mM DTT, pH 5.5 for Cathepsin B)
-
Quenching solution (e.g., acetonitrile (B52724) with 0.1% formic acid)
-
HPLC-MS system for analysis
Procedure:
-
Prepare a stock solution of the linker-payload conjugate in a suitable solvent (e.g., DMSO).
-
Dilute the stock solution to the desired final concentration in the assay buffer.
-
Activate the cathepsin enzyme according to the manufacturer's instructions.
-
Initiate the cleavage reaction by adding the activated enzyme to the linker-payload solution.
-
Incubate the reaction mixture at 37°C.
-
At predetermined time points, withdraw aliquots of the reaction mixture and quench the reaction by adding the quenching solution.
-
Analyze the samples by HPLC-MS to quantify the remaining intact linker-payload conjugate and the released payload.
-
Calculate the percentage of cleavage at each time point.
Plasma Stability Assay (General Protocol)
This protocol provides a general method for evaluating the stability of linkers in human plasma.
Materials:
-
Human plasma
-
Linker-payload conjugate
-
Incubator at 37°C
-
Acetonitrile for protein precipitation
-
Centrifuge
-
HPLC-MS system for analysis
Procedure:
-
Prepare a stock solution of the linker-payload conjugate.
-
Spike the linker-payload conjugate into pre-warmed human plasma to a final desired concentration.
-
Incubate the plasma samples at 37°C.
-
At specified time points, collect aliquots of the plasma samples.
-
Precipitate the plasma proteins by adding cold acetonitrile.
-
Centrifuge the samples to pellet the precipitated proteins.
-
Analyze the supernatant by HPLC-MS to quantify the amount of intact linker-payload conjugate remaining.
-
Calculate the percentage of the intact conjugate remaining at each time point relative to the initial concentration.
Visualizations
Conclusion
Both GGFG and GPLG are effective cathepsin-cleavable linkers with high plasma stability, making them suitable for targeted drug delivery applications. The choice between these linkers may depend on the specific therapeutic context.
The GPLG linker shows promise for rapid payload release mediated by Cathepsin B.[3] This could be advantageous in scenarios where fast intracellular drug accumulation is desired.
The GGFG linker, while also cleaved by Cathepsin B, appears to be particularly sensitive to Cathepsin L.[5] This dual-enzyme susceptibility could provide a robust mechanism for payload release across different tumor types with varying cathepsin expression profiles.
Further head-to-head studies with standardized experimental conditions, including detailed kinetic analysis of GGFG cleavage by both Cathepsin B and L, would be beneficial for a more definitive comparison. This guide provides a summary of the current understanding to inform the selection and optimization of linkers in the development of innovative and effective targeted therapies.
References
- 1. researchgate.net [researchgate.net]
- 2. iphasebiosci.com [iphasebiosci.com]
- 3. Comparative Enzymatic and Stability Assays Reveal GPLG as an Effective Cathepsin B Cleavable Linker for Tumor-Targeting Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Item - Comparative Enzymatic and Stability Assays Reveal GPLG as an Effective Cathepsin B Cleavable Linker for Tumor-Targeting Drug Conjugates - figshare - Figshare [figshare.com]
- 5. iphasebiosci.com [iphasebiosci.com]
A Researcher's Guide to Alternative Substrates for Cathepsin L
For Researchers, Scientists, and Drug Development Professionals
Cathepsin L (CTSL) is a lysosomal cysteine protease vital to numerous physiological processes, including intracellular protein catabolism, antigen processing, and extracellular matrix remodeling.[1][2] Its dysregulation is implicated in various pathologies such as tumor invasion and metastasis, making it a significant target for therapeutic intervention and diagnostic biomarker development.[3][4] Accurate measurement of CTSL activity is paramount, yet challenging due to the overlapping substrate specificities among cathepsin family members, particularly cathepsins B, K, S, and V.[4][5][6]
This guide provides an objective comparison of commonly used and novel alternative substrates for cathepsin L, supported by experimental data. We will delve into their kinetic parameters, selectivity, and provide detailed experimental protocols to aid in the rational selection of the most suitable substrate for your research needs.
Comparative Analysis of Cathepsin L Substrates
The selection of an appropriate substrate is critical for the selective and sensitive detection of cathepsin L activity. The ideal substrate exhibits a high catalytic efficiency (kcat/KM) for cathepsin L while showing minimal cleavage by other closely related cathepsins. The table below summarizes the kinetic performance of various fluorogenic substrates.
| Substrate | Target Cathepsin | kcat/KM (M⁻¹s⁻¹) | Selectivity Profile | Reference |
| Z-Phe-Arg-AMC | Cathepsin L | ~1,200,000 | Commonly used but shows cross-reactivity with Cathepsin B and K.[7][8] | [7] |
| Z-Leu-Arg-AMC | Cathepsin L | >5,000,000 (mouse) | Highly active with mouse Cathepsin L. Specificity against other human cathepsins needs careful validation. | |
| Ac-Phe-Arg-ACC | Cathepsin L | 807,000 | Shows >100-fold selectivity for CTSL over Cathepsins B, K, S, and V. | [9] |
| Ac-Ala-Arg-Leu-Arg-ACC | Cathepsin L | 1,210,000 | High activity and good selectivity. The P1 Arg was identified as an optimal residue for CTSL recognition.[10] | [10] |
| Ac-Dap-Orn-Phe(3-Cl)-Cys(OMeBzl)-ACC | Cathepsin L | 2,050,000 | A highly potent substrate developed through a combined library screening approach for enhanced specificity.[11] | [11] |
| Z-Gly-Pro-Arg-MCA | Cathepsin K | Low activity | Primarily a Cathepsin K substrate; used as a negative control to assess CTSL selectivity.[8] | [8] |
| CTLAP | Cathepsin L | Not specified | A novel probe reported to have markedly higher signal generation and improved selectivity over Z-FR-AMC.[4] | [4] |
Note: Kinetic parameters can vary depending on assay conditions (pH, buffer composition, temperature) and enzyme source. Z = Carbobenzyloxy; Ac = Acetyl; AMC = 7-amino-4-methylcoumarin; ACC = 7-amino-4-carbamoylmethylcoumarin; Dap = Diaminopropionic acid; Orn = Ornithine.
Key Substrate Types
-
Coumarin-Based Substrates (AMC, AFC, ACC): These are the most common types of fluorogenic substrates. Upon cleavage of the peptide sequence by cathepsin L, the free coumarin (B35378) derivative (e.g., AMC, AFC) is released, which can be quantified by measuring the increase in fluorescence.[12][13] Substrates like Ac-FR-AFC and Z-FR-AMC are widely used.[12][14] The choice of the fluorophore can influence the excitation and emission wavelengths of the assay.[12]
-
FRET Peptides: Fluorescence Resonance Energy Transfer (FRET) substrates consist of a peptide sequence flanked by a fluorescent donor and a quencher molecule.[5] In the intact substrate, the fluorescence is quenched. Upon cleavage by cathepsin L, the donor and quencher are separated, resulting in an increase in fluorescence. This technology allows for continuous monitoring of enzyme activity.
-
Activity-Based Probes (ABPs): ABPs are molecules that covalently bind to the active site of the enzyme.[11] They typically consist of a recognition element (peptide sequence), a reactive group (warhead), and a reporter tag (e.g., a fluorophore).[10] While primarily used for imaging and labeling, the principles of substrate specificity derived from fluorogenic substrates are often used to design selective ABPs.[9][10]
Experimental Protocols
Below are detailed methodologies for performing a cathepsin L activity assay using a fluorogenic substrate.
Preparation of Reagents
-
Assay Buffer: 25 mM MES, 5 mM DTT, pH 6.0. Alternatively, 0.1 M sodium phosphate (B84403) buffer, pH 6.0, containing 1 mM DTT and 1 mM EDTA can be used.[15]
-
Enzyme Solution: Reconstitute recombinant cathepsin L in a suitable buffer and activate if necessary. For example, mouse pro-cathepsin L can be activated in 50 mM Sodium Citrate, 150 mM NaCl, 1 mM EDTA, 0.615% CHAPS, pH 3.0, for 60 minutes at room temperature. After activation, dilute the enzyme to the working concentration (e.g., 0.05 ng/µL or in the low nM range) in Assay Buffer.[15]
-
Substrate Solution: Prepare a stock solution of the fluorogenic substrate (e.g., 10 mM Z-Leu-Arg-AMC) in DMSO. Dilute the stock to the desired working concentration (e.g., 20 µM) in Assay Buffer just before use.
-
Inhibitor Control (Optional): A general cysteine protease inhibitor like E-64 or a specific cathepsin L inhibitor can be used to confirm that the observed activity is due to cathepsin L.[16]
Enzyme Activity Assay Protocol
This protocol is adapted for a 96-well plate format.
-
Pre-incubation: Add 50 µL of the diluted, activated cathepsin L enzyme solution to the wells of a black microplate. Include a substrate blank control containing 50 µL of Assay Buffer without the enzyme.
-
Pre-warm: Incubate the plate at the desired reaction temperature (e.g., 25°C, 28°C, or 37°C) for 5-10 minutes.[8][15]
-
Initiate Reaction: Start the reaction by adding 50 µL of the pre-warmed substrate solution to each well.
-
Kinetic Measurement: Immediately place the plate in a fluorescence plate reader. Measure the fluorescence intensity kinetically for at least 5-15 minutes, with readings taken every 30-60 seconds.[10]
-
Data Analysis:
-
Calculate the rate of reaction (Vmax) from the linear portion of the fluorescence versus time plot.
-
To determine kinetic parameters (KM and kcat), perform the assay with a fixed enzyme concentration and varying substrate concentrations (e.g., 1–200 µM).[8]
-
Plot the reaction rates against substrate concentrations and fit the data to the Michaelis-Menten equation.
-
The catalytic efficiency is calculated as kcat/KM.
-
Visualizing Workflows and Pathways
Diagrams generated using Graphviz provide a clear visual representation of complex processes.
Caption: Workflow for determining cathepsin L kinetic parameters.
Cathepsin L plays a crucial role in cancer progression by degrading components of the extracellular matrix (ECM), which facilitates tumor cell invasion and metastasis.[3]
Caption: Cathepsin L's role in extracellular matrix degradation.
References
- 1. Frontiers | Cathepsin L in COVID-19: From Pharmacological Evidences to Genetics [frontiersin.org]
- 2. Cathepsin L1 - Wikipedia [en.wikipedia.org]
- 3. Cathepsin L: R&D Systems [rndsystems.com]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Comparative substrate specificity analysis of recombinant human cathepsin V and cathepsin L - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. scholars.mssm.edu [scholars.mssm.edu]
- 7. researchgate.net [researchgate.net]
- 8. The S2 subsites of cathepsins K and L and their contribution to collagen degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Selective imaging of cathepsin L in breast cancer by fluorescent activity-based probes - Chemical Science (RSC Publishing) DOI:10.1039/C7SC04303A [pubs.rsc.org]
- 11. researchgate.net [researchgate.net]
- 12. sigmaaldrich.com [sigmaaldrich.com]
- 13. resources.novusbio.com [resources.novusbio.com]
- 14. medchemexpress.com [medchemexpress.com]
- 15. Frontiers | Substrate Specificity of Cysteine Proteases Beyond the S2 Pocket: Mutagenesis and Molecular Dynamics Investigation of Fasciola hepatica Cathepsins L [frontiersin.org]
- 16. Specific assay method for the activities of cathepsin L-type cysteine proteinases - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating Cbz-GGFG-Bn Cleavage: A Comparative Guide to Mass Spectrometry and Alternative Methods
For Researchers, Scientists, and Drug Development Professionals
The tetrapeptide Cbz-GGFG-Bn serves as a valuable substrate for studying the activity of various proteases, particularly cathepsin B, an enzyme implicated in numerous physiological and pathological processes. Accurate validation and quantification of its cleavage are paramount for robust experimental outcomes. This guide provides a comprehensive comparison of mass spectrometry and other common analytical techniques for validating the cleavage of this compound, complete with detailed experimental protocols and data presentation formats.
Mass Spectrometry: The Gold Standard for Unambiguous Identification
Mass spectrometry (MS) stands as the definitive method for validating peptide cleavage due to its high sensitivity and specificity. It allows for the direct detection of the substrate and its cleavage products, providing unambiguous confirmation of enzymatic activity.
Experimental Workflow for Mass Spectrometry-Based Cleavage Validation
The general workflow for validating this compound cleavage by mass spectrometry involves incubation of the substrate with the enzyme, followed by sample preparation and analysis.
Detailed Experimental Protocol: LC-MS/MS Analysis
This protocol is adapted from established methods for similar peptide substrates and can be optimized for your specific experimental conditions.
1. Enzymatic Reaction:
-
Prepare a reaction buffer appropriate for the enzyme of interest (e.g., for cathepsin B: 50 mM sodium acetate, 1 mM EDTA, 5 mM DTT, pH 5.5).
-
Incubate this compound (substrate) with the purified enzyme at a suitable concentration ratio and temperature (e.g., 37°C).
-
Collect aliquots at various time points (e.g., 0, 15, 30, 60, 120 minutes).
2. Reaction Quenching and Sample Preparation:
-
Stop the reaction by adding a quenching solution, such as 10% trifluoroacetic acid (TFA).
-
Centrifuge the samples to pellet any precipitate.
-
Perform a solid-phase extraction (SPE) cleanup using a C18 cartridge to remove salts and other interfering substances. Elute the peptides with a suitable solvent (e.g., 80% acetonitrile (B52724), 0.1% TFA).
-
Dry the eluted peptides using a vacuum centrifuge and reconstitute in a mobile phase-compatible solvent (e.g., 95% water, 5% acetonitrile, 0.1% formic acid).
3. LC-MS/MS Analysis:
-
Liquid Chromatography (LC):
-
Use a C18 reverse-phase column suitable for peptide separations.
-
Establish a gradient of mobile phase A (e.g., 0.1% formic acid in water) and mobile phase B (e.g., 0.1% formic acid in acetonitrile). A typical gradient might be 5-95% B over 30 minutes.
-
-
Mass Spectrometry (MS):
-
Operate the mass spectrometer in positive ion mode.
-
Perform a full MS scan to detect the precursor ions of the intact substrate (this compound) and its expected cleavage products (e.g., Cbz-GG and FG-Bn).
-
Conduct tandem MS (MS/MS) on the precursor ions to obtain fragmentation patterns for sequence confirmation.
-
4. Data Analysis:
-
Identify the peaks corresponding to the intact substrate and cleavage products based on their mass-to-charge ratios (m/z).
-
Quantify the cleavage by calculating the peak area ratios of the products to the remaining substrate.
Alternative and Complementary Validation Methods
While mass spectrometry provides the most detailed information, other methods can offer higher throughput or complementary data.
High-Performance Liquid Chromatography (HPLC)
HPLC with UV detection is a widely used method for monitoring the progress of enzymatic reactions. It separates the substrate from its cleavage products, allowing for their quantification.
Experimental Protocol: Reverse-Phase HPLC
-
Sample Preparation: Prepare and quench the enzymatic reaction as described for the MS protocol.
-
HPLC Analysis:
-
Use a C18 reverse-phase column.
-
Employ an isocratic or gradient elution with a mobile phase consisting of a mixture of water and acetonitrile with an ion-pairing agent like TFA (e.g., 0.1% TFA).
-
Monitor the elution profile using a UV detector at a wavelength where the peptide bonds absorb (typically 214 or 280 nm if aromatic residues are present).
-
-
Data Analysis:
-
Identify the peaks corresponding to the substrate and products based on their retention times, which should be determined using standards.
-
Quantify the cleavage by integrating the peak areas.
-
Fluorometric Assays
Fluorometric assays are highly sensitive and suitable for high-throughput screening. This method requires a fluorogenic substrate, where the peptide is linked to a fluorescent reporter group that is quenched until cleavage occurs. For this compound, a common approach is to use a substrate with a C-terminal 7-amino-4-methylcoumarin (B1665955) (AMC) or a similar fluorophore.
Experimental Protocol: Fluorometric Cleavage Assay
-
Substrate: Cbz-GGFG-AMC.
-
Assay Principle: Upon cleavage of the peptide bond between Gly and AMC by the enzyme, the free AMC molecule fluoresces, and the increase in fluorescence is proportional to the enzymatic activity.
-
Procedure:
-
Prepare a reaction buffer as previously described.
-
Add the fluorogenic substrate and the enzyme to a microplate.
-
Monitor the increase in fluorescence over time using a fluorescence plate reader with appropriate excitation and emission wavelengths for AMC (e.g., Ex: 360-380 nm, Em: 440-460 nm).
-
-
Data Analysis:
-
Calculate the rate of reaction from the linear portion of the fluorescence versus time plot.
-
A standard curve of free AMC can be used to convert the fluorescence units into the concentration of the cleaved product.[1]
-
Performance Comparison
The choice of method depends on the specific experimental needs, including the required level of detail, throughput, and available instrumentation.
| Feature | Mass Spectrometry (LC-MS/MS) | HPLC-UV | Fluorometric Assay |
| Specificity | Very High (identifies molecules by mass) | Moderate (identifies by retention time) | Low (indirectly measures cleavage) |
| Sensitivity | Very High | High | Very High |
| Quantitative | Yes (relative and absolute) | Yes (relative and absolute) | Yes (relative) |
| Information | Provides molecular weight and structural information | Provides retention time and quantity | Provides reaction rate |
| Throughput | Low to Medium | Medium | High |
| Cost | High | Medium | Low |
| Confirmation | Definitive confirmation of cleavage site | Presumptive evidence of cleavage | Indirect evidence of cleavage |
Data Presentation for Quantitative Comparison
To facilitate a clear comparison of results obtained from different methods, all quantitative data should be summarized in a structured table. This allows for an at-a-glance understanding of the enzyme's kinetic parameters for the this compound substrate.
Table 1: Kinetic Parameters for Cathepsin B Cleavage of this compound
| Analytical Method | Substrate | Km (µM) | kcat (s⁻¹) | kcat/Km (M⁻¹s⁻¹) |
| Mass Spectrometry | This compound | Data | Data | Data |
| HPLC-UV | This compound | Data | Data | Data |
| Fluorometric Assay | Cbz-GGFG-AMC | Data | Data | Data |
| Note: This table is a template. The "Data" fields should be populated with experimentally determined values. |
Logical Relationship of Cleavage Validation Methods
The different validation methods can be seen as a hierarchical approach, with mass spectrometry providing the most definitive evidence.
References
A Comparative Analysis of ADC Linker Plasma Stability: A Guide for Researchers
For researchers, scientists, and drug development professionals, the plasma stability of an antibody-drug conjugate (ADC) linker is a critical determinant of its therapeutic index, directly influencing both efficacy and safety. An ideal linker must remain stable in systemic circulation to prevent premature payload release and associated off-target toxicity, yet efficiently cleave to release the cytotoxic agent within the target tumor cell. This guide provides an objective comparison of the plasma stability of commonly used ADC linkers, supported by experimental data and detailed methodologies.
The choice of a linker is a pivotal decision in ADC design. Linkers are broadly classified as cleavable or non-cleavable, with cleavable linkers designed to release their payload in response to specific triggers within the tumor microenvironment or inside cancer cells. This guide focuses on the comparative plasma stability of four major classes of cleavable linkers: hydrazone, disulfide, peptide, and β-glucuronide linkers, alongside non-cleavable linkers.
Comparative Plasma Stability Data
The following table summarizes quantitative data on the plasma stability of various ADC linkers. It is important to note that direct head-to-head comparisons across different studies can be challenging due to variations in experimental conditions, including the specific antibody, payload, and analytical methods used.
| Linker Type | Cleavage Mechanism | Model System | Incubation Time | Stability Metric | Value | Reference |
| Cleavable Linkers | ||||||
| Hydrazone | pH-sensitive (acidic) | Human Plasma | >7 days | Half-life (t½) | >7 days | [1] |
| Disulfide (unhindered) | Reduction (Glutathione) | Mouse Plasma | 7 days | % Drug Remaining | <50% | [1] |
| Disulfide (hindered) | Reduction (Glutathione) | Mouse Plasma | 7 days | % Drug Remaining | >50% | [1] |
| Valine-Citrulline (VC) | Protease (Cathepsin B) | Human Plasma | 28 days | % Intact ADC | No significant degradation | [2] |
| Valine-Citrulline (VC) | Protease (Cathepsin B) | Mouse Plasma | 14 days | % Conjugated Payload Lost | >95% | |
| Glutamic acid-Valine-Citrulline (EVCit) | Protease (Cathepsin B) | Mouse Plasma | - | Stability | Exceptionally high long-term stability | [2] |
| β-Glucuronide | Enzyme (β-glucuronidase) | - | - | Stability | Highly stable in plasma | [3][4][5] |
| Non-Cleavable Linkers | ||||||
| Thioether (e.g., SMCC) | Proteolytic Degradation | - | - | Stability | Generally higher plasma stability than cleavable linkers | [6][7] |
Experimental Protocols
Accurate assessment of ADC linker plasma stability is crucial for preclinical development. The following are detailed methodologies for key experiments cited in the comparison.
Protocol 1: In Vitro Plasma Stability Assay using LC-MS
This method is widely used to determine the stability of an ADC and quantify the amount of released payload over time in a plasma environment.
Objective: To determine the rate of drug deconjugation from an ADC in plasma from various species.
Materials:
-
Antibody-Drug Conjugate (ADC)
-
Human, mouse, rat, and cynomolgus monkey plasma (or other relevant species)
-
Phosphate-buffered saline (PBS)
-
Protein A or G magnetic beads
-
Reduction and denaturation reagents (e.g., DTT, IdeS)
-
LC-MS grade water, acetonitrile, and formic acid
-
LC-MS system (e.g., Q-TOF)
Procedure:
-
Incubation: Incubate the ADC at a final concentration of 100 µg/mL in plasma at 37°C.
-
Time Points: Collect aliquots at various time points (e.g., 0, 6, 24, 48, 72, 168 hours).
-
Immunocapture: At each time point, isolate the ADC from the plasma matrix using protein A or G magnetic beads.
-
Washing: Wash the beads with PBS to remove non-specifically bound plasma proteins.
-
Elution and Reduction: Elute the ADC from the beads and, if necessary for analysis, reduce the interchain disulfide bonds to separate heavy and light chains.
-
LC-MS Analysis: Analyze the samples by liquid chromatography-mass spectrometry (LC-MS). The drug-to-antibody ratio (DAR) is determined by calculating the relative abundance of drug-conjugated and unconjugated antibody fragments. A decrease in the average DAR over time indicates linker instability.
-
Free Payload Quantification: To measure the released payload, precipitate the plasma proteins from an aliquot of the incubation mixture (e.g., with acetonitrile). Centrifuge to pellet the proteins and analyze the supernatant containing the free drug by LC-MS/MS.
Protocol 2: In Vitro Plasma Stability Assay using ELISA
This method provides a quantitative measure of the amount of intact ADC remaining in plasma over time.
Objective: To quantify the concentration of intact ADC in plasma samples.
Materials:
-
ADC-specific capture antibody (binds the monoclonal antibody portion)
-
Payload-specific detection antibody (conjugated to an enzyme like HRP)
-
96-well ELISA plates
-
Blocking buffer (e.g., BSA or non-fat milk in PBS)
-
Wash buffer (e.g., PBS with 0.05% Tween-20)
-
Substrate solution (e.g., TMB)
-
Stop solution (e.g., sulfuric acid)
-
Plate reader
Procedure:
-
Plate Coating: Coat a 96-well plate with the capture antibody overnight at 4°C.
-
Blocking: Wash the plate and block non-specific binding sites with blocking buffer for 1-2 hours at room temperature.
-
Sample Incubation: Add plasma samples (collected at different time points from the in vitro stability incubation) and a standard curve of known ADC concentrations to the plate. Incubate for 2 hours at room temperature.
-
Washing: Wash the plate to remove unbound components.
-
Detection Antibody Incubation: Add the enzyme-conjugated detection antibody and incubate for 1-2 hours at room temperature.
-
Washing: Wash the plate thoroughly.
-
Substrate Development: Add the substrate solution and incubate in the dark until a color develops.
-
Stopping the Reaction: Add the stop solution to quench the reaction.
-
Data Acquisition: Read the absorbance at the appropriate wavelength using a plate reader.
-
Data Analysis: Calculate the concentration of intact ADC in the samples by interpolating their absorbance values from the standard curve.
Visualizing Workflows and Mechanisms
Diagrams created using Graphviz (DOT language) illustrate key processes in ADC linker stability analysis.
References
- 1. Antibody–drug conjugates: Recent advances in linker chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Glutamic acid–valine–citrulline linkers ensure stability and efficacy of antibody–drug conjugates in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. β-Glucuronide Linkers | Enzymatically Cleavable ADC Technology for Enhanced Stability - Creative Biolabs [creativebiolabs.net]
- 4. mdpi.com [mdpi.com]
- 5. Expanded Utility of the β-Glucuronide Linker: ADCs That Deliver Phenolic Cytotoxic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. What Are ADC Linkers: Cleavable vs. Non-Cleavable Linkers | Biopharma PEG [biochempeg.com]
- 7. Cleavable versus non-cleavable ADC linker chemistry - ProteoGenix [proteogenix.science]
A Comparative Guide to Fluorogenic Substrates for Cathepsin B Activity Assays
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of fluorogenic peptide substrates for the measurement of Cathepsin B activity. While the tetrapeptide sequence Gly-Gly-Phe-Gly (GGFG) is a known substrate for Cathepsin B, particularly in the context of antibody-drug conjugate (ADC) linkers, its simple protected form, Cbz-GGFG-Bn, is a non-fluorogenic biochemical reagent. For quantitative enzyme activity assays, fluorogenic substrates are essential. This guide will, therefore, compare established fluorogenic substrates for Cathepsin B, the primary enzyme that cleaves the GGFG sequence, providing researchers with the data needed to select the appropriate tool for their studies.
Cathepsin B is a lysosomal cysteine protease that plays a crucial role in protein turnover.[1] Its dysregulation, particularly its overexpression and secretion, is implicated in a variety of pathologies, including cancer invasion and metastasis, making it a significant target in drug development.[1][2] Accurate measurement of its enzymatic activity is critical for both basic research and the screening of potential inhibitors.
Performance Comparison of Fluorogenic Cathepsin B Substrates
The selection of a fluorogenic substrate is critical for the sensitivity and specificity of a Cathepsin B assay. The ideal substrate is cleaved efficiently and specifically by Cathepsin B, producing a strong fluorescent signal. Key kinetic parameters for evaluating substrate performance are the Michaelis constant (Km), which indicates the substrate concentration at which the reaction rate is half of the maximum, and the catalytic efficiency (kcat/Km), which represents the overall efficiency of the enzyme.
Below is a summary of kinetic data for commonly used fluorogenic Cathepsin B substrates. These substrates typically consist of a peptide sequence recognized by the enzyme, a protective group like benzyloxycarbonyl (Z or Cbz), and a fluorophore such as 7-amino-4-methylcoumarin (B1665955) (AMC) or 7-amino-4-trifluoromethylcoumarin (AFC), which is released upon cleavage.
| Substrate | Target Enzyme(s) | Fluorophore | kcat/Km (M-1s-1) | Km (µM) | Optimal pH | Notes |
| Z-Arg-Arg-AMC | Cathepsin B | AMC | ~1.2 x 105 (pH 7.2) | ~113 (pH 7.2) | Neutral | Considered relatively specific for Cathepsin B over other cathepsins like L, K, and S.[3][4] However, it shows low activity at acidic pH.[3][5] |
| Z-Phe-Arg-AMC | Cathepsins B, L, K, V | AMC | ~2.9 x 105 (pH 7.2) | ~23 (pH 7.2) | Broad | A broad-spectrum cathepsin substrate; not specific for Cathepsin B.[3][6] |
| Z-Nle-Lys-Arg-AMC | Cathepsin B | AMC | ~3.4 x 105 (pH 7.2) | ~16 (pH 7.2) | Broad | A highly specific and efficient substrate for Cathepsin B, active at both acidic and neutral pH.[3] |
| Ac-Arg-Arg-AFC | Cathepsin B | AFC | Not specified | Not specified | Acidic/Neutral | AFC-based substrates generally offer improved sensitivity due to the lower pKa of the leaving group. |
Note: Kinetic parameters are highly dependent on assay conditions (pH, temperature, buffer composition). The values presented are for comparative purposes and were obtained under specific experimental conditions as cited.
Experimental Protocols
A generalized protocol for measuring Cathepsin B activity using a fluorogenic substrate is provided below. This should be optimized for specific experimental conditions.
Materials:
-
Recombinant human Cathepsin B
-
Fluorogenic substrate (e.g., Z-Arg-Arg-AMC)
-
Assay Buffer: 100 mM sodium acetate, 100 mM sodium chloride, 10 mM DTT, 1 mM EDTA, pH 5.5.[7]
-
96-well black microplate
-
Fluorescence microplate reader
Protocol:
-
Reagent Preparation:
-
Prepare a stock solution of the fluorogenic substrate in DMSO (e.g., 10 mM).
-
Dilute the Cathepsin B enzyme to the desired concentration in Assay Buffer. Keep on ice.
-
Prepare a serial dilution of the substrate in Assay Buffer to determine Km and Vmax.
-
-
Assay Procedure:
-
Add 50 µL of Assay Buffer to each well of the 96-well plate.
-
For inhibitor studies, add the inhibitor to the respective wells.
-
Add 50 µL of the diluted enzyme solution to each well.
-
To initiate the reaction, add 2 µL of the substrate solution to each well (final concentration typically 10-50 µM for single-point assays).[1]
-
Incubate the plate at 37°C for 30-60 minutes, protected from light.[1]
-
-
Data Acquisition and Analysis:
-
Measure the fluorescence intensity using a microplate reader with excitation at ~360-380 nm and emission at ~440-460 nm for AMC-based substrates.[6][8] For AFC-based substrates, use excitation at ~400 nm and emission at ~505 nm.[9][10]
-
Subtract the background fluorescence from a "no enzyme" control well.
-
The initial reaction rate (V₀) is determined from the linear portion of the fluorescence versus time plot.
-
For kinetic parameter determination, plot the initial velocity against a range of substrate concentrations and fit the data to the Michaelis-Menten equation.[3]
-
Visualizations
Experimental Workflow for Cathepsin B Activity Assay
Caption: Workflow for a typical Cathepsin B fluorogenic activity assay.
Cathepsin B in the Tumor Microenvironment and Apoptosis Signaling
Caption: Role of Cathepsin B in ECM degradation and apoptosis.
Conclusion
The choice of a fluorogenic substrate for measuring Cathepsin B activity has a significant impact on the specificity and reliability of the assay. While the GGFG peptide sequence is a known target of Cathepsin B, dedicated fluorogenic versions are not as commonly characterized as other substrates. For general activity screening, a broad-spectrum substrate like Z-Phe-Arg-AMC may be sufficient. However, for studies requiring high specificity to distinguish Cathepsin B activity from other cysteine proteases, a substrate such as Z-Nle-Lys-Arg-AMC is a superior choice due to its high catalytic efficiency and selectivity for Cathepsin B across a wide pH range.[3] Researchers should carefully consider the kinetic properties of the substrate and the specific requirements of their experimental system to ensure accurate and reliable data.
References
- 1. benchchem.com [benchchem.com]
- 2. Cathepsin B - Wikipedia [en.wikipedia.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Distinct Cleavage Properties of Cathepsin B Compared to Cysteine Cathepsins Enable the Design and Validation of a Specific Substrate for Cathepsin B over a Broad pH Range - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Distinct Cleavage Properties of Cathepsin B Compared to Cysteine Cathepsins Enable the Design and Validation of a Specific Substrate for Cathepsin B over a Broad pH Range - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Fluorescent probes towards selective cathepsin B detection and visualization in cancer cells and patient samples - Chemical Science (RSC Publishing) DOI:10.1039/C9SC00997C [pubs.rsc.org]
- 8. Z-Arg-Arg-AMC (Cathepsin B substrate) - Echelon Biosciences [echelon-inc.com]
- 9. abcam.co.jp [abcam.co.jp]
- 10. sigmaaldrich.com [sigmaaldrich.com]
Benchmarking Cbz-GGFG-Bn: A Comparative Guide for Protease Researchers
For researchers in drug discovery and development, the precise characterization of protease activity is paramount. This guide provides a comparative analysis of the synthetic peptide substrate Cbz-GGFG-Bn against established standards for the cysteine protease Cathepsin S. The following sections present a summary of available data, detailed experimental protocols for assessing protease activity, and visualizations to aid in understanding the underlying biochemical processes.
Performance Comparison of Cathepsin S Substrates
| Substrate | Reporter Group | Excitation (nm) | Emission (nm) | Km (µM) | kcat (s⁻¹) | kcat/Km (M⁻¹s⁻¹) |
| This compound | Benzyl (B1604629) (Bn) | - | - | Data not available | Data not available | Data not available |
| Z-VVR-AFC | AFC | 400 | 505 | Data not available | Data not available | Data not available |
| Ac-KQKLR-AMC | AMC | 354 | 442 | Data not available | Data not available | Data not available |
| Mca-GRWPPMGLPWE-Lys(Dnp)-D-Arg-NH₂ | Mca/Dnp (FRET) | 325 | 393 | 9.94 ± 0.67 | 0.044 ± 0.002 | 4,426 |
Note: The kinetic data for Mca-GRWPPMGLPWE-Lys(Dnp)-D-Arg-NH₂ is for its digestion by Cathepsin B, but it is presented here as an example of kinetic parameters for a cathepsin substrate.[1] Direct kinetic data for this compound with Cathepsin S is needed for a definitive comparison.
Experimental Protocols
The following is a generalized, detailed protocol for a fluorometric assay to measure Cathepsin S activity. This protocol can be adapted for use with this compound, assuming a suitable detection method for the cleaved benzyl group is available, or more commonly, by substituting it with a fluorogenic substrate like Z-VVR-AFC or Ac-KQKLR-AMC.
Materials
-
Recombinant human Cathepsin S (active)
-
Protease Substrate: this compound or a fluorogenic standard (e.g., Z-VVR-AFC, Ac-KQKLR-AMC)
-
Assay Buffer: 50 mM Sodium Acetate, 2 mM EDTA, 5 mM DTT, pH 5.5
-
Substrate Stock Solution: 10 mM substrate in DMSO
-
96-well black, flat-bottom microplate
-
Fluorometric microplate reader
Procedure
-
Enzyme Preparation:
-
Thaw the recombinant Cathepsin S on ice.
-
Prepare a working solution of Cathepsin S in the Assay Buffer to the desired final concentration (e.g., 10 nM). Keep the enzyme solution on ice.
-
-
Substrate Preparation:
-
Prepare a series of dilutions of the substrate stock solution in Assay Buffer to generate a standard curve for determining the Michaelis-Menten constant (Km). Typical final concentrations may range from 1 µM to 100 µM.
-
-
Assay Reaction:
-
To each well of the 96-well plate, add 50 µL of the diluted substrate solution.
-
Add 40 µL of Assay Buffer to each well.
-
To initiate the reaction, add 10 µL of the Cathepsin S working solution to each well.
-
For a negative control, add 10 µL of Assay Buffer instead of the enzyme solution.
-
-
Measurement:
-
Immediately place the microplate in a fluorometric plate reader pre-set to the appropriate excitation and emission wavelengths for the chosen fluorophore (e.g., Ex/Em = 400/505 nm for AFC, Ex/Em = 354/442 nm for AMC).
-
Measure the fluorescence intensity at regular intervals (e.g., every 60 seconds) for a period of 30-60 minutes at 37°C.
-
-
Data Analysis:
-
Calculate the initial reaction velocity (V₀) from the linear portion of the fluorescence versus time plot for each substrate concentration.
-
Plot the initial velocities against the corresponding substrate concentrations.
-
Fit the data to the Michaelis-Menten equation to determine the Km and Vmax values.
-
Calculate the turnover number (kcat) by dividing Vmax by the enzyme concentration.
-
Determine the catalytic efficiency (kcat/Km).
-
Visualizing the Protease Assay Workflow
The following diagrams illustrate the key steps in the experimental workflow and the underlying principle of a fluorogenic protease assay.
Caption: Experimental workflow for a fluorometric protease assay.
Caption: Principle of a fluorogenic protease activity assay.
References
In Vivo Validation of GGFG Linker Cleavage: A Comparative Guide
For researchers and professionals in drug development, the linker connecting an antibody to a cytotoxic payload is a critical component of an antibody-drug conjugate (ADC). Its stability in circulation and susceptibility to cleavage within the tumor microenvironment are paramount to both efficacy and safety. This guide provides an objective comparison of the in vivo performance of the Gly-Gly-Phe-Gly (GGFG) linker, benchmarked against other common cleavable linkers.
The GGFG tetrapeptide linker is a cornerstone of modern ADCs, most notably utilized in the highly successful drug, Trastuzumab deruxtecan (B607063) (Enhertu).[1] This linker is designed to be stable in plasma and selectively cleaved by lysosomal proteases, such as cathepsins, which are often upregulated in tumor cells.[2][3]
Comparative In Vivo Stability of Peptide Linkers
The stability of an ADC in circulation is crucial to minimize off-target toxicity. This is often assessed by measuring the drug-to-antibody ratio (DAR) over time in animal models. A decrease in DAR indicates premature cleavage of the linker and release of the payload.
| Linker Type | ADC Model | Animal Model | Time Point | Remaining Conjugated Payload / DAR | Reference |
| GGFG | Trastuzumab deruxtecan (T-DXd) | Rat | 7 Days | ~50% DAR retention | [4] |
| Val-Cit (vc) | anti-CD79b-MMAE | Rat | 7 Days | ~80% payload retention | [3] |
| Val-Ala (va) | anti-HER2-MMAE | Mouse | 7 Days | High stability, > Val-Cit | [5] |
| GPLG | Paclitaxel Conjugate | Rat | 24 Hours | >95% intact | [6] |
| Tandem-Cleavage (Glucuronide-Dipeptide) | anti-CD79b-MMAE | Rat | 12 Days | Mostly intact | [7] |
In Vivo Efficacy in Xenograft Models
The ultimate validation of a linker's performance is its ability to facilitate potent tumor cell killing in a living system. The following table summarizes efficacy data from xenograft studies involving ADCs with a GGFG linker compared to other linker-payload combinations.
| ADC (Linker-Payload) | Tumor Model | Dosing Regimen | Outcome | Reference |
| Trastuzumab deruxtecan (GGFG-DXd) | NCI-N87 (HER2+) Gastric Xenograft | 10 mg/kg, single dose | Significant tumor growth inhibition | [8] |
| Trastuzumab deruxtecan (GGFG-DXd) | HER2+ Breast Cancer PDX | 3 mg/kg, weekly | Partial tumor regression (T/C = -51%) | [9] |
| anti-HER2 ADC (Val-Cit-MMAE) | N87 Gastric Xenograft | 30 mg/kg, weekly x3 | Tumor eradication | [10] |
| anti-IL13Rα2 ADC (Val-Cit-Auristatin) | A375 Melanoma Xenograft | 3 mg/kg, q4d x4 | 90% complete responders | [11] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for key in vivo experiments.
In Vivo Plasma Stability Assessment by DAR Measurement
Objective: To quantify the stability of the ADC linker in circulation by measuring the change in the average drug-to-antibody ratio (DAR) over time.
Methodology:
-
Animal Model: Utilize female athymic nude mice or Sprague Dawley rats.
-
ADC Administration: Administer the ADC via a single intravenous (IV) bolus dose (e.g., 3 mg/kg).
-
Sample Collection: Collect blood samples at various time points (e.g., pre-dose, 6, 24, 48, 96, 168, and 336 hours post-dose). Process the blood to obtain plasma and store at -80°C.
-
Affinity Capture:
-
Immobilize a capture reagent (e.g., biotinylated antigen specific to the ADC's antibody) on streptavidin-coated magnetic beads.
-
Incubate plasma samples with the beads to specifically capture the ADC.
-
Wash the beads to remove non-specifically bound plasma proteins.
-
-
Elution and Analysis:
-
Elute the captured ADC from the beads.
-
Analyze the intact ADC using Liquid Chromatography-Mass Spectrometry (LC-MS). A high-resolution mass spectrometer like a Q-TOF is often used.
-
-
Data Processing:
-
Deconvolute the raw mass spectra to identify peaks corresponding to the antibody conjugated with different numbers of payload molecules (e.g., DAR0, DAR2, DAR4, etc.).
-
Calculate the weighted average DAR based on the relative abundance of each species.[11][12] A decrease in the average DAR over time signifies linker cleavage.
-
Tumor Xenograft Model for Efficacy Evaluation
Objective: To assess the anti-tumor activity of the ADC in a living organism.
Methodology:
-
Cell Line Culture: Culture a human cancer cell line relevant to the ADC's target (e.g., HER2-positive NCI-N87 gastric cancer cells).
-
Animal Model: Use immunocompromised mice (e.g., female athymic nude mice, 6-8 weeks old).
-
Tumor Implantation: Subcutaneously inject a suspension of cancer cells (e.g., 1 x 10^6 cells in 50% Matrigel) into the flank of each mouse.[13]
-
Tumor Growth Monitoring: Monitor tumor growth by measuring tumor volume with calipers [Volume = 0.5 × (length) × (width)²].
-
Treatment: When tumors reach a predetermined average size (e.g., 100-200 mm³), randomize the mice into treatment and control groups. Administer the ADC, isotype control ADC, and vehicle control intravenously at specified doses and schedules (e.g., 10 mg/kg, once weekly for three weeks).[9]
-
Efficacy Assessment:
-
Continue to measure tumor volume and body weight throughout the study.
-
The primary endpoint is typically tumor growth inhibition. Euthanize animals when tumors exceed a specified size or if significant body weight loss occurs.[14]
-
At the end of the study, tumors can be excised, weighed, and processed for further analysis (e.g., immunohistochemistry).
-
Visualizing the Mechanisms
To better understand the processes involved, the following diagrams illustrate the ADC's mechanism of action, experimental workflows, and the downstream effects of payload delivery.
References
- 1. researchgate.net [researchgate.net]
- 2. iphasebiosci.com [iphasebiosci.com]
- 3. Lysosomal-Cleavable Peptide Linkers in Antibody–Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Dual Topoisomerase I/II Inhibition-Induced Apoptosis and Necro-Apoptosis in Cancer Cells by a Novel Ciprofloxacin Derivative via RIPK1/RIPK3/MLKL Activation [mdpi.com]
- 5. Antibody–drug conjugates: Recent advances in linker chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. biorxiv.org [biorxiv.org]
- 8. Quantitative evaluation of trastuzumab deruxtecan pharmacokinetics and pharmacodynamics in mouse models of varying degrees of HER2 expression - PMC [pmc.ncbi.nlm.nih.gov]
- 9. HER2-targeted antibody drug conjugate induces host immunity against cancer stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Antibody-drug conjugates with HER2-targeting antibodies from synthetic antibody libraries are highly potent against HER2-positive human gastric tumor in xenograft models - PMC [pmc.ncbi.nlm.nih.gov]
- 11. lcms.cz [lcms.cz]
- 12. agilent.com [agilent.com]
- 13. Use of translational modeling and simulation for quantitative comparison of PF-06804103, a new generation HER2 ADC, with Trastuzumab-DM1 - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
Safety Operating Guide
Navigating the Disposal of Cbz-GGFG-Bn: A Guide for Laboratory Professionals
For researchers and scientists engaged in drug development, the proper handling and disposal of chemical reagents are paramount to ensuring a safe and compliant laboratory environment. This guide provides essential information and procedural steps for the proper disposal of the protected peptide, Cbz-GGFG-Bn.
Chemical and Physical Properties
As specific data for this compound is unavailable, the properties of a related compound, N-Cbz-D-glutamic acid alpha-benzyl ester, are presented below for general reference.
| Property | Value |
| Appearance | White to off-white solid |
| Solubility in Water | Sparingly soluble |
| Stability | Stable under ambient conditions |
| May be sensitive to moisture & strong bases |
Note: This data is for a related compound and should be used for general guidance only.[1]
Step-by-Step Disposal Protocol for this compound
The following procedure outlines the recommended steps for the disposal of this compound, assuming it is classified as non-hazardous solid waste.
-
Initial Assessment and Decontamination:
-
Consult your institution's Environmental Health and Safety (EHS) office to confirm that this compound is considered a non-hazardous substance.
-
Ensure that any containers or implements that have come into contact with the substance are thoroughly decontaminated. If rinsing is performed, the rinsate may need to be treated as hazardous waste, depending on the solvent used and institutional policies.[2]
-
-
Packaging for Disposal:
-
Place the solid this compound waste into a durable, sealable container.
-
Clearly label the container as "Non-Hazardous Chemical Waste" and specify the contents ("this compound").
-
If the original container is used, ensure the label is fully legible.[2] It is also good practice to deface the original label to prevent confusion.[3]
-
-
Final Disposal:
-
Laboratory personnel, not custodial staff, should transport the sealed container directly to the designated collection area for non-hazardous solid waste, which may be an external dumpster.[3][4]
-
Never dispose of chemical waste in laboratory trash cans unless explicitly permitted by your institution's policies, as this can pose a risk to custodial staff.[3]
-
The overriding principle is to have a waste disposal plan in place before beginning any experimental work.[2]
Decision-Making Workflow for Chemical Waste Disposal
The following diagram illustrates a general workflow for determining the appropriate disposal route for laboratory chemical waste.
Caption: Chemical Waste Disposal Decision Workflow.
By adhering to these procedures and consulting with your institution's safety officers, you can ensure the safe and compliant disposal of this compound and other laboratory chemicals, fostering a culture of safety and environmental responsibility.
References
Personal protective equipment for handling Cbz-GGFG-Bn
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling the peptide Cbz-GGFG-Bn. The following procedures are designed to ensure safe operational handling and disposal in a laboratory setting.
Personal Protective Equipment (PPE)
The minimum required PPE for handling this compound in both lyophilized powder and solution form is outlined below. It is imperative to always wear appropriate PPE to prevent direct contact, inhalation, or exposure.[1][2]
| PPE Category | Lyophilized Powder | Reconstituted Solution |
| Hand Protection | Disposable nitrile gloves (double-gloving recommended)[2] | Disposable nitrile gloves[2] |
| Eye Protection | Safety glasses with side shields or safety goggles[2][3] | Safety goggles or a face shield worn over safety glasses[2][3] |
| Body Protection | Lab coat[1][4] | Lab coat[1][4] |
| Respiratory | Recommended when weighing or transferring powder to avoid inhalation of dusts. | Not generally required if handled in a well-ventilated area or fume hood. |
| Footwear | Closed-toe shoes[2] | Closed-toe shoes[2] |
Handling and Storage Protocols
Proper handling and storage are critical to maintain the integrity and stability of this compound.[1][4]
Storage:
-
Lyophilized Powder: Store at -20°C or below in a tightly sealed container, protected from light and moisture.[1][5] Before opening, allow the vial to warm to room temperature in a desiccator to prevent condensation.[5][6]
-
Reconstituted Solution: Store aliquots at -20°C to avoid repeated freeze-thaw cycles.[5][6] For short-term storage, solutions can be kept at 4°C.[1]
Reconstitution:
-
Allow the lyophilized peptide to reach room temperature in a desiccator.[5][6]
-
Work in a sterile environment, such as a laminar flow hood, to prevent contamination.[4]
-
Use a calibrated micropipette to add the appropriate high-purity solvent (e.g., sterile water, buffer) to the vial.[1]
-
Gently swirl or sonicate to dissolve the peptide completely. Avoid vigorous shaking.[6]
Operational Workflow
The following diagram illustrates the standard workflow for handling this compound from receipt to disposal.
Caption: Standard operational workflow for this compound.
Emergency Procedures
In the event of an accidental exposure or spill, follow these immediate steps.
| Incident | Procedure |
| Skin Contact | Immediately wash the affected area with soap and plenty of water for at least 15 minutes.[7] Remove contaminated clothing. |
| Eye Contact | Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids.[7] Seek medical attention. |
| Inhalation | Move the individual to fresh air.[7] If breathing is difficult, provide oxygen. Seek medical attention. |
| Ingestion | Do NOT induce vomiting. Wash out the mouth with water and seek immediate medical attention.[8] |
| Spill | Evacuate the area. Wear appropriate PPE. For a solid spill, carefully sweep up the material to avoid generating dust. For a liquid spill, absorb with an inert material and place it in a sealed container for disposal. Clean the spill area thoroughly. |
Disposal Plan
All waste materials contaminated with this compound must be treated as chemical waste.
Waste Segregation and Disposal:
-
Solid Waste: Collect unused lyophilized powder, contaminated gloves, wipes, and other solid materials in a designated, labeled hazardous waste container.
-
Liquid Waste: Collect unused reconstituted solutions and experimental waste in a separate, labeled hazardous waste container for liquids.
-
Disposal: All chemical waste must be disposed of through your institution's Environmental Health and Safety (EH&S) department in accordance with local, state, and federal regulations.[7] Never pour chemical waste down the drain.[1][7]
The logical relationship for the disposal plan is as follows:
Caption: Chemical waste disposal plan for this compound.
References
- 1. maxedoutcompounds.com [maxedoutcompounds.com]
- 2. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 3. Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide | Lab Manager [labmanager.com]
- 4. intelligenthq.com [intelligenthq.com]
- 5. genscript.com [genscript.com]
- 6. Best Practices for Peptide Storage and Handling [genosphere-biotech.com]
- 7. peptide24.store [peptide24.store]
- 8. airgas.com [airgas.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
